Adriblastin
Description
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
Properties
IUPAC Name |
(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13?,15-,17?,22?,27-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-FGBJBKNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56390-09-1, 25316-40-9 | |
| Record name | Epirubicin HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adriblastin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Core Mechanism of Adriblastin (Doxorubicin): A Technical Guide to DNA Intercalation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Adriblastin (Doxorubicin), with a primary focus on its interaction with DNA through intercalation. This compound, a cornerstone of chemotherapy, exerts its potent anti-cancer effects through a multi-faceted approach, at the heart of which lies its ability to insert itself into the DNA double helix, leading to a cascade of cytotoxic events. This document delves into the biophysical and molecular intricacies of this process, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
The Multifaceted Anti-Cancer Activity of this compound
This compound's efficacy as a chemotherapeutic agent is not attributed to a single mode of action but rather to a combination of synergistic mechanisms that ultimately lead to cancer cell death.[1][2] The primary mechanisms include:
-
DNA Intercalation: The planar anthracycline ring of the this compound molecule inserts itself between the base pairs of the DNA double helix.[1][3] This physical disruption of the DNA structure interferes with fundamental cellular processes like replication and transcription.[1]
-
Topoisomerase II Inhibition: this compound stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for alleviating torsional stress during DNA replication.[1] This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, leading to the production of superoxide (B77818) anions and other ROS.[1] These highly reactive molecules cause oxidative damage to DNA, proteins, and cellular membranes.[1]
-
Cellular Membrane Interactions: this compound can integrate into the lipid bilayer of cellular membranes, altering their fluidity and function, which can impact ion transport and signal transduction.[1]
-
Induction of Apoptosis and Cell Cycle Arrest: The cellular damage and stress responses triggered by this compound activate checkpoint pathways, often leading to cell cycle arrest, particularly in the G2/M phase, and the initiation of programmed cell death (apoptosis).[1][4]
The Biophysical Nature of DNA Intercalation
The intercalation of this compound into DNA is a thermodynamically favorable process driven by a combination of forces. The planar aromatic rings of the drug stack between the DNA base pairs, primarily through van der Waals interactions, which appear to be the major driving force for the formation of a stable complex.[5][6] The daunosamine (B1196630) sugar moiety of this compound resides in the minor groove of the DNA, further stabilizing the interaction.
The binding of this compound to DNA is not random; it exhibits a degree of sequence specificity. While the precise preferences are still under investigation, studies have shown that the stability of the this compound-DNA complex can be influenced by the specific DNA sequence.[5][6]
The process of intercalation induces significant conformational changes in the DNA structure. It causes an unwinding of the double helix and an increase in the separation between adjacent base pairs to accommodate the drug molecule. These distortions are critical to the subsequent inhibition of DNA and RNA polymerases and the trapping of topoisomerase II.
Quantitative Analysis of this compound-DNA Interaction
The interaction between this compound and DNA has been extensively studied using various biophysical techniques to quantify its affinity, stoichiometry, and thermodynamics. The binding constant (K), a measure of the affinity of the drug for DNA, has been reported across a wide range, reflecting the influence of experimental conditions such as ionic strength, temperature, and the specific DNA sequence used.
Table 1: Binding Constants for this compound-DNA Interaction
| Binding Constant (K) (M⁻¹) | Experimental Conditions | Reference |
| 0.13 - 0.16 x 10⁶ | 37°C, 10% serum | [7] |
| 2.3 x 10⁸ (for PD1 complex) | pH 7.0, 2.5 mM ionic strength, 25°C | [8] |
| 9.3 x 10⁵ (for PD2 complex) | pH 7.0, 2.5 mM ionic strength, 25°C | [8] |
| (1.4 ± 0.3) x 10⁶ (for pUC19 DNA) | Not specified | [4] |
| (1.0 ± 0.1) x 10⁶ (for calf thymus DNA) | Not specified | [4] |
| 3.2 x 10⁴ | Phosphate buffer | [9] |
| 3.09 ± 0.8 x 10⁵ | Not specified | [10] |
| 2.5 (± 0.5) x 10⁴ | Not specified | [11] |
Table 2: Thermodynamic Parameters of this compound-DNA Interaction
| Parameter | Value (kcal/mol) | DNA Sequence | Method | Reference |
| ΔGt-sim | -9.1 | d(CGATCG) | MM-GBSA | [5][6] |
| ΔGt-sim | -5.1 | d(CGTACG) | MM-GBSA | [5][6] |
| ΔGt-sim | -12.74 | d(CGATCG) | MM-PBSA | [5][6] |
| ΔGt-sim | -8.35 | d(CGTACG) | MM-PBSA | [5][6] |
| Experimental ΔG | -7.7 ± 0.3 | Not specified | Not specified | [5][6] |
| Free Binding Energy | -4.99 | DNA duplex | Molecular Modeling | [11] |
Cellular Consequences and Signaling Pathways
The intercalation of this compound into DNA and the subsequent generation of DNA damage trigger a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway.
Caption: this compound-induced DNA damage signaling pathway.
Upon the formation of DNA double-strand breaks, sensor proteins like the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are activated. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. The generation of ROS also contributes to mitochondrial dysfunction, further pushing the cell towards apoptosis.
Experimental Protocols for Studying this compound-DNA Intercalation
A variety of biophysical techniques are employed to characterize the interaction between this compound and DNA. Below are detailed methodologies for some of the key experiments.
Fluorescence Spectroscopy
Principle: The intrinsic fluorescence of this compound is quenched upon intercalation into DNA. This quenching can be monitored to determine the binding constant and stoichiometry of the interaction.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound hydrochloride in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).
-
Prepare a stock solution of calf thymus DNA or a specific oligonucleotide in the same buffer. Determine the DNA concentration spectrophotometrically.
-
-
Titration:
-
Place a fixed concentration of this compound solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (excitation typically around 480 nm, emission scanned from 500 to 700 nm).
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the data to a suitable binding model, such as the Stern-Volmer equation or by using non-linear regression analysis, to determine the binding constant (K) and the number of binding sites.[12]
-
Caption: Workflow for Fluorescence Spectroscopy Titration.
UV-Visible Spectrophotometry
Principle: The intercalation of this compound into DNA leads to changes in its UV-Visible absorption spectrum, typically a hypochromic (decrease in absorbance) and a bathochromic (red shift) effect.
Methodology:
-
Preparation of Solutions: As described for fluorescence spectroscopy.
-
Titration:
-
Record the UV-Vis spectrum of a fixed concentration of this compound solution.
-
Incrementally add aliquots of the DNA solution.
-
Record the spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in absorbance at a specific wavelength (e.g., the absorption maximum of this compound).
-
The binding constant can be calculated using equations that relate the change in absorbance to the concentrations of free and bound drug.[9]
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light and is sensitive to the chirality of molecules. The binding of this compound to DNA induces changes in the CD spectrum of DNA, providing information about conformational changes in the DNA upon drug binding.[13][14]
Methodology:
-
Preparation of Solutions: As described for fluorescence spectroscopy.
-
Titration:
-
Record the CD spectrum of the DNA solution alone.
-
Incrementally add aliquots of the this compound solution.
-
Record the CD spectrum of the mixture after each addition.
-
-
Data Analysis:
-
Analyze the changes in the CD bands of the DNA to infer alterations in its secondary structure (e.g., changes in helicity).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[15][16]
Methodology:
-
Preparation of Solutions:
-
Prepare solutions of this compound and DNA in the same buffer, ensuring they are degassed to avoid air bubbles.
-
-
Titration:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to DNA.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Caption: Workflow for Isothermal Titration Calorimetry.
Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA is used to study protein-DNA or drug-DNA interactions. The principle is that a DNA-drug complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA.[17][18]
Methodology:
-
Probe Preparation:
-
A short DNA oligonucleotide is labeled, typically with a radioactive isotope or a fluorescent dye.
-
-
Binding Reaction:
-
The labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer.
-
-
Electrophoresis:
-
The reaction mixtures are loaded onto a native polyacrylamide gel.
-
Electrophoresis is carried out under non-denaturing conditions.
-
-
Detection:
-
The gel is visualized using autoradiography (for radioactive labels) or a fluorescence imager. A "shifted" band corresponding to the DNA-Adriblastin complex will be observed at a higher position on the gel compared to the band of the free DNA probe.
-
Conclusion
The intercalation of this compound into DNA is a pivotal event in its mechanism of anti-cancer activity. This biophysical interaction triggers a cascade of cellular responses, including the inhibition of DNA replication and transcription, the trapping of topoisomerase II, and the induction of a robust DNA damage response that ultimately leads to cell death. A thorough understanding of the quantitative and mechanistic details of this process, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of new and improved chemotherapeutic agents and for optimizing the clinical use of this compound. The continued investigation into the nuances of this compound-DNA interactions will undoubtedly pave the way for more effective and less toxic cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence correlation spectroscopy for multiple-site equilibrium binding: a case of doxorubicin–DNA interaction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP06752J [pubs.rsc.org]
- 5. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into the mechanism of the DNA/doxorubicin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Studies of anthracycline--DNA complexes by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
- 18. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Adriablastin (Doxorubicin) from Streptomyces peucetius: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin (B1662922), initially branded as Adriamycin, stands as a cornerstone of cancer chemotherapy, its discovery marking a pivotal moment in the fight against neoplastic diseases. This anthracycline antibiotic, a secondary metabolite of the soil bacterium Streptomyces peucetius, exerts its potent cytotoxic effects primarily through the intercalation of DNA and the inhibition of topoisomerase II, leading to catastrophic DNA damage and the induction of apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the history, discovery, and core molecular mechanisms of doxorubicin. It presents quantitative data on its production, details key experimental protocols for its study, and visualizes the critical signaling pathways it modulates.
A Historical Perspective: From Italian Soil to a Global Oncology Standard
The journey of doxorubicin began in the 1950s with a concerted effort by Farmitalia Research Laboratories in Italy to discover novel anticancer compounds from microbial sources.[1][2] A soil sample collected from the vicinity of the 13th-century Castel del Monte in Apulia yielded a new strain of Streptomyces peucetius that produced a distinct red pigment.[1][3] Initial investigations by a research group led by Aurelio Di Marco in 1963 led to the isolation of an antibiotic with both antibacterial and antitumor properties in mice.[4] This compound was named daunorubicin.[2][4]
A significant breakthrough occurred in 1967 when Frederico Arcamone and his team at Farmitalia isolated a new, closely related red antibiotic from a mutant strain of S. peucetius, designated S. peucetius var. caesius.[4][5][6] This new compound, initially named Adriamycin after the Adriatic Sea, was later given the generic name doxorubicin.[1][5] Structurally, doxorubicin is the 14-hydroxy derivative of daunorubicin.[4][6] Subsequent studies revealed that doxorubicin possessed a superior spectrum of antitumor activity and a higher therapeutic index compared to daunorubicin, particularly against solid tumors, solidifying its place in the oncologic pharmacopeia.[1][3] Doxorubicin was approved for medical use in the United States in 1974.[3]
Production and Yield of Doxorubicin
The production of doxorubicin is primarily achieved through fermentation of Streptomyces peucetius. While the original wild-type strains produced low titers, significant advancements in strain improvement through mutagenesis and genetic engineering, coupled with optimized fermentation processes, have dramatically increased yields.
| Strain/Condition | Doxorubicin Yield (mg/L) | Reference |
| S. peucetius ATCC 29050 (Wild Type) | 4.2 | [7] |
| S. peucetius 33-24 (Mutant Strain) | 570 | [8] |
| S. peucetius 33-24 (Optimized Medium) | 850 | [8] |
| S. peucetius 33-24 (5-L Fermenter) | 1100 | [8] |
| S. peucetius △U1/drrC (Engineered Strain) | 1128 | [9] |
| S. peucetius △U1/drrC (Optimized Fermentation) | 1461 | [9] |
Experimental Protocols
Fermentation of Streptomyces peucetius for Doxorubicin Production
This protocol outlines a general procedure for the fermentation of S. peucetius to produce doxorubicin.
3.1.1. Media Composition
-
Seed Medium (per liter): 25 g glucose, 4 g yeast extract, 10 g malt (B15192052) extract, 2 g NaCl, 15 g MOPS sodium salt, 0.1 g MgSO₄, and 10 ml trace elements solution.[10]
-
Production Medium (per liter): 60 g glucose, 8 g yeast extract, 20 g malt extract, 2 g NaCl, 15 g MOPS sodium salt, 0.1 g MgSO₄, 0.01 g FeSO₄·7H₂O, 0.01 g ZnSO₄·7H₂O, and 4 ml antifoam B emulsion.[10]
-
Trace Elements Solution (per liter): 40 mg ZnCl₂, 200 mg FeCl₃·6H₂O, 10 mg CuCl₂·2H₂O, 10 mg MnCl₂·4H₂O, 10 mg Na₂B₄O₇·10H₂O, and 10 mg (NH₄)₆Mo₇O₂₄·4H₂O.[10]
3.1.2. Fermentation Procedure
-
Inoculate the seed medium with spores or mycelia of S. peucetius.
-
Incubate the seed culture at 30°C with agitation (300 rpm) in baffled Erlenmeyer flasks for 24 hours.[10]
-
Transfer the seed culture to the production medium.
-
Incubate the production culture at 30°C with agitation for 72 hours.[10]
Isolation and Purification of Doxorubicin
This protocol describes a method for the isolation and purification of doxorubicin from the fermentation broth.
-
Acidify the culture broth to approximately pH 2.0 with oxalic acid.
-
Extract the acidified broth with a water-immiscible organic solvent, such as a mixture of chloroform (B151607) and methanol.
-
Concentrate the organic extract under reduced pressure.
-
The crude extract can be further purified using chromatographic techniques. A common method involves chromatography on buffered cellulose (B213188) columns.[6]
-
An alternative modern approach utilizes immobilized metal ion affinity chromatography (IMAC). The DXR standard can be bound to a Ni(II)-charged iminodiacetic acid (IDA) IMAC resin at pH 7.5 and eluted at pH 5.5.[2][11]
-
The purified doxorubicin is then crystallized as the hydrochloride salt.[6]
Assessment of Doxorubicin-Induced Cytotoxicity
This protocol outlines a method to determine the cytotoxic effects of doxorubicin on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium and conditions.
-
Treatment: Expose the cells to a range of doxorubicin concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using trypan blue exclusion and a hemocytometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of doxorubicin that inhibits cell growth by 50%.
Mechanism of Action and Signaling Pathways
Doxorubicin's potent anticancer activity stems from its multifaceted interaction with cellular components, primarily targeting DNA. The two principal mechanisms are:
-
DNA Intercalation: The planar aromatic chromophore of the doxorubicin molecule inserts itself between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription.[3][12]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break to relieve supercoiling.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.[3]
The DNA damage induced by doxorubicin activates a complex signaling cascade known as the DNA Damage Response (DDR).
Experimental Workflow for Studying Doxorubicin's Effects
Conclusion
The discovery of doxorubicin from Streptomyces peucetius represents a landmark achievement in the field of oncology. Its journey from a soil microorganism to a frontline chemotherapeutic agent underscores the importance of natural product screening in drug discovery. While its clinical utility is well-established, ongoing research continues to explore ways to enhance its efficacy, mitigate its side effects, and overcome mechanisms of resistance. This technical guide provides a foundational understanding of doxorubicin's origins, production, and mechanisms of action, serving as a valuable resource for the scientific community dedicated to advancing cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, esorubicin and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Enhanced doxorubicin production by Streptomyces peucetius using a combination of classical strain mutation and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of doxorubicin hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of doxorubicin (B1662922) hydrochloride. It includes detailed experimental protocols for its characterization and quantitative data presented for ease of reference.
Chemical Structure and Physicochemical Properties
Doxorubicin is an anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius.[1] Its structure consists of a tetracyclic quinonoid aglycone, adriamycinone, linked via a glycosidic bond to the amino sugar, daunosamine.[2] The hydrochloride salt form enhances its water solubility.[3]
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride[4] |
| CAS Number | 25316-40-9[4] |
| Molecular Formula | C₂₇H₂₉NO₁₁ · HCl[5] |
| Molecular Weight | 579.98 g/mol [6] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Orange-red, crystalline, hygroscopic powder | [1] |
| Melting Point | 205-216 °C (with decomposition) | [1][2] |
| pKa | 8.22 - 8.25 | [1][2] |
| Solubility (Water) | 10 - 52 mg/mL | [1][7] |
| Solubility (DMSO) | ~10 mg/mL | [5][8] |
| Solubility (Ethanol) | Very poorly soluble / slightly soluble | [1][5] |
| Stability | Unstable in solutions with pH < 3 or > 7. Aqueous solutions are stable for one month at 5°C but are sensitive to light. | [2][9] |
| DNA Binding Constant (Kb) | 0.13 to 0.16 x 10⁶ M⁻¹ | [10] |
Spectroscopic Properties
Doxorubicin possesses inherent fluorescence, a property that is frequently exploited in research to monitor its uptake and intracellular localization.[9][11] Its absorbance and fluorescence are sensitive to the local microenvironment, particularly upon interaction with DNA.[12]
Table 3: Spectroscopic Data
| Parameter | Wavelength (nm) | Solvent/Condition | Source(s) |
| UV-Vis Absorbance (λmax) | 234, 252, 288, 479, 496, 530 | Methanol | [2][13] |
| UV-Vis Absorbance (λmax) | ~480-497 | Water | [1][14][15] |
| Fluorescence Excitation (λex) | ~470 | Aqueous Buffer | [16] |
| Fluorescence Emission (λem) | 560 - 595 | Aqueous Buffer | [14][16][17] |
Mechanism of Action
Doxorubicin's primary anticancer activity stems from its ability to interfere with DNA replication and transcription. This is achieved through two principal mechanisms:
-
DNA Intercalation: The planar anthracycline ring of doxorubicin inserts itself between DNA base pairs, distorting the helical structure.[11][18] This physical obstruction inhibits the progression of enzymes involved in DNA replication and transcription.[18]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological stress during replication.[1][13] By trapping the enzyme in its cleavage-competent state, doxorubicin prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[7][13]
The induction of DSBs triggers a robust DNA Damage Response (DDR), activating key sensor kinases like Ataxia-Telangiectasia Mutated (ATM).[19] ATM subsequently phosphorylates and activates the tumor suppressor protein p53.[19][20] Activated p53 orchestrates cell fate by inducing the transcription of pro-apoptotic genes, such as PUMA, which ultimately leads to the activation of the caspase cascade and programmed cell death (apoptosis).[5][11][17]
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.5. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines [bio-protocol.org]
- 4. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin as a molecular nanotheranostic agent: effect of doxorubicin encapsulation in micelles or nanoemulsions on the ultrasound-mediated intracellular delivery and nuclear trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Probing the Dynamics of Doxorubicin-DNA Intercalation during the Initial Activation of Apoptosis by Fluorescence Lifetime Imaging Microscopy (FLIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Acute doxorubicin cardiotoxicity is associated with p53-induced inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Distribution Kinetics of Adriblastin (Doxorubicin)
Executive Summary: Adriblastin, with the active ingredient doxorubicin (B1662922), remains a cornerstone of chemotherapy for a wide range of malignancies. Its clinical efficacy is intrinsically linked to its ability to accumulate within tumor cells and reach its nuclear target. This technical guide provides an in-depth examination of the multifaceted processes governing the cellular uptake, intracellular trafficking, and distribution kinetics of this compound. We explore the primary uptake mechanisms, including passive diffusion and various forms of endocytosis, the subsequent journey through endolysosomal pathways to the nucleus, and the critical role of efflux pumps in mediating multidrug resistance. Detailed experimental protocols for quantifying intracellular drug concentration and visualizing subcellular localization are provided, alongside quantitative pharmacokinetic data. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's cellular pharmacology to inform future research and the development of more effective cancer therapies.
Systemic Pharmacokinetics and Tissue Distribution
The journey of this compound begins with its systemic administration, typically intravenously. Its distribution throughout the body is characterized by rapid initial tissue uptake followed by a slow elimination phase, indicating extensive sequestration in tissues. This biphasic elimination is a key feature of its pharmacokinetic profile.
The initial distribution half-life of approximately 5 minutes underscores a swift movement of doxorubicin from the plasma into tissues.[1][2] This is followed by a much slower terminal half-life, ranging from 20 to 48 hours, which reflects the gradual release of the drug from tissue compartments back into circulation for elimination.[1][2][3] The large steady-state volume of distribution (809 to 1214 L/m²) further confirms this extensive tissue uptake.[1][2] Plasma clearance is predominantly handled by metabolism and biliary excretion, with values ranging from 324 to 809 mL/min/m².[1][2]
| Parameter | Value | Source |
| Initial Distribution Half-life | ~5 minutes | [1][2] |
| Terminal Elimination Half-life | 20 - 48 hours | [1][2][3] |
| Steady-State Volume of Distribution (Vd) | 809 - 1214 L/m² | [1][2] |
| Plasma Clearance | 324 - 809 mL/min/m² | [1][2] |
| Plasma Protein Binding | 74% - 76% | [1][2] |
| Primary Route of Elimination | Metabolism and Biliary Excretion (~40% in 5 days) | [2][3] |
| Urinary Excretion | 5% - 12% (drug and metabolites in 5 days) | [2][3] |
Cellular Uptake Mechanisms
The entry of this compound into a cancer cell is not governed by a single mechanism but rather a combination of processes. The drug's amphiphilic nature allows it to interact with and cross the cell membrane through multiple pathways.[2][4]
-
Passive Diffusion: As a molecule with both lipophilic (anthracycline ring) and hydrophilic (amino sugar) centers, this compound can passively diffuse across the lipid bilayer of the cell membrane.[2] This process is driven by the concentration gradient between the extracellular environment and the cell's interior.
-
Carrier-Mediated Transport: Specific solute carrier (SLC) transporters, such as SLC22A16 and SLCO1A2, have been identified as active participants in the influx of doxorubicin into cells.[4]
-
Endocytosis: The internalization of this compound can also occur through various endocytic pathways, which are energy-dependent processes.[5] This is particularly relevant for nanoparticle or liposomal formulations of the drug. The primary endocytic routes include:
-
Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of this compound-loaded micelles and other drug conjugates.[6][7]
-
Caveolae-Mediated Endocytosis: This pathway also contributes to this compound uptake, though to a lesser extent than the clathrin-mediated route.[6]
-
Macropinocytosis: This process involves the non-specific engulfment of extracellular fluid and solutes, and it has been shown to play a role in the uptake of certain drug delivery systems.[5][8]
-
Intracellular Trafficking and Subcellular Localization
Once inside the cell, this compound embarks on a journey to its primary site of action, the nucleus. The pathway taken depends on the mechanism of entry.
Drug internalized via endocytosis is first encapsulated in early endosomes.[9][10] These vesicles mature into late endosomes, which are characterized by a more acidic internal pH.[9] The late endosomes eventually fuse with lysosomes, the cell's primary degradative compartments.[9][11] The acidic environment of the endo-lysosomal pathway facilitates the release of doxorubicin from its carrier (if applicable) and its subsequent escape into the cytoplasm.[6]
From the cytoplasm, doxorubicin rapidly translocates to the nucleus. Studies using confocal microscopy and Raman microspectroscopy have shown that it preferentially accumulates in the nuclear area, often saturating the nucleolus first before distributing throughout the rest of the nucleus.[12][13] This nuclear localization is critical for its cytotoxic activity, which involves intercalating with DNA and inhibiting topoisomerase II.[2][3] While the nucleus is the main target, fluorescence can also be observed in the cytoplasm and lysosomes.[13][14]
Factors Influencing Cellular Kinetics
Multidrug Resistance (MDR)
A major obstacle to the efficacy of this compound is the development of multidrug resistance. The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps.[15][16] These pumps, including P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively expel doxorubicin from the cell.[5][17] This reduces the net intracellular accumulation of the drug, preventing it from reaching therapeutic concentrations at its nuclear target.[18] In resistant cells, the rate of drug efflux can significantly outweigh the rate of influx, leading to treatment failure.
Physicochemical and Formulation Factors
-
pH: The pH gradient across the cell membrane can influence the uptake of doxorubicin, as its ionization state affects its ability to cross membranes.[4][19]
-
Formulation: Encapsulating this compound in delivery systems like liposomes (e.g., Doxil®) or nanoparticles significantly alters its pharmacokinetic profile.[4][20] While these formulations can reduce systemic toxicity and potentially increase tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, the cellular uptake of the drug from the carrier is often slower than that of the free drug.[4] Prodrug strategies aim to create inactive forms of doxorubicin that are selectively activated within the tumor microenvironment, enhancing targeted uptake.[21]
Experimental Protocols for Studying this compound Kinetics
Quantification of Intracellular Concentration by LC-MS/MS
This protocol provides a highly sensitive and specific method for determining the amount of this compound within cells.
Methodology:
-
Cell Culture & Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time.
-
Washing: Aspirate the drug-containing medium and wash the cells at least twice with ice-cold phosphate-buffered saline (PBS) to remove all extracellular drug.
-
Cell Harvesting and Lysis: Harvest the cells (e.g., by trypsinization). Lyse the cells to release intracellular contents. This is often done in a solution containing an internal standard (e.g., another anthracycline like epirubicin) for accurate quantification.[22]
-
Extraction: Precipitate proteins using an organic solvent mixture (e.g., acetonitrile/methanol).[22]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins and cellular debris.
-
Analysis: Transfer the supernatant containing the drug to a new tube for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantification: Calculate the drug concentration based on a standard curve generated with known amounts of this compound.[22]
Analysis of Subcellular Localization by Confocal Microscopy
This protocol utilizes this compound's intrinsic fluorescence to visualize its location within the cell.
Methodology:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.
-
Drug Treatment: Treat the cells with this compound at the desired concentration and for the specified duration.
-
Washing: Gently wash the cells with PBS to remove the extracellular drug.
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde to preserve their structure.[23]
-
Staining (Optional): To identify specific organelles, cells can be permeabilized and stained with fluorescent dyes. A common counterstain is DAPI, which specifically labels the nucleus and helps confirm this compound's nuclear localization.[23]
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Acquire images using a Confocal Laser Scanning Microscope (CLSM), using an excitation/emission wavelength appropriate for doxorubicin (approx. 480/590 nm).
-
Analysis: Analyze the images to determine the colocalization of this compound's fluorescence signal with signals from organelle-specific markers.[14]
References
- 1. nafdac.gov.ng [nafdac.gov.ng]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. This compound | C27H30ClNO11 | CID 32874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cellular uptake, intracellular trafficking, and antitumor efficacy of doxorubicin-loaded reduction-sensitive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Intracellular Trafficking of Size-Tuned Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. "Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro " by Zeineb Farhane, Franck Bonnier et al. [arrow.tudublin.ie]
- 13. Intracellular localisation studies of doxorubicin and Victoria Blue BO in EMT6-S and EMT6-R cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. youtube.com [youtube.com]
- 17. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross resistance and cellular uptake of 4'-O-methyldoxorubicin in experimental tumors with acquired resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of doxorubicin and its metabolite doxorubicinol in rabbits with induced acid and alkaline urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
The Role of Adriblastin in Topoisomerase II Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriblastin, a brand name for the anthracycline antibiotic Doxorubicin (B1662922), is a cornerstone of cancer chemotherapy. Its potent cytotoxic effects are primarily attributed to its interaction with and inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's function as a topoisomerase II poison. It details the formation of the drug-enzyme-DNA ternary complex, the subsequent induction of DNA double-strand breaks, and the downstream cellular signaling cascades leading to cell cycle arrest and apoptosis. This document also presents detailed experimental protocols for key assays used to study these processes and summarizes quantitative data to facilitate comparative analysis.
Introduction to Topoisomerase II and this compound
Topoisomerase II (Top2) is a ubiquitous enzyme that resolves topological problems in DNA, such as supercoils, knots, and catenanes, which arise during replication, transcription, and chromosome segregation.[1] It functions by creating a transient double-strand break (DSB) in one DNA duplex (the G-segment), passing another duplex (the T-segment) through the break, and then religating the G-segment. This process is essential for maintaining genomic integrity.
Humans express two isoforms of topoisomerase II: alpha (Top2α) and beta (Top2β). Top2α is predominantly expressed in proliferating cells and is essential for chromosome condensation and segregation during mitosis. In contrast, Top2β is more widely expressed in both proliferating and quiescent cells and is involved in transcriptional regulation.
This compound (Doxorubicin) is a potent chemotherapeutic agent that targets topoisomerase II. It is not a catalytic inhibitor in the traditional sense; instead, it acts as a "poison" by stabilizing the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks, which are highly cytotoxic lesions.
Mechanism of Topoisomerase II Inhibition by this compound
The inhibitory action of this compound on topoisomerase II is a multi-step process that culminates in the formation of a stable ternary complex, ultimately leading to DNA damage.
Intercalation into DNA
The initial step in this compound's mechanism of action is its intercalation into the DNA double helix. The planar aromatic ring structure of the doxorubicin molecule inserts itself between adjacent base pairs, with a preference for GC-rich sequences.[3] This intercalation unwinds the DNA helix and creates a physical block, distorting the DNA structure.[3]
Formation of the Ternary Drug-DNA-Enzyme Complex
Following intercalation, this compound interacts with topoisomerase II that is bound to the same DNA molecule. The drug positions itself at the interface between the enzyme and the DNA, stabilizing the cleavage complex.[4] This ternary complex traps the topoisomerase II enzyme in a state where it has cleaved the DNA but is unable to religate the strands.
Inhibition of DNA Re-ligation and Induction of Double-Strand Breaks
The stabilization of the cleavage complex is the critical step in this compound's cytotoxic action. By preventing the re-ligation of the DNA backbone, this compound effectively converts topoisomerase II into a DNA-damaging agent. The accumulation of these stalled cleavage complexes results in the formation of persistent protein-linked DNA double-strand breaks. These DSBs are highly toxic to the cell and trigger a cascade of downstream cellular responses.
Topoisomerase II Catalytic Cycle
This compound's Inhibitory Mechanism
Cellular Responses to this compound-Induced DNA Damage
The generation of persistent DNA double-strand breaks by this compound triggers a robust cellular response, primarily culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Upon detection of DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. This compound treatment predominantly leads to a G2/M phase arrest.[4] This arrest is mediated by the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate and activate downstream effectors like CHK1 and CHK2. These checkpoint kinases inhibit the activity of cyclin-dependent kinases (CDKs) necessary for entry into mitosis.
Apoptosis
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound induces apoptosis through multiple pathways:
-
Intrinsic (Mitochondrial) Pathway: DNA damage can lead to the activation of the tumor suppressor protein p53, which upregulates the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[5]
-
Extrinsic (Death Receptor) Pathway: this compound has been shown to upregulate the expression of the Fas death receptor on the cell surface.[6] Binding of the Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that leads to the activation of caspase-8 and subsequently caspase-3.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Labyrinth: An In-depth Technical Guide to Adriablastin-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriablastin, also known by its generic name Doxorubicin (B1662922), is a potent and widely utilized anthracycline antibiotic in the fight against a broad spectrum of cancers. However, its clinical efficacy is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and often irreversible heart failure.[1][2] Understanding the intricate molecular pathways that underpin this cardiac damage is paramount for the development of effective cardioprotective strategies and for optimizing the therapeutic index of this crucial chemotherapeutic agent. This technical guide provides a comprehensive overview of the core molecular mechanisms implicated in Adriablastin-induced cardiotoxicity, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Molecular Pathways of Cardiotoxicity
The cardiotoxic effects of Adriablastin are multifactorial, involving a complex interplay of several interconnected molecular pathways. The primary mechanisms include the generation of reactive oxygen species (ROS) and subsequent oxidative stress, mitochondrial dysfunction, topoisomerase IIβ (Top2β)-mediated DNA damage, and the induction of cardiomyocyte apoptosis.[1][2][3]
Reactive Oxygen Species (ROS) and Oxidative Stress
One of the most widely accepted mechanisms of Adriablastin-induced cardiotoxicity is the excessive production of ROS.[4] Adriablastin can undergo redox cycling, a process that generates superoxide (B77818) radicals (O2•−) and hydrogen peroxide (H2O2).[4] This occurs through the enzymatic reduction of the quinone moiety of doxorubicin to a semiquinone, which then reacts with molecular oxygen to produce superoxide.[4] The heart is particularly vulnerable to oxidative stress due to its high metabolic rate and relatively lower antioxidant capacity.
The surge in ROS leads to lipid peroxidation of cellular membranes, protein oxidation, and DNA damage, ultimately compromising cardiomyocyte function and viability.[5]
Quantitative Data on Adriablastin-Induced Oxidative Stress
| Parameter | Experimental Model | Treatment | Fold Change vs. Control | Reference |
| Mitochondrial ROS | Neonatal Rat Ventricular Myocytes (NRVMs) | 0.5 µM Doxorubicin for 24h | ~1.6 | [6] |
| Mitochondrial ROS | Adult Mouse Ventricular Myocytes (AMVMs) | 0.5 µM Doxorubicin for 24h | ~1.8 | [5] |
| Caspase-3 Activity | Rat Primary Cultured Cardiomyocytes | Doxorubicin (concentration not specified) for 24h | Significantly Increased | [7] |
| TUNEL-positive cells | Ventricles of Doxorubicin-treated rats | Dose not specified, 16 weeks | Significantly Increased | [7] |
Signaling Pathway of ROS-Induced Cardiomyotoxicity
Caption: Adriablastin induces ROS production in mitochondria, leading to cellular damage.
Mitochondrial Dysfunction
Mitochondria are central to cardiomyocyte function, providing the necessary ATP for contraction. They are also a primary target of Adriablastin-induced toxicity.[8][9] The drug accumulates in the inner mitochondrial membrane, where it interferes with the electron transport chain, leading to a decrease in ATP synthesis and an increase in ROS production.[8][10] This energy deficit, coupled with oxidative damage to mitochondrial components, results in mitochondrial swelling, loss of membrane potential, and the release of pro-apoptotic factors like cytochrome c.[2][5]
Experimental Workflow for Assessing Mitochondrial Membrane Potential
Caption: Workflow for measuring mitochondrial membrane potential in cardiomyocytes.
Topoisomerase IIβ-Mediated DNA Damage
Adriablastin exerts its anticancer effects by inhibiting topoisomerase IIα (Top2α), an enzyme essential for DNA replication in rapidly dividing cancer cells. However, in terminally differentiated cardiomyocytes, the predominant isoform is Top2β.[11][12] Adriablastin also inhibits Top2β, leading to the formation of DNA double-strand breaks (DSBs) in the cardiomyocyte genome.[3][11] This DNA damage triggers a cascade of events, including the activation of p53 and the induction of apoptosis.[13] Importantly, the cardiotoxicity appears to be mediated specifically through Top2β, as its cardiac-specific deletion protects against doxorubicin-induced heart failure in mice.[3]
Signaling Pathway of Top2β-Mediated Cardiotoxicity
Caption: Adriablastin inhibits Top2β, causing DNA damage and apoptosis.
Cardiomyocyte Apoptosis
Apoptosis, or programmed cell death, is a key contributor to the loss of cardiomyocytes and the progressive decline in cardiac function seen in Adriablastin-induced cardiomyopathy.[2][7] Both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis can be activated. The intrinsic pathway is triggered by mitochondrial damage and the release of cytochrome c, leading to the activation of caspase-9 and the executioner caspase-3.[7][14] Adriablastin has also been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[14]
Quantitative Data on Adriablastin-Induced Apoptosis
| Parameter | Experimental Model | Treatment | Observation | Reference |
| Apoptotic Cells (Flow Cytometry) | H9c2 cardiac myocytes | 50 µM Doxorubicin for 72h | Significant increase in apoptotic cells | [15] |
| Caspase-3 Activation | Rat cardiac ventricles in vivo | Dose not specified | Significantly increased | [7] |
| Bcl-2:Bax ratio | In vivo Doxorubicin treatment | Dose not specified | Increased | [16] |
Detailed Experimental Protocols
Measurement of Reactive Oxygen Species (ROS)
Principle: Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Protocol:
-
Culture cardiomyocytes in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat cells with Adriablastin at the desired concentration and for the specified duration. Include an untreated control group.
-
Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Incubate the cells with 5 µM DHE in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess probe.
-
Immediately image the cells using a fluorescence microscope with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity of treated cells to that of control cells.
Alternative Methods: Other probes such as MitoSOX Red for mitochondrial superoxide or CM-H2DCFDA for general ROS can also be used.[17][18] Flow cytometry can be employed for high-throughput analysis.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: JC-1 is a ratiometric fluorescent dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[19][20]
Protocol:
-
Plate cardiomyocytes in a suitable format for fluorescence imaging or flow cytometry.
-
Treat cells with Adriablastin as required.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with 2 µM JC-1 in culture medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope with appropriate filters for green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) fluorescence, or by flow cytometry.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Alternative Dyes: Tetramethylrhodamine, ethyl ester (TMRE) or tetramethylrhodamine, methyl ester (TMRM) are non-ratiometric dyes that can also be used to assess ΔΨm.[19][21]
TUNEL Assay for Detection of Apoptosis
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
Protocol:
-
Fix cardiomyocytes grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) according to the manufacturer's instructions for 1 hour at 37°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
Conclusion
The molecular pathways underlying Adriablastin-induced cardiotoxicity are complex and interconnected, with ROS production, mitochondrial dysfunction, Top2β-mediated DNA damage, and apoptosis playing central roles. A thorough understanding of these mechanisms is crucial for the development of targeted therapies to mitigate the cardiotoxic side effects of this important anticancer drug. The experimental protocols and data presented in this guide provide a framework for researchers to investigate these pathways further and to screen for potential cardioprotective agents. Future research should continue to unravel the intricate signaling networks involved and explore novel therapeutic strategies to protect the heart during cancer treatment.
References
- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification of the molecular basis of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Oxidative Stress and Inflammation in Doxorubicin-Induced Cardiotoxicity: A Brief Account [mdpi.com]
- 5. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 8. Adriamycin-induced oxidative mitochondrial cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adriamycin-induced interference with cardiac mitochondrial calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Doxorubicin induces apoptosis in H9c2 cardiomyocytes: role of overexpressed eukaryotic translation initiation factor 5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxorubicin-induced apoptosis in H9c2 cardiomyocytes by NF-κB dependent PUMA upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Acquired Resistance to Adriblastin (Doxorubicin) in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying acquired resistance to Adriblastin (doxorubicin), a cornerstone of many chemotherapy regimens. Understanding these resistance pathways is critical for the development of novel therapeutic strategies to overcome treatment failure and improve patient outcomes. This document details the primary molecular and cellular alterations observed in doxorubicin-resistant cancer cells, presents quantitative data for comparative analysis, outlines key experimental protocols for studying resistance, and provides visual representations of the intricate signaling networks and experimental workflows involved.
Core Mechanisms of Doxorubicin (B1662922) Resistance
Acquired resistance to doxorubicin is a multifactorial phenomenon driven by a combination of genetic, epigenetic, and microenvironmental factors. The principal mechanisms that cancer cells employ to evade the cytotoxic effects of doxorubicin are categorized as follows:
-
Altered Drug Transport: The most prevalent mechanism of doxorubicin resistance involves the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively expelling doxorubicin from the cell, thereby reducing its intracellular concentration and limiting its ability to reach its nuclear target.[1][2][3][4][5][6][7][8] Key ABC transporters implicated in doxorubicin resistance include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][9] The overexpression of these transporters is a hallmark of multidrug resistance (MDR), where cancer cells exhibit cross-resistance to a broad spectrum of structurally and functionally unrelated chemotherapeutic agents.[3][9][6]
-
Enhanced DNA Damage Repair: Doxorubicin's primary mode of action is the induction of DNA double-strand breaks (DSBs) through the inhibition of topoisomerase II.[10][11][12] Resistant cancer cells often exhibit an enhanced capacity for DNA repair, allowing them to efficiently mend these lesions and evade apoptosis.[11][12][13][14] Upregulation of key proteins in DNA repair pathways, such as those involved in homologous recombination (HR) and non-homologous end joining (NHEJ), contributes significantly to this resistance phenotype.[13]
-
Evasion of Apoptosis: Cancer cells can acquire resistance by altering the signaling pathways that regulate programmed cell death (apoptosis).[10][15][16] This can involve the upregulation of anti-apoptotic proteins, such as Bcl-2, and the downregulation of pro-apoptotic proteins, like Bax.[4][17] Furthermore, the activation of pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, can promote cell survival despite doxorubicin-induced cellular stress.[15][16] Autophagy, a cellular process of self-digestion, can also be hijacked by cancer cells to mitigate drug-induced damage and promote survival.[16][18][19]
-
Epigenetic Alterations: Epigenetic modifications, such as changes in DNA methylation and histone acetylation, play a crucial role in regulating the expression of genes associated with drug resistance without altering the underlying DNA sequence.[20][21][22][23][24] For instance, hypomethylation of the promoter region of the ABCB1 gene can lead to its overexpression and subsequent doxorubicin resistance.[21]
-
Tumor Microenvironment (TME) Influence: The TME, comprising cancer-associated fibroblasts (CAFs), immune cells, and the extracellular matrix (ECM), can significantly contribute to doxorubicin resistance.[25][26][27][28][29][30] A dense ECM can physically impede the diffusion of doxorubicin, preventing it from reaching the cancer cells.[26] Additionally, CAFs can secrete growth factors and cytokines that promote the survival and proliferation of cancer cells in the presence of the drug.[27][29]
-
Alterations in Drug Target: While less common, mutations in the topoisomerase II enzyme, the direct target of doxorubicin, can reduce the drug's binding affinity and efficacy.[10][15] Additionally, a decrease in the expression of topoisomerase IIα, the isoform more sensitive to doxorubicin, can also contribute to resistance.[15]
Quantitative Data on Doxorubicin Resistance
The following tables summarize quantitative data from various studies, illustrating the degree of resistance observed in different cancer cell lines and the associated molecular changes.
Table 1: Doxorubicin IC50 Values in Parental and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Reference |
| MCF-7 | Breast Cancer | Value not specified | Value not specified | Value not specified | [31] |
| IGROV-1 | Ovarian Cancer | Value not specified | Value not specified | Value not specified | [1] |
| S-1 | Colon Cancer | Value not specified | Value not specified | Value not specified | [1] |
| HEK293 | Embryonic Kidney | 10.7 ± 1.0 nM | 14.9 ± 1.2 nM (ABCC4-overexpressing) | 1.4 | [1] |
Note: The table from the BenchChem application note[31] indicates the presence of IC50 values for MCF-7, but the specific values are not provided in the search result snippet. The resistance index is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Fold Increase in ABC Transporter Expression in Doxorubicin-Resistant Cells
| Cell Line | Transporter | Fold Increase in mRNA Expression | Fold Increase in Protein Expression | Reference |
| MCF-7/ADR | ABCB1 | >1000 | Significantly Increased | [8] |
| MCF-7 (21 nM Dox-selected) | ABCG2 | Significantly Overexpressed | Not specified | [1] |
| MCF-7 (21 nM Dox-selected) | ABCC4 | Significantly Overexpressed | Not specified | [1] |
Table 3: Effect of ABC Transporter Inhibitors on Doxorubicin Efficacy
| Cell Line | Inhibitor | Effect on Doxorubicin Cytotoxicity | Reference |
| MCF-7 (21 nM Dox-selected) | Fumitremorgin C (FTC) | 2.1-fold enhancement of toxicity | [1] |
| Doxorubicin-resistant HCC cells | Verapamil, Cyclosporine A | Restored doxorubicin sensitivity | [10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate doxorubicin resistance.
Protocol 1: Development of Doxorubicin-Resistant Cancer Cell Lines
This protocol describes the generation of doxorubicin-resistant cell lines through continuous drug exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine Initial IC50: a. Perform a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of doxorubicin for the parental cell line after 48-72 hours of treatment.[31][32]
-
Initiate Resistance Induction: a. Culture the parental cells in a flask until they reach 70-80% confluency.[31] b. Begin by treating the cells with doxorubicin at a low concentration, typically the IC10 or IC20 value, in complete culture medium.[32]
-
Stepwise Increase in Doxorubicin Concentration: a. Culture the cells in the presence of this initial doxorubicin concentration. b. When the cells resume a normal growth rate and morphology, subculture them and increase the doxorubicin concentration by a small increment (e.g., 1.5 to 2-fold).[33] c. Repeat this process of gradual dose escalation over several months. The surviving cells will be those that have developed resistance mechanisms.
-
Maintenance and Verification of Resistant Phenotype: a. Once the desired level of resistance is achieved (e.g., the cells can tolerate a significantly higher concentration of doxorubicin), maintain the resistant cell line in a medium containing a selective pressure of doxorubicin (e.g., the final concentration used for selection).[31] b. Regularly verify the drug resistance by comparing the IC50 of the resistant cell line to that of the parental cell line.[31] c. It is advisable to cryopreserve cell stocks at different stages of resistance development.[31]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of doxorubicin and determine the IC50 value.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Doxorubicin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[32]
-
Doxorubicin Treatment: a. Prepare a serial dilution of doxorubicin in complete culture medium. A suggested range might be from 0.01 µM to 10 µM.[32] b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of doxorubicin. Include a vehicle-only control (e.g., DMSO in media).[32] c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Incubation: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. b. Plot the viability against the log of the doxorubicin concentration and use non-linear regression to determine the IC50 value.[32]
Protocol 3: ABC Transporter Function Assay (Calcein-AM Efflux Assay)
This protocol measures the functional activity of ABC transporters like P-gp. Calcein-AM is a non-fluorescent substrate that is converted to fluorescent calcein (B42510) by intracellular esterases. Calcein is a substrate for P-gp and will be effluxed out of cells with high transporter activity.
Materials:
-
Parental and resistant cancer cell lines
-
Calcein-AM
-
ABC transporter inhibitor (e.g., cyclosporin (B1163) A for P-gp)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment (Optional): a. For control experiments, pre-incubate a sample of resistant cells with an ABC transporter inhibitor (e.g., 10 µM cyclosporin A) for 30-60 minutes at 37°C.[8]
-
Calcein-AM Loading: a. Add Calcein-AM to the cell suspensions (parental, resistant, and inhibitor-treated resistant) at a final concentration of 0.1-1 µM. b. Incubate for 15-30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: a. Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Interpretation: a. Parental cells and inhibitor-treated resistant cells should exhibit high fluorescence due to the retention of calcein. b. Resistant cells with high ABC transporter activity will show low fluorescence due to the efflux of calcein.[8]
Protocol 4: Assessment of DNA Double-Strand Breaks (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[34][35][36]
Materials:
-
Parental and resistant cancer cell lines
-
Microscope slides pre-coated with agarose
-
Low-melting-point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet analysis software
Procedure:
-
Cell Preparation: a. Treat cells with doxorubicin for the desired duration. b. Harvest the cells and resuspend them in ice-cold PBS to obtain a single-cell suspension.[35]
-
Embedding Cells in Agarose: a. Mix the cell suspension with low-melting-point agarose. b. Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.[35]
-
Lysis: a. Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.[35]
-
DNA Unwinding and Electrophoresis: a. Place the slides in an alkaline electrophoresis buffer to unwind the DNA. b. Apply an electric field to separate the fragmented DNA from the nucleoid. Damaged DNA will migrate towards the anode, forming a "comet tail."[35]
-
Staining and Visualization: a. Neutralize the slides and stain the DNA with a fluorescent dye.[35] b. Visualize the comets using a fluorescence microscope.[35]
-
Data Analysis: a. Analyze the comet images using specialized software to quantify the extent of DNA damage. The "tail moment" (the product of the tail length and the fraction of DNA in the tail) is a commonly used metric.[35]
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and protocols discussed in this guide.
Caption: Core mechanisms of acquired resistance to doxorubicin in cancer cells.
Caption: Workflow for generating doxorubicin-resistant cell lines.
Caption: Experimental workflow for the comet assay to detect DNA damage.
References
- 1. Single-step doxorubicin-selected cancer cells overexpress the ABCG2 drug transporter through epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnsbm.org [jnsbm.org]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. NFκBP65 transcription factor modulates resistance to doxorubicin through ABC transporters in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Deoxyribonucleic acid damage induced by doxorubicin in peripheral blood mononuclear cells: possible roles for the stress response and the deoxyribonucleic acid repair process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. remedypublications.com [remedypublications.com]
- 16. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model | springermedizin.de [springermedizin.de]
- 17. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Resistin confers resistance to doxorubicin-induced apoptosis in human breast cancer cells through autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Resistin confers resistance to doxorubicin-induced apoptosis in human breast cancer cells through autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epigenetic modulation of doxorubicin resistance and strategies for enhancing chemotherapeutic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 22. Epigenetic and Cellular Reprogramming of Doxorubicin-Resistant MCF-7 Cells Treated with Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identifying Epigenetic Modifications to Combat Resistance to the Chemotherapeutic Agent Doxorubicin - ProQuest [proquest.com]
- 24. Epigenetic Mechanisms Involved in the Cardiovascular Toxicity of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Doxorubicin-sensitive and -resistant colorectal cancer spheroid models: assessing tumor microenvironment features for therapeutic modulation [frontiersin.org]
- 26. benchchem.com [benchchem.com]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Targeting immune cells in tumor microenvironment in triple negative breast cancer therapy: future perspective to overcome doxorubicin resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
- 34. benchchem.com [benchchem.com]
- 35. benchchem.com [benchchem.com]
- 36. aacrjournals.org [aacrjournals.org]
The Pharmacokinetics and Metabolism of Adriblastin (Doxorubicin) in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Adriblastin (doxorubicin), a cornerstone of many chemotherapy regimens, in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of doxorubicin (B1662922) in these models is critical for the interpretation of non-clinical safety and efficacy data and for the successful translation of new therapeutic strategies to the clinic.
Pharmacokinetics of Doxorubicin in Preclinical Species
The pharmacokinetic profile of intravenously administered doxorubicin is characterized by a multi-compartmental disposition, rapid initial distribution, and a prolonged terminal elimination phase. Significant inter-species differences in pharmacokinetic parameters have been observed, which can influence both the efficacy and toxicity profiles of the drug.
Data Presentation: Pharmacokinetic Parameters of Intravenous Doxorubicin
The following tables summarize key pharmacokinetic parameters of doxorubicin in rats, dogs, and monkeys from various preclinical studies. These values provide a comparative basis for understanding the disposition of doxorubicin across different species.
Table 1: Pharmacokinetic Parameters of Doxorubicin in Rats
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| 5 | 1351.21 ± 364.86 | 1303.35 ± 271.74 | 31.79 ± 5.12 | [1] |
| 5 | ~2000 | ~1100 | ~35 | [1] |
| 1.3 | ~100 | ~50 | ~20 | [2] |
Table 2: Pharmacokinetic Parameters of Doxorubicin in Dogs
| Dose (mg/m²) | Cmax (ng/mL) | AUC (nM·h) | T1/2 (h) | Reference |
| 30 | Not Reported | 587.1 ± 201.3 | Not Reported | [3] |
Table 3: Pharmacokinetic Parameters of an Iodinated Doxorubicin Analog in Preclinical Species
| Species | Dose (mg/kg) | Terminal T1/2 (h) | I-DOXOL/I-DOX AUC Ratio | Reference |
| Rat | Not Specified | 6-7 | 0.02 | [4] |
| Dog | Not Specified | 6-7 | 0.47 | [4] |
| Monkey | Not Specified | 6-7 | 0.58 | [4] |
Metabolism of Doxorubicin
The primary metabolic pathway of doxorubicin involves the reduction of its side-chain carbonyl group to a secondary alcohol, forming the active metabolite doxorubicinol (B1670906). This conversion is primarily mediated by aldo-keto reductases and carbonyl reductases. Doxorubicinol is implicated in the cardiotoxic effects of doxorubicin therapy.[5][6] Other metabolic routes include deglycosidation to form aglycones.
Metabolite to Parent Drug Ratios
The extent of metabolism to doxorubicinol varies across species, which may contribute to differential toxicity profiles. The ratio of the Area Under the Curve (AUC) of doxorubicinol to doxorubicin provides an indication of the degree of metabolic conversion. In rats, this ratio is relatively low, while it is significantly higher in dogs and monkeys, suggesting more extensive metabolism in these species.[4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and reliability of preclinical pharmacokinetic and metabolism studies.
Doxorubicin Administration in Rats (Intravenous)
This protocol outlines the procedure for the intravenous administration of doxorubicin to rats, a common method in preclinical pharmacokinetic studies.[7][8][9]
Materials:
-
Doxorubicin hydrochloride
-
Sterile saline or Phosphate Buffered Saline (PBS) for reconstitution
-
Syringes and needles (e.g., 27-gauge)
-
Animal restraints
-
70% ethanol (B145695) wipes
Procedure:
-
Preparation of Doxorubicin Solution: Reconstitute doxorubicin hydrochloride powder with sterile saline or PBS to the desired stock concentration (e.g., 1-2 mg/mL). Protect the solution from light.[9]
-
Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each animal to determine the correct dose volume.
-
Injection Site Preparation: Gently restrain the rat and warm the tail to dilate the lateral tail veins. Wipe the injection site with a 70% ethanol wipe.[9]
-
Intravenous Injection: Load the syringe with the calculated volume of doxorubicin solution. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. Slowly inject the solution. Monitor for any signs of extravasation.[9]
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the study protocol.
Plasma Sample Preparation for Doxorubicin Analysis
Accurate quantification of doxorubicin and its metabolites in plasma requires efficient extraction from the biological matrix. Protein precipitation and liquid-liquid extraction are common methods.[5][8][10][11]
Protocol: Protein Precipitation [5]
-
Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points after doxorubicin administration. Centrifuge the blood to separate the plasma.[5]
-
Addition of Internal Standard: To a known volume of plasma (e.g., 250 µL), add a solution of an internal standard (e.g., hexamethylphosphoramide (B148902) or daunorubicin).[5]
-
Protein Precipitation: Add a precipitating agent, such as methanol (B129727) or acetonitrile (B52724) (e.g., 250 µL of methanol), to the plasma sample. Vortex the mixture vigorously.[5]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for the analytical method.[5]
Analytical Methodology: HPLC with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and widely used method for the quantification of doxorubicin in biological samples.[8][10]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 5 µm).[12]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 32:68, v/v) with pH adjustment (e.g., pH 2.6).[10]
-
Flow Rate: 1 mL/min.[10]
-
Detection: Fluorescence detector with excitation and emission wavelengths of approximately 470 nm and 555 nm, respectively.[8][10]
-
Column Temperature: 35 °C.[10]
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the simultaneous quantification of doxorubicin and its metabolites.[2][5][13]
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[5]
-
Mobile Phase: Gradient elution with a combination of 0.1% acetic acid in water and acetonitrile.[5]
-
Flow Rate: 0.15 mL/min.[5]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for doxorubicin, doxorubicinol, and the internal standard.
Visualization of Key Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for pharmacokinetic analysis and the key signaling pathways involved in doxorubicin's mechanism of action and cardiotoxicity.
Experimental Workflow: Doxorubicin Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study of doxorubicin.
Signaling Pathway: Doxorubicin's Mechanism of Action
Caption: Doxorubicin's dual mechanism of anticancer action.
Signaling Pathway: Doxorubicin-Induced Cardiotoxicity
Caption: Key pathways in doxorubicin-induced cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. graphviz.org [graphviz.org]
- 7. DISTRIBUTION OF DOXORUBICIN IN RATS UNDERGOING ULTRASONIC DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. brieflands.com [brieflands.com]
- 11. ajol.info [ajol.info]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Adriblastin's Impact on Cell Cycle Progression and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of Adriblastin (Doxorubicin), a potent anthracycline antibiotic, on the fundamental cellular processes of cell cycle progression and apoptosis. This compound remains a cornerstone of various chemotherapeutic regimens, and a granular understanding of its mechanisms of action is paramount for optimizing its therapeutic index and developing novel combination strategies. This document provides a comprehensive overview of its core mechanisms, quantitative data on its cellular effects, detailed experimental protocols for assessing these effects, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
This compound exerts its cytotoxic effects through a dual mechanism, primarily targeting the cell nucleus and secondarily inducing oxidative stress.
-
Topoisomerase II Inhibition: this compound's principal mechanism involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription. By intercalating into DNA and forming a stable ternary complex with topoisomerase II and DNA, this compound prevents the re-ligation of double-strand breaks. This leads to the accumulation of DNA damage, which in turn triggers cell cycle arrest and activates apoptotic pathways. This action is particularly effective against rapidly proliferating cancer cells.
-
Generation of Reactive Oxygen Species (ROS): A secondary but significant mechanism is the generation of reactive oxygen species (ROS) through the redox cycling of its quinone moiety. This process, often occurring in the mitochondria, leads to oxidative damage to cellular components, including lipids, proteins, and DNA. The resulting oxidative stress contributes to mitochondrial dysfunction and the initiation of the intrinsic apoptotic cascade.
Quantitative Effects on Cell Cycle and Apoptosis
The cellular response to this compound is both dose- and time-dependent. The following tables summarize representative quantitative data from studies on human breast cancer cell lines, MCF-7 and MDA-MB-231, illustrating the impact of this compound on cell cycle distribution and apoptosis induction.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 65.2 | 23.5 | 11.3 |
| This compound (0.5 µM) | 45.8 | 30.1 | 24.1 |
| This compound (1.0 µM) | 35.2 | 25.7 | 39.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells [1]
| Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 52.1 | 28.7 | 19.2 |
| This compound (800 nM) | 25.5 | 28.8 | 45.7 |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (Annexin V Assay) [1]
| Treatment (48h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | 95.1 | 2.5 | 2.4 |
| This compound (200 nM) | 75.3 | 10.0 | 14.7 |
| This compound (800 nM) | 40.5 | 13.8 | 45.7 |
Table 4: Induction of Apoptosis by this compound in MDA-MB-231 Cells (Annexin V Assay) [1]
| Treatment (48h) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (Untreated) | 94.2 | 3.1 | 2.7 |
| This compound (200 nM) | 78.5 | 15.0 | 6.5 |
| This compound (800 nM) | 60.3 | 8.3 | 31.4 |
Table 5: Effect of this compound on Caspase-3/7 Activity
| Cell Line | Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Control) |
| H9c2 | This compound (0.5 µM) | 2.5 |
| H9c2 | This compound (1.0 µM) | 4.2 |
Table 6: Modulation of Bax/Bcl-2 Ratio by this compound in MCF-7 Cells [2]
| Treatment | Bax/Bcl-xL Ratio (Fold Change vs. Control) |
| This compound (0.1 µM, 48h) | >10 |
| This compound (0.5 µM, 48h) | >10 |
| This compound (1.0 µM, 48h) | >10 |
Key Signaling Pathways Modulated by this compound
This compound's cytotoxic effects are mediated through the modulation of several critical signaling pathways that govern cell cycle control and apoptosis.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage induced by this compound. Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate apoptosis.
Caption: this compound-induced p53 signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.
Caption: Inhibition of the PI3K/Akt survival pathway by this compound.
Bcl-2 Family Regulation
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This compound shifts the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, favoring the induction of apoptosis.
Caption: this compound's regulation of the Bcl-2 family and intrinsic apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on cell cycle progression and apoptosis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium (B1200493) Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvest: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Western Blotting for Bcl-2 and Bax Protein Expression
This protocol details the detection and quantification of pro- and anti-apoptotic proteins by Western blotting.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of Bcl-2 and Bax.
Conclusion
This compound remains a powerful tool in the oncologist's armamentarium. Its efficacy is rooted in its ability to induce catastrophic DNA damage and oxidative stress, leading to cell cycle arrest and apoptosis. A thorough understanding of the underlying molecular pathways, such as the p53, PI3K/Akt, and Bcl-2 family signaling networks, is crucial for the rational design of more effective and less toxic cancer therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
Methodological & Application
Determining the Potency of a Chemotherapeutic Agent: A Protocol for Adriblastin (Doxorubicin) IC50 Determination In Vitro
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Adriblastin, a trade name for the widely used chemotherapeutic agent Doxorubicin (B1662922), in an in vitro setting. The IC50 value is a critical parameter in pharmacology, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. Accurate determination of the IC50 is fundamental for preclinical drug development and for assessing the sensitivity of various cancer cell lines to chemotherapeutic agents.[1][2]
Introduction
This compound (Doxorubicin) is a potent anthracycline antibiotic used in the treatment of a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.[3] Its primary mechanisms of action involve intercalation into DNA, inhibition of the enzyme topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to cell cycle arrest and apoptosis (programmed cell death).[1][4][5][6]
This protocol will focus on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely adopted colorimetric method for assessing cell viability.[1] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Data Presentation: Typical IC50 Values of Doxorubicin
The sensitivity of cancer cells to Doxorubicin can vary significantly between different cell lines. The following table summarizes some reported IC50 values for Doxorubicin in various human cancer cell lines at different time points.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 24 | 0.13 - 2 |
| A549 | Lung Carcinoma | 48 | 0.6 |
| A549 | Lung Carcinoma | 72 | 0.23 |
| MCF7 | Breast Adenocarcinoma | 24 | ~1.2 |
| HeLa | Cervical Adenocarcinoma | 72 | 0.1 - 2 |
| HepG2 | Hepatocellular Carcinoma | 24 | ~1.0 |
| HepG2 | Hepatocellular Carcinoma | 48 | ~0.2 |
| HepG2 | Hepatocellular Carcinoma | 72 | ~0.1 |
| Huh7 | Hepatocellular Carcinoma | 24 | ~2.0 |
| Huh7 | Hepatocellular Carcinoma | 48 | ~0.3 |
| Huh7 | Hepatocellular Carcinoma | 72 | ~0.1 |
| SNU449 | Hepatocellular Carcinoma | 24 | ~10.0 |
| SNU449 | Hepatocellular Carcinoma | 48 | ~2.0 |
| SNU449 | Hepatocellular Carcinoma | 72 | ~1.0 |
Note: IC50 values are highly dependent on experimental conditions (cell density, passage number, serum concentration, etc.) and should be determined empirically for each specific cell line and laboratory setting.[7][8][9][10]
Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol outlines the steps for determining the IC50 of this compound using the MTT assay in adherent cancer cell lines cultured in 96-well plates.
Materials and Reagents
-
Adherent cancer cell line of choice (e.g., A549, MCF7, HeLa)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]
-
This compound (Doxorubicin Hydrochloride)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., pure DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To avoid edge effects, it is recommended to fill the peripheral wells with 100 µL of sterile PBS.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[1]
Day 2: Drug Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, prepare a series of dilutions of this compound in culture medium. A common approach is to perform a serial dilution (e.g., 2-fold or 10-fold) to cover a broad concentration range (e.g., 0.01 µM to 100 µM).[1] It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
Day 4 (for a 48h incubation): Cell Viability Assessment (MTT Assay)
-
After the incubation period, carefully remove the drug-containing medium from each well.
-
Add 100 µL of fresh medium and 10-20 µL of MTT reagent (5 mg/mL) to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[1]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[11]
Data Analysis
-
Calculate Percentage Cell Viability:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
-
Determine the IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC50 value. This can be performed using software such as GraphPad Prism or R.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Simplified Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Simplified signaling pathway of this compound's cytotoxic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C27H30ClNO11 | CID 32874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Adriamycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Adriblastin (Doxorubicin) Stock Solution: Preparation, Storage, and Application in Cytotoxicity Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adriblastin, the brand name for Doxorubicin, is a potent anthracycline antibiotic widely employed as a chemotherapeutic agent in the treatment of a broad spectrum of cancers. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the formation of double-strand breaks in DNA and subsequent apoptosis. For in vitro research applications, the accurate and consistent preparation of Doxorubicin stock solutions is paramount for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Doxorubicin solutions for use in cell culture, with a specific application in determining its cytotoxic effects via an MTT assay.
Data Presentation: Properties of Doxorubicin Hydrochloride
The following tables summarize the key quantitative data for Doxorubicin Hydrochloride, the form typically used for preparing solutions.
Table 1: Physicochemical Properties of Doxorubicin Hydrochloride
| Property | Value |
| Synonyms | Adriamycin, DOX, NSC 123127 |
| Molecular Formula | C₂₇H₂₉NO₁₁ · HCl |
| Molecular Weight | 579.98 g/mol [1] |
| Appearance | Orange to red crystalline solid |
Table 2: Solubility of Doxorubicin Hydrochloride
| Solvent | Solubility | Notes |
| Water | ~10 mg/mL[1][2][3] | Slight warming may be necessary for complete dissolution.[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL to 100 mg/mL[1][2][3] | Use high-quality, anhydrous DMSO for optimal results. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble[2][3] | Precipitation can occur at neutral pH due to dimerization.[3] It is recommended to first dissolve in DMSO then dilute in PBS.[2][3] |
Table 3: Storage and Stability of Doxorubicin Hydrochloride
| Form | Storage Temperature | Stability | Notes |
| Solid (Lyophilized Powder) | -20°C[1][2] | ≥ 2 years[1][2] | Protect from light and moisture.[1][4] |
| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months at -80°C[4], up to 3 months at -20°C[1] | Aliquot to avoid repeated freeze-thaw cycles and protect from light.[1] |
| Aqueous Solution | 4°C | Not recommended for more than one day.[2] | Prepare fresh for each experiment. |
Experimental Protocols
Preparation of a 10 mM Doxorubicin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture experiments.
Materials:
-
Doxorubicin Hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated balance and weigh paper
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses. Note: Doxorubicin is a hazardous substance and should be handled with appropriate safety precautions in a designated area, such as a chemical fume hood.[2]
Procedure:
-
Calculation: Determine the mass of Doxorubicin Hydrochloride powder required to prepare the desired volume of a 10 mM stock solution. The formula to use is: Mass (mg) = Desired Volume (mL) x 10 (mM) x 579.98 ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.8 mg of Doxorubicin Hydrochloride.
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of Doxorubicin Hydrochloride powder.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or cryovial. Add the corresponding volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be a clear, orange-red color.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.[1] Label each aliquot clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C, protected from light.[1][4]
Determination of Doxorubicin Cytotoxicity using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of Doxorubicin on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
10 mM Doxorubicin stock solution in DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh, pre-warmed complete culture medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.[1]
-
Incubate the plate for 24 hours to allow the cells to attach.[1]
-
-
Doxorubicin Treatment:
-
Prepare a series of dilutions of Doxorubicin from your 10 mM stock solution in complete culture medium. A common starting range for IC50 determination is 0.01 µM to 10 µM.[1]
-
Important: Prepare the dilutions fresh for each experiment.
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the various Doxorubicin dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[1] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Calculation of Cell Viability:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the Doxorubicin concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of Doxorubicin that inhibits cell viability by 50%).
-
Mandatory Visualization
Caption: Experimental workflow for this compound stock preparation and use in an MTT assay.
References
Administration of Adriblastin (Doxorubicin) in Murine Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriblastin, the brand name for doxorubicin (B1662922), is a potent anthracycline antibiotic widely employed as a cornerstone of chemotherapy for a multitude of human cancers.[1][] Its primary mechanism of action involves the inhibition of topoisomerase II, which leads to DNA damage and subsequent apoptosis in rapidly proliferating cancer cells.[1][3][4][5] Murine cancer models are indispensable tools for the preclinical evaluation of doxorubicin's efficacy, toxicity, pharmacokinetics, and for the development of novel drug delivery systems and combination therapies.[1] This document provides detailed application notes and standardized protocols for the administration of doxorubicin in various murine cancer models to ensure experimental reproducibility and accuracy.
Data Presentation
Table 1: Doxorubicin Dosage and Administration in Murine Cancer Models for Efficacy Studies
| Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference(s) |
| Breast Cancer (MDA-G8 Xenograft) | MF1 nu/nu | Intravenous (IV) | 2, 4, or 8 mg/kg | Once per week for 6 weeks | [1][6] |
| Breast Cancer (4T1 Xenograft) | Balb/c | Intraperitoneal (IP) or Intravenous (IV) | 4 and 8 mg/kg | Once a week | [1] |
| Breast Cancer (MDA-MB-231 Xenograft) | Nude | Not Specified | 2 mg/kg | Not Specified | [1] |
| Colon Carcinoma (C-26) | BALB/c | Intravenous (IV) | 6 mg/kg (MTD), 10 mg/kg (with dendrimer) | Single dose | [1][7] |
| Neuroblastoma (SH-SY5Y Xenograft) | Not Specified | Not Specified | 3 mg/kg/day | Not Specified | [8] |
| Lymphoma (EL4) | C57BL/6N | Intraperitoneal (IP) | 4 mg/kg/week | For 3 weeks | [9][10] |
| Melanoma (B16F10) | C57BL/6 | Intraperitoneal (IP) | 2 mg/kg | Once per week for 2 weeks (total 4 mg/kg) | [11] |
MTD: Maximum Tolerated Dose
Experimental Protocols
Protocol 1: Preparation of Doxorubicin Solution for Injection
Materials:
-
Doxorubicin hydrochloride (powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Light-blocking foil or amber tubes
Procedure:
-
Calculate the required amount of doxorubicin hydrochloride based on the desired final concentration and the total volume needed for the experiment.
-
Under sterile conditions, such as in a biological safety cabinet, accurately weigh the appropriate amount of doxorubicin hydrochloride powder.
-
Reconstitute the powder with sterile saline or PBS to the desired stock concentration (e.g., 1-2 mg/mL).[1]
-
Gently vortex the solution until the doxorubicin is completely dissolved.[1]
-
Protect the solution from light by wrapping the container in aluminum foil or using an amber-colored tube, as doxorubicin is light-sensitive.[1][12]
-
The freshly prepared solution can be used immediately or stored at 2-8°C for a short period. For longer-term storage, consult the manufacturer's instructions.
-
Before administration, the stock solution may need to be further diluted with sterile saline or PBS to achieve the final desired dose in an appropriate injection volume (typically 100-200 µL for mice).[1]
Protocol 2: Administration of Doxorubicin to Mice
A. Intravenous (IV) Injection (via Tail Vein)
Materials:
-
Prepared doxorubicin solution
-
Mouse restrainer
-
27-30 gauge needles with sterile syringes (e.g., insulin (B600854) syringes)
-
Heat lamp or warming pad (optional, to dilate tail veins)
-
70% ethanol (B145695) wipes
-
Sterile gauze pad
Procedure:
-
To dilate the lateral tail veins, warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes.[1]
-
Place the mouse in a suitable restrainer, ensuring the tail is accessible.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site.[1]
-
Load the syringe with the correct volume of doxorubicin solution, ensuring there are no air bubbles.
-
Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.[1]
-
Slowly inject the doxorubicin solution. If significant resistance is encountered or a subcutaneous bleb forms, the needle is not correctly placed in the vein. Withdraw the needle and attempt the injection in a more proximal location on the same vein or in the other lateral vein.[1]
-
After a successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[1]
-
Return the mouse to its cage and monitor for any immediate adverse reactions.[1]
B. Intraperitoneal (IP) Injection
Materials:
-
Prepared doxorubicin solution
-
25-27 gauge needles with sterile syringes
-
70% ethanol wipes
Procedure:
-
Grasp the mouse firmly by the scruff of the neck and allow its body to rest on the palm of your hand or a flat surface.
-
Tilt the mouse's head downwards at a slight angle.[1]
-
Wipe the lower abdominal area with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 10-20 degree angle into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Gently aspirate to ensure that no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper needle placement.[1]
-
Inject the doxorubicin solution smoothly.[1]
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Tumor Volume Measurement
Materials:
-
Digital calipers
Procedure:
-
Measure the length (longest dimension) and width (shortest dimension) of the tumor using digital calipers.
-
Calculate the tumor volume using the modified ellipsoid formula:
-
Tumor Volume (mm³) = (Length × Width²) / 2
-
-
Measurements should be taken at regular intervals (e.g., every 2-3 days) to monitor tumor growth and response to treatment.
Visualizations
Doxorubicin's Primary Mechanisms of Action
Caption: Doxorubicin exerts its anticancer effects through multiple mechanisms.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A typical workflow for assessing doxorubicin efficacy in murine models.
Mechanism of Action and Signaling Pathways
Doxorubicin's cytotoxic effects are multifaceted. The two primary proposed mechanisms are:
-
Intercalation into DNA and Disruption of Topoisomerase-II-mediated DNA Repair: Doxorubicin inserts itself between DNA base pairs, which obstructs DNA and RNA synthesis.[3][4][5] It also forms a stable complex with topoisomerase II and DNA, leading to double-strand breaks that are difficult to repair.[][4] This DNA damage triggers cell cycle arrest and apoptosis. The DNA damage response (DDR) pathway is activated, often involving the ATM (Ataxia-Telangiectasia Mutated) kinase, which then phosphorylates downstream targets like CHK2 and p53 to initiate cell death pathways.[4]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals and other ROS.[3][5] These highly reactive molecules can cause oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to both its anticancer activity and its cardiotoxicity.[3] This oxidative stress can also trigger apoptotic pathways.[][3]
DNA Damage Response Pathway Activated by Doxorubicin
Caption: Simplified signaling cascade following doxorubicin-induced DNA damage.
References
- 1. benchchem.com [benchchem.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concomitant low-dose doxorubicin treatment and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin - Wikipedia [en.wikipedia.org]
Visualizing Adriblastin (Doxorubicin) in Cells Using Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriblastin, the brand name for the potent chemotherapeutic agent Doxorubicin, is an anthracycline antibiotic widely employed in the treatment of a broad spectrum of cancers.[1] Beyond its cytotoxic properties, Doxorubicin possesses intrinsic fluorescence, a characteristic that enables researchers to visualize its cellular uptake, subcellular localization, and interaction with cellular components without the need for external fluorescent labels.[2] This application note provides detailed protocols for utilizing Doxorubicin's inherent fluorescence for cellular imaging via fluorescence microscopy, offering a powerful tool for studies in drug delivery, multidrug resistance, and pharmacodynamics.
Doxorubicin's fluorescence originates from its anthracycline ring structure.[2] It can be excited by blue-green light, emitting in the yellow-orange to red region of the visible spectrum.[2] This intrinsic property allows for direct visualization of the drug's journey into and within the cell, providing critical insights into its mechanisms of action.
Quantitative Data: Fluorescent Properties of Doxorubicin
The following table summarizes the key fluorescent properties of Doxorubicin, which are essential for configuring fluorescence microscopy experiments.
| Property | Value | Notes |
| Maximum Excitation (λex) | ~470-480 nm | Efficiently excited by the common 488 nm laser line on many confocal microscopes and flow cytometers.[2][3] |
| Maximum Emission (λem) | ~560-595 nm | The emission spectrum spans both green and red wavelengths. Green fluorescence often provides higher sensitivity in microscopy.[2][3] |
| Quantum Yield (Φ) | ~4.39% in PBS | While relatively low compared to standard fluorophores, it is sufficient for cellular imaging. The quantum yield can increase when bound to cellular components.[2] |
| Molar Absorption Coefficient | Varies with solvent | High molar absorptivity contributes to its strong color and fluorescence. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Doxorubicin Uptake
This protocol outlines the steps for visualizing the uptake and localization of Doxorubicin in living cells.
Materials:
-
Cell culture medium appropriate for the cell line
-
Doxorubicin hydrochloride (this compound)
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto sterile glass-bottom dishes or coverslips in a 6-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.[2]
-
Doxorubicin Preparation: Prepare a stock solution of Doxorubicin in sterile water or PBS. Further dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with warm PBS. Add the Doxorubicin-containing medium to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.[4] The incubation time will influence the observed localization, with nuclear accumulation often seen after a few hours.[5]
-
Imaging Preparation: After incubation, gently wash the cells three times with warm PBS to remove extracellular Doxorubicin. Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Use a filter set appropriate for Doxorubicin's excitation and emission spectra (e.g., excitation filter ~480/20 nm, emission filter ~590/50 nm). Capture images at various time points to observe the dynamics of drug uptake and trafficking. It is recommended to use consistent acquisition settings (e.g., exposure time, gain) for comparative analysis.[2]
Protocol 2: Fixed-Cell Imaging of Doxorubicin with Nuclear Counterstaining
This protocol is suitable for high-resolution imaging and for studies where cellular morphology needs to be preserved.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst stain)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Cell Fixation: After incubation with Doxorubicin, wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If a nuclear counterstain that requires permeabilization is used, incubate the cells with a permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Nuclear Counterstaining: Incubate the cells with a DAPI or Hoechst solution according to the manufacturer's protocol to visualize the nuclei.[2]
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.[2]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for both Doxorubicin and the nuclear counterstain.
Visualization of Cellular Processes
Experimental Workflow for Fluorescence Microscopy
The following diagram illustrates the general workflow for visualizing Doxorubicin in cells using fluorescence microscopy.
Caption: Workflow for visualizing Doxorubicin in cells.
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin is known to induce apoptosis through multiple signaling pathways. The diagram below provides a simplified overview of the intrinsic and extrinsic pathways activated by Doxorubicin.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro " by Zeineb Farhane, Franck Bonnier et al. [arrow.tudublin.ie]
Application Notes & Protocols: Flow Cytometry Analysis of Adriblastin-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adriblastin, a brand name for the anthracycline antibiotic Doxorubicin (B1662922), is a potent and widely used chemotherapeutic agent for treating a variety of cancers. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis. Understanding and quantifying the apoptotic response to this compound is crucial for evaluating its efficacy, determining optimal dosing, and developing novel combination therapies.
Flow cytometry is a powerful, high-throughput technique that allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population.[1][2][3] This makes it an ideal platform for studying the complex and dynamic process of apoptosis. By using specific fluorescent probes, researchers can identify and quantify cells at different stages of apoptosis, measure the activation of key apoptotic proteins, and assess changes in cellular organelles like mitochondria.
These application notes provide a detailed overview of the signaling pathways involved in this compound-induced apoptosis and present comprehensive protocols for its analysis using flow cytometry.
Signaling Pathways in this compound-Induced Apoptosis
This compound (Doxorubicin) induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which ultimately converge on the activation of effector caspases.[4][5]
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, such as the DNA damage caused by this compound. This leads to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which increase the permeability of the mitochondrial outer membrane.[4][6] This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, forming the "apoptosome," which recruits and activates pro-caspase-9.[5] Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3.[5]
-
Extrinsic Pathway: this compound can also upregulate the expression of death receptors, such as Fas, on the cell surface.[5] Binding of the Fas ligand (FasL) to its receptor triggers the recruitment of the adaptor protein FADD, which then recruits and activates pro-caspase-8.[5] Active caspase-8 can directly activate effector caspases or cleave the Bcl-2 family protein Bid into its truncated form (tBid), which then amplifies the apoptotic signal through the intrinsic pathway.[7]
-
Effector Caspases: Both pathways culminate in the activation of effector caspases, primarily caspase-3. Active caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and phosphatidylserine (B164497) (PS) externalization.[8]
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 5. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct mechanisms of cardiomyocyte apoptosis induced by doxorubicin and hypoxia converge on mitochondria and are inhibited by Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposomal Formulation of Adriblastin (Doxorubicin) for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of liposomal Adriblastin (Doxorubicin) for targeted drug delivery. These guidelines are intended to assist researchers in the development and preclinical assessment of novel liposomal cancer therapies.
Introduction
This compound, the brand name for doxorubicin (B1662922), is a potent anthracycline antibiotic widely used in chemotherapy.[1] However, its clinical application is often limited by severe side effects, most notably cardiotoxicity.[2] Encapsulating doxorubicin within liposomes, particularly "stealth" liposomes containing polyethylene (B3416737) glycol (PEG), offers a promising strategy to mitigate these toxicities.[3][4] Liposomal formulations can alter the pharmacokinetic profile of the drug, leading to prolonged circulation times and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5][6]
Furthermore, the surface of these liposomes can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate active targeting to cancer cells that overexpress specific receptors.[7][8] This targeted approach aims to enhance the therapeutic efficacy of doxorubicin while minimizing off-target effects.[7][8]
These application notes provide a comprehensive guide to the preparation, characterization, and both in vitro and in vivo evaluation of targeted liposomal doxorubicin formulations.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data for various liposomal doxorubicin formulations, providing a comparative overview of their characteristics and performance.
Table 1: Physicochemical Characterization of Liposomal Doxorubicin Formulations
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Conventional L-Dox | EPC:Cholesterol (55:45) | 154 ± 19 | 0.15 ± 0.03 | -3.5 ± 1.2 | >95 |
| PEGylated L-Dox (Doxil®-like) | HSPC:Cholesterol:DSPE-PEG2000 (55:40:5) | 124 ± 15 | ≤0.2 | -17 ± 3 | 99 |
| Targeted L-Dox (Aptamer-A6) | POPC:DOTAP:DOPE:DSPE-mPEG2000:Mal-PEG (150:40:40:20:0.25 mg) | 98.7 ± 13.25 | N/A | +7.94 ± 0.32 | 94.1 |
| Targeted L-Dox (SP5-2 Peptide) | N/A | ~100 | N/A | N/A | >95 |
| Cationic L-Dox | EPC:Cholesterol:DOTAP (55:40:5) | 71 ± 8 | <0.2 | +25 ± 5 | 89 |
Data compiled from multiple sources.[5][9][10][11] N/A: Not Available in the cited sources.
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations in Various Cancer Cell Lines
| Cell Line | Cancer Type | Free Doxorubicin (µM) | PEGylated L-Dox (µM) | Targeted L-Dox (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.50 | 0.34 - 0.63 | 0.41 - 0.65 |
| SK-BR-3 | Breast Adenocarcinoma | 0.67 ± 0.01 | N/A | 0.41 ± 0.02 |
| HepG2 | Hepatocellular Carcinoma | 1.3 ± 0.18 | 110 ± 62 (72h) | N/A |
| Huh7 | Hepatocellular Carcinoma | 5.2 ± 0.49 | N/A | N/A |
| SNU449 | Hepatocellular Carcinoma | >20 | N/A | N/A |
| PNT1A (non-tumor) | Prostate | 0.17 ± 0.05 | N/A | N/A |
| 22Rv1 | Prostate Carcinoma | 0.23 ± 0.07 | N/A | N/A |
| LNCaP | Prostate Carcinoma | 0.17 ± 0.04 | N/A | N/A |
IC50 values are highly dependent on exposure time and assay conditions. Data compiled from multiple sources.[7][10][12][13][14] N/A: Not Available in the cited sources.
Table 3: Pharmacokinetic and Biodistribution Parameters of Doxorubicin Formulations in Mice
| Formulation | t1/2 (hours) | AUC (µg·h/mL) | Tumor Accumulation (%ID/g) |
| Free Doxorubicin | < 0.1 | ~5 | ~1-2 |
| PEGylated L-Dox | 18 - 24 | > 200 | 5 - 10 |
| Targeted L-Dox (RGD) | 5.99 | N/A | 1.8 (at 48h) |
| Targeted L-Dox (SP5-2) | N/A | 1.8-fold higher than non-targeted | 2.1-fold higher than non-targeted |
%ID/g: Percentage of Injected Dose per gram of tissue. Data compiled from multiple sources.[2][3][15] N/A: Not Available in the cited sources.
Experimental Protocols
Preparation of PEGylated Liposomal Doxorubicin
This protocol describes the preparation of PEGylated liposomes encapsulating doxorubicin using the thin-film hydration and extrusion method, followed by remote loading via an ammonium (B1175870) sulfate (B86663) gradient.
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Ammonium sulfate solution (250 mM, pH 5.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Doxorubicin hydrochloride solution
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dialysis tubing (MWCO 10-12 kDa)
Procedure:
-
Lipid Film Formation:
-
Dissolve HSPC, cholesterol, and DSPE-PEG2000 (e.g., in a 55:40:5 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution (pH 5.5) by vortexing or gentle shaking at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a pore size of 100 nm. Perform at least 10 passes through the extruder at 60°C.
-
-
Creation of Ammonium Sulfate Gradient:
-
Remove the external ammonium sulfate by dialyzing the liposome (B1194612) suspension against PBS (pH 7.4) at room temperature for at least 4 hours, with several changes of the dialysis buffer.
-
-
Remote Loading of Doxorubicin:
-
Add the doxorubicin hydrochloride solution to the liposome suspension at a specific drug-to-lipid ratio (e.g., 1:5 w/w).
-
Incubate the mixture at 60°C for 1 hour with gentle stirring. The ammonium sulfate gradient drives the doxorubicin into the aqueous core of the liposomes.
-
-
Removal of Unencapsulated Doxorubicin:
-
Remove the unencapsulated (free) doxorubicin by dialysis against PBS (pH 7.4) at 4°C overnight or by size exclusion chromatography.
-
Characterization of Liposomes
3.2.1. Particle Size and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposomes. Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.
-
Procedure:
-
Dilute the liposomal formulation with PBS (pH 7.4) to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
For zeta potential, use a specific folded capillary cell and measure the electrophoretic mobility.
-
3.2.2. Encapsulation Efficiency
-
Principle: The encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Procedure:
-
Separate the liposomes from the unencapsulated doxorubicin using a mini-spin column or dialysis.
-
Disrupt the liposomes by adding a detergent (e.g., 1% Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the doxorubicin concentration in the disrupted liposome fraction using a UV-Vis spectrophotometer (at ~480 nm) or fluorescence spectroscopy (excitation/emission at 480/590 nm).
-
Calculate the EE using the following formula: EE (%) = (Amount of drug in liposomes / Total initial amount of drug) x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of liposomal doxorubicin on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Free doxorubicin and liposomal doxorubicin formulations
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of free doxorubicin and the liposomal formulations in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate for 48 or 72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the drug concentration.
-
In Vivo Biodistribution Study
This protocol describes a typical in vivo study to evaluate the biodistribution of targeted liposomal doxorubicin in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
Liposomal doxorubicin formulations (targeted and non-targeted controls)
-
Anesthesia
-
Surgical tools
-
Homogenizer
-
Fluorometer or HPLC system
Procedure:
-
Animal Model:
-
Establish tumors in mice by subcutaneously injecting a suspension of cancer cells. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Administration of Formulations:
-
Administer a single intravenous dose of the targeted liposomal doxorubicin, non-targeted liposomal doxorubicin, and free doxorubicin (as controls) to different groups of mice.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a subset of mice from each group.
-
Collect blood and major organs (heart, liver, spleen, lungs, kidneys) and the tumor.
-
-
Doxorubicin Quantification:
-
Weigh each tissue sample and homogenize it.
-
Extract doxorubicin from the tissue homogenates and plasma using an appropriate method (e.g., acid-alcohol extraction).
-
Quantify the doxorubicin concentration using a fluorometer or HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.
-
Compare the biodistribution profiles of the different formulations.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to targeted liposomal doxorubicin.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Caption: Workflow for developing targeted liposomal doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted delivery of doxorubicin via sterically stabilized immunoliposomes: pharmacokinetics and biodistribution in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. liposomes.ca [liposomes.ca]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. A comprehensive mathematical model of drug release kinetics from nano-liposomes, derived from optimization studies of cationic PEGylated liposomal doxorubicin formulations for drug-gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of size in PEGylated liposomal doxorubicin biodistribution and anti‐tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. Pharmacokinetics and biodistribution of RGD-targeted doxorubicin-loaded nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Inducing Cellular Senescence in Primary Cell Cultures Using Adriblastin (Doxorubicin)
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and tissue homeostasis. Adriblastin, also known as doxorubicin (B1662922), is a widely used chemotherapeutic agent that can effectively induce a senescent phenotype in primary cell cultures. By causing DNA double-strand breaks through the inhibition of topoisomerase II and the generation of reactive oxygen species, doxorubicin activates the DNA damage response (DDR) pathway, leading to the establishment of cellular senescence.[1][2] These application notes provide a comprehensive guide for researchers to reliably induce and validate senescence in primary cell cultures using this compound.
Mechanism of Action
Doxorubicin induces senescence primarily by triggering a robust DNA damage response.[1] This activates key signaling pathways, including the p53/p21 and p16/Rb tumor suppressor pathways, which converge to enforce cell cycle arrest.[2][3] The p38 MAPK pathway is also significantly involved in both the induction and maintenance of the senescent state.[2][4] Senescent cells exhibit a characteristic set of markers, including increased activity of senescence-associated β-galactosidase (SA-β-gal), formation of senescence-associated heterochromatin foci (SAHF), and the secretion of a complex mixture of pro-inflammatory cytokines and other factors known as the senescence-associated secretory phenotype (SASP).[5][6]
Key Considerations for Experimental Design
-
Cell Type Dependency: The optimal concentration and duration of doxorubicin treatment are highly dependent on the specific primary cell type being used. It is crucial to perform a dose-response curve to determine the ideal conditions that induce senescence without causing widespread apoptosis.[5]
-
Time Delay Effect: The full senescent phenotype often develops over several days following the removal of doxorubicin. A common experimental design involves a short treatment period (e.g., 24-72 hours) followed by a recovery period in drug-free medium for 3 to 6 days.[5][7][8]
-
Confirmation of Senescence: Due to the heterogeneity of the senescent state, it is recommended to use a panel of markers to confirm the induction of senescence. This should include a measure of cell cycle arrest, a marker of DNA damage, and a marker of cellular activity like SA-β-gal staining.[5]
-
Passage Number: To avoid confounding results from replicative senescence, it is advisable to use primary cells at a low and consistent passage number.[5]
Experimental Protocols
Protocol 1: Induction of Senescence with this compound (Doxorubicin)
This protocol describes a general procedure for inducing senescence in primary cell cultures. The user must optimize the doxorubicin concentration and incubation times for their specific cell type.
Materials:
-
Primary cell culture of interest
-
Complete cell culture medium
-
This compound (Doxorubicin hydrochloride)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Seed the primary cells at a density that will not lead to confluency during the experiment. Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound (Doxorubicin) and dilute it to the desired final concentration in complete cell culture medium. Effective concentrations typically range from 50 nM to 500 nM.[5]
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 24 to 72 hours. The duration will depend on the cell type and the concentration of doxorubicin used.[5][9]
-
After the treatment period, aspirate the doxorubicin-containing medium and wash the cells twice with sterile PBS.
-
Add fresh, drug-free complete medium to the cells.
-
Culture the cells for an additional 3 to 6 days to allow for the full development of the senescent phenotype, changing the medium every 2-3 days.[7][8]
-
Proceed with assays to validate the senescent phenotype.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a widely used cytochemical assay to detect the increased lysosomal β-galactosidase activity at pH 6.0, a hallmark of senescent cells.[5][10]
Materials:
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0)
-
PBS
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C in a CO2-free incubator for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells. Protect the plate from light.[5]
-
Aspirate the staining solution and wash the cells with PBS.
-
Image the cells using a bright-field microscope. Senescent cells will exhibit a distinct blue stain.[5]
Protocol 3: Immunofluorescence for Senescence Markers (e.g., γH2A.X, p21)
This protocol allows for the visualization of key proteins involved in the senescence program.
Materials:
-
Cells cultured on coverslips
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2A.X, anti-p21)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash cells on coverslips with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
Data Presentation
Table 1: this compound (Doxorubicin) Treatment Conditions for Senescence Induction in Various Primary Cell Types
| Cell Type | Doxorubicin Concentration | Treatment Duration | Post-treatment Incubation | Reference |
| Human and Murine Astrocytes | 250 nM | 72 hours | 4 days | [9] |
| Rat Cardiac Myocytes (H9c2) | 100 nM | 24 hours | Not specified | [5] |
| Rat Cardiac Fibroblasts | 100 nM | 24 hours | Not specified | [5] |
| Human Vascular Smooth Muscle Cells | 1 µM | 7 days | Not applicable | [11] |
| Human Cervical Cancer (HeLa) Cells | 0.1 µg/ml (approx. 172 nM) | 3 days | 6 days | [7][8] |
Table 2: Quantitative Assessment of Senescence Markers Following this compound (Doxorubicin) Treatment
| Cell Type | Marker | Result | Reference |
| Human Vascular Smooth Muscle Cells | SA-β-gal positive cells | ~32% after 1 day, ~74% after 3 days, ~100% after 7 days (1 µM) | [11] |
| Human Vascular Smooth Muscle Cells | Cell Cycle Arrest | 32% of cells in G2/M phase | [11] |
| HeLa Cells | SA-β-gal positive cells | Approximately 60% with prolonged culture | [7] |
| K562 Cells | Cell Cycle Arrest | Accumulation in G2/M phase (50 nM) | [12] |
Visualizations
Caption: Doxorubicin-induced senescence pathway.
Caption: Workflow for senescence induction.
References
- 1. Biphasic JNK–Erk Signaling Separates Induction and Maintenance of Cell Senescence after DNA Damage Induced by Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the pathophysiological mechanisms of doxorubicin-induced cardiotoxicity and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in therapeutic drugs targeting of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A protocol for rapid construction of senescent cells [frontiersin.org]
- 7. Doxorubicin-Induced Cancer Cell Senescence Shows a Time Delay Effect and Is Inhibited by Epithelial-Mesenchymal Transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin Induces a Senescent Phenotype in Murine and Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. telomer.com.tr [telomer.com.tr]
- 11. A comparison of replicative senescence and doxorubicin-induced premature senescence of vascular smooth muscle cells isolated from human aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Cellular Senescence by Doxorubicin Is Associated with Upregulated miR-375 and Induction of Autophagy in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays in Adriblastin Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriblastin, the brand name for doxorubicin (B1662922), is a potent anthracycline antibiotic widely employed in chemotherapy for a broad spectrum of cancers.[1][2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively disrupt DNA replication and transcription, leading to cell death.[1][2][3][4][5] However, the efficacy of this compound can be limited by both intrinsic and acquired drug resistance in cancer cells.[6] Therefore, in vitro cytotoxicity assays are indispensable tools for screening this compound sensitivity, determining effective concentrations, and investigating mechanisms of resistance.
These application notes provide detailed protocols for three commonly used colorimetric in vitro cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate (B86563) Dehydrogenase (LDH) assays. Each assay offers a distinct method for quantifying cell viability and cytotoxicity, providing researchers with a robust toolkit for assessing the therapeutic potential of this compound.
Key Cytotoxicity Assays for this compound Sensitivity Screening
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[7]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell staining method based on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is proportional to the total protein mass, which serves as an indirect measure of cell number.[8] This assay is less susceptible to interference from compounds that affect metabolic activity.[10]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12][13] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[11][13] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[11][13]
Data Presentation: this compound (Doxorubicin) IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in various human cancer cell lines, as determined by the MTT assay. These values highlight the differential sensitivity of cancer cells to this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time | Reference |
| A549 | Lung Cancer | > 20 | MTT | 24 h | [6] |
| A549 | Lung Cancer | 0.13 | Not Specified | 24 h | [14] |
| A549 | Lung Cancer | 2 | Not Specified | 24 h | [14] |
| A549 | Lung Cancer | 0.6 | Not Specified | 48 h | [14] |
| A549 | Lung Cancer | 0.23 | Not Specified | 72 h | [14] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | MTT | 24 h | [6] |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | MTT | 24 h | [6] |
| HeLa | Cervical Carcinoma | 1.39 | Neutral Red Assay | Not Specified | [6] |
| HeLa | Cervical Carcinoma | 0.34 | MTT | Not Specified | [6] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | MTT | 24 h | [6] |
| HepG2 | Hepatocellular Carcinoma | 1.3 ± 0.18 | Resazurin Reduction Assay | 24 h | [6] |
| Huh7 | Hepatocellular Carcinoma | > 20 | MTT | 24 h | [6] |
| Huh7 | Hepatocellular Carcinoma | 5.2 ± 0.49 | Resazurin Reduction Assay | 24 h | [6] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | MTT | 24 h | [6] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | MTT | 24 h | [6] |
| MCF-7 | Breast Cancer | 0.1 | MTT | 3-5 days | [6] |
| MCF-7 | Breast Cancer | 1.25 | MTT | 48 h | [6] |
| MCF-7 (Dox-resistant) | Breast Cancer | 1.9 | Not Specified | Not Specified | [6] |
| MCF-7 | Breast Cancer | 1.2009 | MTT | 24 h | [15] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | MTT | 24 h | [6] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | MTT | 24 h | [6] |
| VMCUB-1 | Bladder Cancer | > 20 | MTT | 24 h | [6] |
| UKF-NB-4 | Neuroblastoma | Not Specified | MTT | 96 h | [16] |
| IMR-32 | Neuroblastoma | Not Specified | MTT | 96 h | [16] |
| AMJ13 | Breast Cancer | 223.6 µg/ml | MTT | 72 h | [17] |
Note: IC50 values can vary between laboratories due to differences in assay conditions, cell line passage number, and other experimental factors.[6]
Experimental Protocols
MTT Assay Protocol
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (Doxorubicin) stock solution
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells.[7]
-
Include "vehicle control" wells (medium with the same solvent concentration used for this compound) and "no-cell" blank wells (medium only).[7]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully aspirate the this compound-containing medium. To minimize interference from the color of doxorubicin, it is recommended to wash the cells once with PBS before adding the MTT reagent.[7][18]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15][18]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[7]
-
SRB Assay Protocol
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (Doxorubicin) stock solution
-
96-well flat-bottom tissue culture plates
-
Fixation solution (e.g., 10% trichloroacetic acid - TCA)
-
Washing solution (e.g., 1% acetic acid)
-
SRB staining solution (0.4% w/v in 1% acetic acid)
-
Solubilization solution (e.g., 10 mM Tris base)
-
Multichannel pipette
-
Microplate reader (absorbance at 515-565 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
LDH Assay Protocol
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (Doxorubicin) stock solution
-
96-well flat-bottom tissue culture plates
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer.
-
Vehicle control: Cells treated with the vehicle used to dissolve this compound.
-
Medium background: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the desired drug incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
-
LDH Reaction:
-
Stopping the Reaction:
-
Add 50 µL of the stop solution provided in the kit to each well.[13]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percent cytotoxicity against the this compound concentration to determine the IC50 value.
-
Visualizations
This compound (Doxorubicin) Mechanism of Action
Caption: this compound's multifaceted mechanism of action leading to cancer cell death.
General Workflow for In Vitro Cytotoxicity Assays
Caption: A streamlined workflow for performing in vitro cytotoxicity assays.
References
- 1. youtube.com [youtube.com]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. One moment, please... [tiarisbiosciences.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. advetresearch.com [advetresearch.com]
- 18. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopioneer.com.tw [biopioneer.com.tw]
Application Notes & Protocols: Experimental Design for Adriblastin (Doxorubicin) Combination Therapy Studies
Introduction
Adriblastin, the brand name for the chemotherapeutic agent Doxorubicin, is an anthracycline antibiotic widely used in the treatment of various cancers, including breast, ovarian, and lung cancers, as well as sarcomas and leukemias.[1][2][3] Its primary mechanisms of action involve intercalating with DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS).[4][5][6] These actions disrupt DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[7][8]
Despite its efficacy, the clinical use of this compound is often limited by dose-dependent cardiotoxicity and the development of drug resistance.[6][9] Combination therapy, which involves using this compound with other therapeutic agents, is a key strategy to enhance its anti-tumor effects, overcome resistance, and potentially reduce toxicity by allowing for lower doses.[10][11]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound combination therapies, detailing experimental designs and protocols for both in vitro and in vivo studies.
Part 1: In Vitro Evaluation of this compound Combination Therapy
The initial phase of combination therapy research involves in vitro screening to identify synergistic interactions and elucidate underlying mechanisms. The general workflow includes assessing cytotoxicity, quantifying synergy, and investigating the molecular effects of the drug combination on cancer cell lines.
Caption: Overall workflow for in vitro evaluation of this compound combination therapy.
Protocol 1: Cell Viability and Synergy Analysis
This protocol determines the half-maximal inhibitory concentration (IC50) of individual agents and assesses synergy using the Combination Index (CI) method developed by Chou and Talalay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Doxorubicin) and combination Agent B
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Spectrophotometer (plate reader)
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent IC50 Determination:
-
Combination Treatment (Checkerboard Assay):
-
Prepare a matrix of concentrations for both drugs. A common approach is to use concentrations centered around the IC50 value of each drug (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Treat cells with this compound, Agent B, and their combinations for 48-72 hours.
-
-
MTT Assay:
-
After incubation, remove the culture medium.[12]
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a plate reader.[12][13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent using non-linear regression.
-
Use synergy analysis software to calculate the Combination Index (CI).[14]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Presentation:
Table 1: IC50 Values for Single-Agent Treatments
| Cell Line | Agent | IC50 (µM) after 72h |
|---|---|---|
| MCF-7 | This compound | 0.5 |
| MCF-7 | Agent B | 2.0 |
Table 2: Combination Index (CI) Values for this compound and Agent B
| This compound (µM) | Agent B (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
|---|---|---|---|---|
| 0.125 | 0.5 | 0.45 | 0.85 | Synergism |
| 0.25 | 1.0 | 0.68 | 0.60 | Synergism |
| 0.5 | 2.0 | 0.85 | 0.45 | Strong Synergism |
This compound-Induced Signaling Pathway
This compound induces cytotoxicity primarily through DNA damage, which activates the p53 tumor suppressor pathway.[8] Activated p53 can lead to the transcription of p21, a cyclin-dependent kinase inhibitor that causes cell cycle arrest, or trigger apoptosis through the activation of pro-apoptotic proteins like Bax.[8] DNA damage also leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
This protocol quantifies the percentage of cells undergoing apoptosis following treatment.
Materials:
-
6-well plates
-
Treated cells (from single and combination drug treatments)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Agent B, and their synergistic combination (e.g., IC50 concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.[15]
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.[15]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation:
Table 3: Percentage of Apoptotic Cells after 48h Treatment
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
|---|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 2.1 | 4.6 |
| This compound (0.5 µM) | 65.3 | 15.2 | 10.5 | 25.7 |
| Agent B (2.0 µM) | 70.8 | 12.1 | 8.9 | 21.0 |
| Combination | 35.2 | 30.5 | 25.3 | 55.8 |
Protocol 3: Mechanistic Investigation via Western Blot
This protocol examines changes in key proteins involved in DNA damage and apoptosis pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated cells and determine the protein concentration of each lysate.[17]
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a membrane.[14][17]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensity and normalize to a loading control like β-actin.
Data Presentation:
Table 4: Relative Protein Expression Changes after 24h Treatment
| Treatment | p53 (Fold Change) | p21 (Fold Change) | Cleaved PARP (Fold Change) |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (0.5 µM) | 2.5 | 3.0 | 4.2 |
| Agent B (2.0 µM) | 1.2 | 1.5 | 2.1 |
| Combination | 4.5 | 5.8 | 9.5 |
Part 2: In Vivo Validation of this compound Combination Therapy
In vivo studies are crucial to validate the efficacy and assess the safety of a promising drug combination in a whole-organism context. Cell line-derived xenograft (CDX) models are commonly used for this purpose.[19][20]
Caption: General workflow for an in vivo xenograft model study.
Protocol 4: Xenograft Tumor Model Study
This protocol outlines a standard 4-arm study to evaluate the anti-tumor efficacy of the this compound combination in vivo.[11][20]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG)
-
Cancer cells for implantation
-
This compound and Agent B formulated for injection
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into four treatment groups (n=8-10 mice per group).[20]
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Agent B alone
-
Group 4: this compound + Agent B
-
-
Treatment Administration: Administer drugs according to a predetermined schedule (e.g., intravenous or intraperitoneal injection, once or twice weekly for 3-4 weeks). Dosing should be based on prior toxicology studies.
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Body weight is a general indicator of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a maximum allowed size or after a fixed duration.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Excise tumors at the endpoint for further analysis (e.g., immunohistochemistry, Western blot).
-
Data Presentation:
Table 5: In Vivo Efficacy of this compound Combination Therapy
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Body Weight Change (%) | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|---|
| Vehicle Control | 1550 ± 120 | +5.2 | - |
| This compound | 852 ± 95 | -3.1 | 45.0 |
| Agent B | 980 ± 110 | -1.5 | 36.8 |
| Combination | 310 ± 65 | -4.5 | 80.0 |
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. nafdac.gov.ng [nafdac.gov.ng]
- 3. drugs.com [drugs.com]
- 4. This compound | C27H30ClNO11 | CID 32874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials [mdpi.com]
- 9. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells | MDPI [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. bosterbio.com [bosterbio.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Adriablastin-Induced DNA Double-Strand Breaks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriablastin, also known as Doxorubicin, is a potent and widely used anthracycline antibiotic in cancer chemotherapy.[1][2] Its primary mechanism of action involves the induction of DNA damage, particularly DNA double-strand breaks (DSBs), which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis.[1][2][3] Adriablastin exerts its genotoxic effects through two main pathways: inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription, and the generation of reactive oxygen species (ROS) that cause oxidative damage to DNA.[1][2][3]
The accurate detection and quantification of Adriablastin-induced DSBs are critical for evaluating drug efficacy, understanding mechanisms of resistance, and developing novel therapeutic strategies. This document provides detailed application notes and protocols for three commonly employed and robust methods for detecting Adriablastin-induced DNA double-strand breaks: the Neutral Comet Assay, γH2AX Immunofluorescence Assay, and Alkaline Filter Elution.
Signaling Pathway of Adriablastin-Induced DNA Damage Response
Adriablastin-induced DNA double-strand breaks trigger a complex signaling cascade known as the DNA Damage Response (DDR). This response involves the recruitment of sensor proteins to the damage site, activation of transducer kinases, and implementation of downstream effector functions, ultimately leading to cell cycle arrest, DNA repair, or apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Adriblastin (Doxorubicin) Degradation in Aqueous Solutions
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Adriblastin (Doxorubicin) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Solution |
| Precipitate formation in buffer (e.g., PBS) | This compound can form insoluble dimers, especially in neutral or alkaline buffers like PBS (pH 7.4). This process is accelerated at higher temperatures. | - Prepare this compound stock solutions in sterile, pure water or DMSO. - For experiments in aqueous buffers, dilute the DMSO stock solution into the buffer immediately before use. - If a neutral pH is required, minimize the time the drug is in the buffer before application. |
| Color change of solution to deep purple | This indicates rapid degradation of this compound, which occurs in alkaline media (pH > 7). | - Immediately discard the solution. - Ensure the pH of your aqueous solution is within the optimal stability range of 4-5. - Use a suitable buffer system to maintain the desired pH. |
| High variability in experimental results | This may be due to the degradation of this compound in the experimental buffer, leading to a lower effective concentration of the active drug.[1] | - Control the pH of the buffer to be within the 4-5 range if your experiment allows. - Protect the solution from light by using amber vials or wrapping containers in aluminum foil. - Prepare fresh dilutions for each experiment to ensure consistent concentrations. |
| Loss of potency in stored solutions | This compound is sensitive to temperature and light, leading to degradation over time. | - For long-term storage, this compound hydrochloride as a solid should be stored at -20°C. - Aqueous solutions should ideally be prepared fresh. If storage is necessary, aliquot and store at -20°C for short periods (up to one month) or at 4°C for up to six months, protected from light.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (Doxorubicin) to degrade in aqueous solutions?
A1: The main factors contributing to this compound degradation are pH, temperature, and exposure to light.[1] this compound is particularly unstable in alkaline solutions (pH > 7), where it undergoes rapid hydrolysis.[3][4] Elevated temperatures and exposure to light also accelerate its degradation.[1]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: The optimal pH range for this compound stability is between 4 and 5.[1] In this acidic environment, the rate of hydrolysis is significantly reduced.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions of this compound hydrochloride in either sterile, pure water or dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 10 mg/mL.[1] For experiments requiring an aqueous buffer, it is advisable to first dissolve the this compound in DMSO and then dilute it with the chosen buffer immediately before use.[1]
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound hydrochloride solid should be stored at -20°C for long-term stability.[1] Freshly prepared aqueous solutions should be used within 24 hours.[1] If longer storage is necessary, aliquots can be stored at -20°C for up to one month or refrigerated at 4°C for up to six months, ensuring they are protected from light.[1][2]
Q5: What are the major degradation pathways of this compound?
A5: The primary degradation pathways are hydrolysis and oxidation. Acid hydrolysis can lead to the cleavage of the glycosidic bond, resulting in the formation of deglucosaminyl doxorubicin.[3] Alkaline hydrolysis is more complex and leads to multiple degradation products.[3][4] Oxidative degradation can also occur, yielding several hydroperoxide and desacetyldoxorubicin derivatives.[3]
Quantitative Data on this compound Degradation
The following table summarizes the first-order degradation rate constants of this compound under various conditions.
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Reference |
| 4.8 | 37 | 0.0021 - 0.0033 | [5] |
| 6.5 | 37 | 0.0049 - 0.0075 | [5] |
| 7.4 | 37 | 0.012 - 0.019 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound (Doxorubicin) Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile, pure water or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate personal protective equipment (PPE), including chemotherapy-tested gloves, gown, and eye protection.
Procedure:
-
In a certified chemical fume hood, accurately weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[1]
-
Vortex the tube briefly until the powder is completely dissolved. The solution should be a clear, orange-red color.
-
Store the stock solution in aliquots at -20°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.
Chromatographic Conditions:
-
Column: C8 (150 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 10 mM Ammonium Formate (pH 2.5), acetonitrile, and methanol (B129727) (65:15:20, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 234 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (approximately 25°C)
Procedure:
-
Sample Preparation:
-
Prepare this compound solutions in the desired aqueous buffer at the concentration to be tested.
-
For forced degradation studies, expose the this compound solution to stress conditions (e.g., acid, base, oxidation, heat, light).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas for this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point by comparing its peak area to a standard curve of known concentrations.
-
Determine the degradation rate by plotting the natural logarithm of the this compound concentration versus time. The slope of the line will be the negative of the first-order degradation rate constant (-k).
-
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Workflow for this compound stability testing using HPLC.
References
- 1. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.utoronto.ca [ehs.utoronto.ca]
- 5. unthsc.edu [unthsc.edu]
Technical Support Center: Optimizing Adriablastin (Doxorubicin) Dosage for Xenograft Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adriablastin (Doxorubicin) in xenograft mouse models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Adriablastin in a xenograft mouse model?
A common starting point for Adriablastin in xenograft models is in the range of 2-5 mg/kg. For example, a dose of 3 mg/kg/day has been used in neuroblastoma xenografts[1]. Single doses of 2 mg/kg, 4 mg/kg, and 8 mg/kg have been tested in prostate carcinoma xenografts, with the 2 mg/kg dose showing minimal effect on tumor growth, while the higher doses initially delayed it[2]. It is crucial to perform a dose-finding study for your specific cancer cell line and mouse strain to determine the optimal balance between efficacy and toxicity.
Q2: What are the common administration routes for Adriablastin in mice?
The most common administration routes are intravenous (i.v.) and intraperitoneal (i.p.) injection[3][4]. Intravenous administration, often via the tail vein, mimics clinical application more closely[5][6]. Intraperitoneal injection is also widely used and has been shown to result in different pharmacokinetic profiles compared to i.v. administration[3][7].
Q3: How should I prepare Adriablastin for injection?
Adriablastin hydrochloride powder should be reconstituted in a sterile, pyrogen-free vehicle such as 0.9% saline or Phosphate Buffered Saline (PBS)[8]. It is important to protect the solution from light, as Adriablastin is light-sensitive[8]. The reconstituted solution can typically be stored at 2-8°C for a short period, but it is always best to consult the manufacturer's instructions for specific storage guidelines[8].
Q4: What is the Maximum Tolerated Dose (MTD) of Adriablastin in mice?
The MTD of Adriablastin can vary depending on the mouse strain and dosing schedule. One study in BALB/c mice determined a single-dose MTD of 7.5 mg/kg via intraperitoneal injection[4]. Doses of 15-20 mg/kg as a single administration have been shown to effectively induce cardiotoxicity, with higher mortality at 20 mg/kg[9]. For multiple-dose regimens, cumulative doses of 15-24 mg/kg are often used to induce cardiac injury, but survival rates tend to decrease at cumulative doses of 20 mg/kg or higher[9].
Q5: What are the primary signs of Adriablastin toxicity in mice?
The most significant dose-limiting toxicity of Adriablastin is cardiotoxicity[10][11]. Other common signs of toxicity include weight loss, lethargy, and gastrointestinal issues[4][12]. It is crucial to monitor the mice closely for these signs and establish clear humane endpoints for your study.
Q6: How can I minimize the toxicity of Adriablastin?
Several strategies can be employed to mitigate Adriablastin toxicity. Nanoparticle formulations, such as liposomal doxorubicin (B1662922), have been developed to improve drug delivery to the tumor and reduce systemic toxicity[13][14]. Metronomic chemotherapy, which involves administering lower, more frequent doses, can also decrease non-specific toxicity[15][16].
Troubleshooting Guides
Problem: High mortality rate in the treatment group.
-
Possible Cause: The administered dose is above the MTD for the specific mouse strain and experimental conditions.
-
Solution:
Problem: Lack of tumor growth inhibition.
-
Possible Cause: The dose of Adriablastin is too low, or the tumor model is resistant to the drug.
-
Solution:
-
Gradually increase the dose of Adriablastin, carefully monitoring for signs of toxicity.
-
Verify the sensitivity of your cancer cell line to Adriablastin in vitro before proceeding with in vivo studies. Some tumor types, like certain colon cancers, have shown no response to doxorubicin in xenograft models[17].
-
Consider combination therapy with other agents that may sensitize the tumor to Adriablastin.
-
Problem: Inconsistent tumor growth within groups.
-
Possible Cause: Variability in tumor cell implantation, animal health, or drug administration.
-
Solution:
Data Presentation
Table 1: Single-Dose Adriablastin (Doxorubicin) Regimens in Mice
| Mouse Strain | Administration Route | Dose (mg/kg) | Observed Effects | Reference |
| BALB/c | i.p. | 7.5 | MTD; weight loss returned to baseline | [4] |
| Not Specified | i.p. | 10, 15, 20 | Cardiotoxicity induced; higher mortality at 20 mg/kg | [9] |
| Nude | i.v. & i.p. | 12 | Pharmacokinetic study | [3] |
| Athymic Nude | i.p. | 2, 4, 8 | 2 mg/kg no effect; 4 & 8 mg/kg delayed tumor growth | [2] |
Table 2: Multiple-Dose Adriablastin (Doxorubicin) Regimens in Mice
| Mouse Strain | Administration Route | Dosing Schedule | Cumulative Dose (mg/kg) | Observed Effects | Reference |
| C57BL/6J | i.p. | 6 mg/kg weekly for 4 weeks | 24 | Cardiotoxicity | [7] |
| Juvenile Mice | Not Specified | 5 mg/kg weekly for 5 weeks | 25 | Decline in cardiac systolic function | [10] |
| Collaborative Cross | i.v. | 5 mg/kg weekly for 5 weeks | 25 | Varied cardiotoxicity by strain and sex | [18] |
| BALB/c Nude | i.v. | 6 and 10 mg/kg weekly for 3 weeks | 18 and 30 | Significant activity against breast tumors | [17] |
| Not Specified | i.v. | 9 mg/kg every other week for 5 injections | 45 | Cardiotoxicity | [19] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Establishment
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer) in the appropriate medium with supplements[5].
-
Animal Model: Use immunocompromised mice, such as athymic nude or NOD-SCID mice, typically 6-8 weeks old[5].
-
Tumor Implantation: Subcutaneously inject a suspension of 5 x 10^6 to 10 x 10^6 cancer cells in a sterile medium into the flank of each mouse[5].
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2[5][8].
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups[5].
Protocol 2: Adriablastin (Doxorubicin) Preparation and Administration
-
Reconstitution: Under sterile conditions, weigh the required amount of Adriablastin hydrochloride powder and reconstitute it with sterile 0.9% saline or PBS to a stock concentration (e.g., 1-2 mg/mL)[8].
-
Light Protection: Protect the solution from light by using an amber tube or wrapping the container in foil[8].
-
Dilution: Before administration, dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. The typical injection volume for a mouse is 100-200 µL[8].
-
Administration:
-
Intravenous (i.v.): Administer the solution via the lateral tail vein.
-
Intraperitoneal (i.p.): Insert the needle, bevel up, at a 10-20 degree angle into the lower abdominal quadrant. Gently aspirate to ensure proper needle placement before injecting the solution[8].
-
Visualizations
Caption: Workflow for Adriablastin Xenograft Experiments.
Caption: Adriablastin's primary mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mouse model for juvenile doxorubicin-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Combination Therapy with Doxorubicin-Loaded Reduced Albumin Nanoparticles and Focused Ultrasound in Mouse Breast Cancer Xenografts [mdpi.com]
- 14. Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Adriblastin (Doxorubicin) Efficacy in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low efficacy of Adriblastin (Doxorubicin) in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Drug Potency and Stability
Q1: My this compound is showing lower than expected cytotoxicity. Could the drug itself be the problem?
A1: Yes, issues with the drug's integrity, storage, or stability in your experimental setup can lead to reduced efficacy. Here are some factors to consider:
-
Drug Quality and Storage: Ensure you are using a high-purity grade of this compound (Doxorubicin hydrochloride). It should be stored as a stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Drug Stability in Culture Media: this compound can be unstable in cell culture media.[1][2] Studies have shown that it can be converted to a less active form, with a half-life that can be as short as a few hours.[2] It is also susceptible to photodegradation when exposed to light.[1]
-
Precipitation: this compound may precipitate in culture media, especially at higher concentrations or if the solvent concentration (e.g., DMSO) is too high (typically should be kept below 0.5%).[3]
Troubleshooting Tips:
-
Always prepare fresh dilutions of this compound in your culture medium for each experiment.[3]
-
Protect your drug solutions and treated cells from light as much as possible.[1]
-
If you suspect precipitation, visually inspect the media for any particulate matter. Consider preparing a fresh stock solution.
Section 2: Cell Line-Specific Issues
Q2: Why do different cancer cell lines show varying sensitivity to this compound?
A2: Cell lines exhibit a wide range of sensitivities to this compound due to intrinsic or acquired resistance mechanisms.[4] The half-maximal inhibitory concentration (IC50) can vary significantly from one cell line to another.[4][5]
Key Mechanisms of Resistance:
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a common mechanism of resistance.[6][7][8][9] These pumps actively transport this compound out of the cell, reducing its intracellular concentration.[8][9]
-
Altered Drug Targets: Mutations or altered expression of Topoisomerase II, the primary target of this compound, can decrease the drug's ability to induce DNA damage.
-
Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, such as the MAPK/ERK pathway, can help cancer cells evade this compound-induced apoptosis.[4]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage caused by this compound can contribute to resistance.
-
Reduced Drug Uptake: Changes in the cell membrane composition or the function of drug influx transporters can limit the amount of this compound entering the cell.[10]
Troubleshooting Tips:
-
Confirm Cell Line Identity: Ensure your cell line has not been misidentified or cross-contaminated. Perform cell line authentication.[11]
-
Research Your Cell Line: Investigate the known resistance mechanisms of your specific cell line. Resources like the ATCC or relevant publications can provide this information.
-
Use a Positive Control: Include a cell line known to be sensitive to this compound in your experiments to verify that your experimental setup is working correctly.
Section 3: Experimental Design and Protocols
Q3: My MTT assay results are inconsistent or show high absorbance even at high this compound concentrations. What's wrong?
A3: This is a frequent issue when using colorimetric assays with colored compounds like this compound. This compound's red color can interfere with the absorbance reading of the purple formazan (B1609692) product in the MTT assay, leading to artificially high readings.[12][13]
Troubleshooting Tips for MTT Assay:
-
Wash Step: Before adding the MTT reagent, carefully aspirate the this compound-containing medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).[12][14] Be gentle to avoid detaching the cells.
-
Alternative Assays: Consider using a non-colorimetric viability assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo), which is less prone to this type of interference.[14]
Q4: How do I determine the optimal concentration and incubation time for my experiments?
A4: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the experimental objective.[5]
-
Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line and desired treatment duration.[5]
-
Time-Course Experiment: The cytotoxic effects of this compound are time-dependent, with longer exposure times generally resulting in lower IC50 values.[5][10][15] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period for your study.[14]
Q5: I'm not observing the expected G2/M cell cycle arrest after this compound treatment. What could be the reason?
A5: this compound is known to induce G2/M phase cell cycle arrest in many cell lines.[16][17][18] If you are not observing this, consider the following:
-
Drug Concentration and Treatment Duration: The induction of cell cycle arrest is both dose- and time-dependent.[15] A suboptimal concentration or insufficient incubation time may not be enough to trigger a detectable arrest.
-
Cell Line-Specific Responses: Some cell lines may exhibit a different cell cycle response or may be resistant to this compound-induced arrest.[17]
-
Flow Cytometry Staining: this compound's autofluorescence can interfere with propidium (B1200493) iodide (PI) staining in flow cytometry, as both fluoresce in the red channel.[19] This can make cell cycle analysis challenging.
Troubleshooting Tips for Cell Cycle Analysis:
-
Use Alternative Dyes: Consider using DNA staining dyes that fluoresce in a different channel, such as DAPI or Hoechst 33342, which can be excited by a UV laser and emit in the blue channel, avoiding the spectral overlap with this compound.[19]
-
Optimize Gating Strategy: Carefully set your gates during flow cytometry analysis to exclude debris and cell aggregates.
Data Summary Tables
Table 1: IC50 Values of Doxorubicin (B1662922) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | 24 | 12.2 | MTT |
| Huh7 | Hepatocellular Carcinoma | 24 | > 20 | MTT |
| UMUC-3 | Bladder Cancer | 24 | 5.1 | MTT |
| VMCUB-1 | Bladder Cancer | 24 | > 20 | MTT |
| TCCSUP | Bladder Cancer | 24 | 12.6 | MTT |
| BFTC-905 | Bladder Cancer | 24 | 2.3 | MTT |
| A549 | Lung Cancer | 24 | > 20 | MTT |
| HeLa | Cervical Cancer | 24 | 2.9 | MTT |
| MCF-7 | Breast Cancer | 24 | 2.5 | MTT |
| M21 | Skin Melanoma | 24 | 2.8 | MTT |
| HK-2 | Non-cancer Kidney | 24 | > 20 | MTT |
| HCT-116 | Colon Cancer | Not Specified | 6.90 | MTT |
Data compiled from a study by Larasati et al. (2024) and others, demonstrating the variability in sensitivity across different cell lines.[4][5]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a standard procedure for determining the cytotoxic effects of this compound.[12]
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Doxorubicin hydrochloride)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells.[12]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After incubation, carefully remove the drug-containing medium, wash once with PBS, and add 50 µL of MTT solution to each well.[12] Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[20]
Protocol 2: Annexin V Apoptosis Assay
This protocol is for detecting apoptosis induced by this compound using an Annexin V-FITC kit.[20][21]
Materials:
-
Target cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time.[20]
-
Cell Harvesting: After treatment, collect both floating and adherent cells.[20]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's instructions.[22]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[22]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-FITC positive, PI-negative cells are in early apoptosis.
Protocol 3: Cell Cycle Analysis
This protocol outlines the procedure for analyzing cell cycle distribution after this compound treatment.[16]
Materials:
-
Target cancer cell line
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PI/RNase staining buffer (or DAPI/Hoechst 33342)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.[16]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a DNA staining solution (e.g., PI/RNase buffer or a DAPI/Hoechst solution).[16]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[16]
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
Visualizations
Caption: A troubleshooting workflow for low this compound efficacy.
Caption: this compound's mechanism of action and resistance pathways.
Caption: A typical experimental workflow for assessing this compound efficacy.
References
- 1. Study of doxorubicin photodegradation in plasma, urine and cell culture medium by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships between the Effect of the Drug-Efflux Pump P-gp [jstage.jst.go.jp]
- 7. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Dose- and time-dependent effects of doxorubicin on cytotoxicity, cell cycle and apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Mitigating Adriablastin (Doxorubicin)-Induced Cardiotoxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vivo experiments aimed at mitigating Adriablastin (Doxorubicin)-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo models for studying Adriablastin-induced cardiotoxicity?
A1: Researchers commonly use rodent models to study Adriablastin-induced cardiotoxicity. The two primary models are:
-
Acute Cardiotoxicity Model: This model involves administering a single high dose of Adriablastin (e.g., 15-20 mg/kg) to mice or rats.[1][2] Cardiac dysfunction and cellular damage can be observed within a few days.[3]
-
Chronic Cardiotoxicity Model: To mimic the clinical scenario more closely, a chronic model is often used. This involves repeated lower doses of Adriablastin (e.g., 2.5-3 mg/kg weekly) over several weeks.[1][4] This approach leads to progressive cardiac dysfunction and remodeling.[1]
Q2: What are the key mechanisms underlying Adriablastin-induced cardiotoxicity?
A2: The cardiotoxicity of Adriablastin is multifactorial and not yet fully understood. However, several key mechanisms have been identified:
-
Oxidative Stress: Adriablastin promotes the generation of reactive oxygen species (ROS) in cardiomyocytes, leading to damage of lipids, proteins, and DNA.[1][5][6][7]
-
Mitochondrial Dysfunction: As the primary site of cellular energy production, mitochondria are a major target of Adriablastin-induced damage.[5][7]
-
Apoptosis: Adriablastin can induce programmed cell death (apoptosis) in cardiomyocytes, contributing to the loss of cardiac muscle.[2][5]
-
DNA Damage: The drug intercalates with DNA and inhibits topoisomerase II, leading to DNA strand breaks and cell cycle arrest.[8]
-
Inflammation and Fibrosis: Adriablastin can trigger an inflammatory response and the development of cardiac fibrosis, which stiffens the heart muscle and impairs its function.[5]
Q3: What are some established and experimental strategies to mitigate this cardiotoxicity in vivo?
A3: Several strategies are being investigated to protect the heart from Adriablastin's damaging effects:
-
Dexrazoxane: This is a clinically approved cardioprotective agent that acts as an iron chelator, reducing the formation of ROS.[9]
-
Natural Compounds: Resveratrol and flavonoids have shown antioxidant and anti-apoptotic effects in preclinical studies.[9] Quercetin, a flavonoid, has been shown to alleviate serum markers of cardiac injury in rats.[4]
-
Statins: Some studies suggest that statins can mitigate Adriablastin-induced cardiotoxicity by reducing oxidative stress and inflammation.[9]
-
Targeting Signaling Pathways: Modulating pathways like SIRT1, which plays a role in cellular stress resistance, is a promising experimental approach.[5][6][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality in the Adriablastin-treated group | Dose is too high for the specific animal strain or age. | - Perform a dose-response study to determine the maximum tolerated dose (MTD).- Consult literature for established doses in similar models.[1][4][10] |
| Animal health status. | - Ensure animals are healthy and free of underlying conditions before starting the experiment. | |
| Inconsistent cardiac function measurements (e.g., echocardiography) | Variability in animal handling and anesthesia. | - Standardize handling procedures to minimize stress.- Use a consistent anesthetic regimen and monitor vital signs. |
| Inexperienced operator. | - Ensure the operator is well-trained in performing and interpreting echocardiograms on small animals. | |
| No significant cardioprotective effect observed with the test compound | Inappropriate dosing or timing of the protective agent. | - Conduct a dose-finding study for the protective agent.- Optimize the timing of administration (pre-treatment, co-treatment, or post-treatment). |
| The chosen mechanism of action is not relevant to Adriablastin's cardiotoxicity. | - Re-evaluate the rationale for the protective agent based on the known mechanisms of Adriablastin-induced cardiotoxicity.[5][11] | |
| High variability in biomarker levels (e.g., Troponin, NT-proBNP) | Improper sample collection and handling. | - Follow standardized protocols for blood and tissue collection.- Process and store samples consistently to prevent degradation of biomarkers.[10] |
| Assay variability. | - Use validated and reliable ELISA kits or other assay platforms.- Include appropriate controls and run samples in duplicate or triplicate.[4] |
Key Experimental Protocols
Chronic Adriablastin-Induced Cardiotoxicity in Rats
This protocol is based on a study investigating the cardioprotective effects of quercetin.[4]
1. Animal Model:
-
Species: Wistar rats
-
Groups:
-
Control (saline injections)
-
Adriablastin (2.5 mg/kg body weight, intraperitoneal injection)
-
Adriablastin + Quercetin (50 mg/kg/day, oral gavage)
-
Adriablastin + Quercetin (100 mg/kg/day, oral gavage)
-
-
Treatment Duration: Two weeks
2. Monitoring:
-
Cardiac Function: Echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Cardiac Injury Markers: Blood samples are collected to measure serum levels of NT-proBNP, troponin I, and CK-MB using ELISA kits.[4]
-
Oxidative Stress Markers: Heart tissue homogenates are used to assess markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[4]
3. Histological Analysis:
-
Heart tissues are collected, fixed, and sectioned for histological staining (e.g., H&E, Masson's trichrome) to assess for cardiomyocyte damage, inflammation, and fibrosis.
Quantitative Data Summary
| Parameter | Control | Adriablastin | Adriablastin + Quercetin (50 mg/kg) | Adriablastin + Quercetin (100 mg/kg) | Reference |
| NT-proBNP (pg/mL) | Baseline | Significantly Increased | Reduced vs. Adriablastin | Normalized vs. Control | [4] |
| Troponin I (pg/mL) | Baseline | Significantly Increased | Reduced vs. Adriablastin | Reduced vs. Adriablastin | [4] |
| CK-MB (pg/mL) | Baseline | Significantly Increased | Reduced vs. Adriablastin | Reduced vs. Adriablastin | [4] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathway in Adriablastin-Induced Cardiotoxicity
Caption: Key signaling pathways involved in Adriablastin-induced cardiotoxicity.
Experimental Workflow for Assessing Cardioprotective Agents
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Teaching the basics of the mechanism of doxorubicin-induced cardiotoxicity: Have we been barking up the wrong tree? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of doxorubicin-induced experimental cardiotoxicity by Nigella sativa in rats | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Multidrug Resistance to Adriblastin In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments focused on overcoming multidrug resistance to Adriblastin (doxorubicin).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (doxorubicin) resistance in vitro?
A1: Acquired resistance to this compound in cancer cells is a multifaceted process involving several key mechanisms:
-
Increased Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and ABCB4. These transporters act as cellular pumps, actively removing this compound from the cell, which reduces its intracellular concentration and therapeutic effect.[1][2][3]
-
Alterations in Drug Target: Changes in the expression or function of topoisomerase IIα, the primary molecular target of this compound, can lead to decreased drug binding and reduced DNA damage.[4][5] Mutations in the topoisomerase IIα gene can also contribute to resistance.[5]
-
Enhanced DNA Repair: Cancer cells can enhance their DNA repair mechanisms to counteract the double-strand breaks induced by this compound.
-
Evasion of Apoptosis: Resistant cells often exhibit alterations in apoptotic signaling pathways. This can include the downregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), which prevents programmed cell death.[4][6]
-
Activation of Survival Signaling Pathways: Signaling pathways such as the MAPK/ERK and PI3K/Akt pathways can be activated in resistant cells, promoting cell survival, proliferation, and counteracting the cytotoxic effects of this compound.[7][8][9]
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: The most common method to determine if a cell line has developed resistance is to measure its half-maximal inhibitory concentration (IC50) for this compound and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[1] This is typically determined using a cytotoxicity assay, such as the MTT assay.
Q3: What are some common strategies to overcome this compound resistance in vitro?
A3: Several strategies can be employed to overcome this compound resistance in a laboratory setting:
-
Combination Therapy: Using this compound in combination with other agents can be effective. These can include:
-
P-gp Inhibitors: Compounds like verapamil (B1683045) can block the drug efflux pump, thereby increasing the intracellular concentration of this compound.[1]
-
Signaling Pathway Inhibitors: Targeting pathways like MAPK/ERK or PI3K/Akt with specific inhibitors can re-sensitize resistant cells to this compound.[1][7]
-
Natural Compounds: Curcumin and piperine (B192125) have shown potential in reversing this compound resistance.[2][10]
-
-
Novel Drug Formulations: The use of liposomal formulations of doxorubicin (B1662922) can alter its cellular uptake and distribution, potentially bypassing resistance mechanisms.[11][12]
-
Modulation of Apoptosis: The use of agents that promote apoptosis, such as the HDAC inhibitor bocodepsin, can overcome resistance by lowering the threshold for cell death.[13][14]
Q4: What is the role of P-glycoprotein (P-gp/MDR1) in this compound resistance and how can it be targeted?
A4: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a key ABC transporter that functions as an efflux pump.[1] In this compound-resistant cells, P-gp is often overexpressed and actively transports this compound out of the cell, preventing it from reaching its intracellular target, the nucleus.[1][3] This leads to a significant decrease in the drug's efficacy.
Targeting P-gp is a primary strategy to overcome this form of resistance. This can be achieved by:
-
Direct Inhibition: Using P-gp inhibitors, such as verapamil, which directly block the pump's function.[1]
-
Functional Assessment: The activity of P-gp can be measured using functional efflux assays with fluorescent substrates like Rhodamine 123.[1] A decrease in the efflux of the fluorescent substrate in the presence of an inhibitor confirms the targeting of P-gp.
Q5: How do alterations in signaling pathways contribute to this compound resistance?
A5: Alterations in signaling pathways play a crucial role in this compound resistance by promoting cell survival and proliferation, and inhibiting apoptosis.[5][8] Key pathways involved include:
-
MAPK/ERK Pathway: Activation of this pathway has been shown to contribute to this compound resistance.[7][8] Inhibition of the ERK signaling pathway can improve the efficacy of doxorubicin.[7][8]
-
PI3K/Akt Pathway: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, survival, and metabolism.[9] Its activation is associated with resistance to this compound.[1]
-
Nrf2 Signaling Pathway: The Nrf2 signaling pathway protects cells from oxidative stress.[15][16] In the context of this compound treatment, which can induce reactive oxygen species (ROS), the activation of Nrf2 signaling can protect cancer cells from drug-induced cell death, thereby contributing to resistance.[15][16]
Data on this compound Resistance Reversal Agents
| Resistant Cell Line | Combination Agent | Efficacy/Effect | Reference |
| A2780ADR | Verapamil | Substantial re-sensitization to doxorubicin | [1] |
| MCF-7/DOX & MDA-MB-231/DOX | Curcumin | Reverses doxorubicin resistance by inhibiting ABCB4 function | [2] |
| B16VDXR (murine melanoma) | Dipyridamole (B1670753) | 6.4-fold reversal of resistance in vitro | [17] |
| MCF-7/Dox (human breast cancer) | Breviscapine (10 µg/mL) | 2.97-fold reversal of resistance | [18] |
| EAC/Dox (Ehrlich ascites carcinoma) | Oxalyl bis(N-phenyl)hydroxamic acid | Reverses multidrug resistance | [19] |
| EMT-6/DOX (mouse mammary breast cancer) | Resveratrol (B1683913) and Piperine | Strong synergistic effects in overcoming resistance | [10] |
| Triple-Negative Breast Cancer Cell Lines | Bocodepsin (OKI-179) | Synergistic antiproliferative activity with doxorubicin | [13][14] |
Experimental Protocols
Protocol 1: Generation of a Doxorubicin-Resistant Cell Line
This protocol describes a common method for developing a doxorubicin-resistant cancer cell line through continuous exposure to increasing drug concentrations.[20]
-
Initial Culture and IC50 Determination: Begin with a parental, doxorubicin-sensitive cancer cell line. Determine the initial IC50 value of this parental line using a standard cytotoxicity assay (e.g., MTT assay).
-
Initiate Resistance Induction:
-
Culture the parental cells until they reach 70-80% confluency.[20]
-
Begin by treating the cells with doxorubicin at a concentration equal to the determined IC10 or IC20 for 2-3 days.[1][20]
-
After the initial treatment, wash the cells with PBS and replace the medium with a complete culture medium.[20]
-
Allow the cells to recover and proliferate.
-
-
Dose Escalation:
-
Maintenance and Verification:
-
Once the desired level of resistance is achieved (i.e., the cells can tolerate a significantly higher concentration of doxorubicin), maintain the resistant cell line in a medium containing a selective pressure of doxorubicin.[20]
-
Regularly verify the drug resistance by comparing the IC50 of the resistant cell line to that of the parental cell line.[20] The resistance index (RI) can be calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[20]
-
Protocol 2: Assessing Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[1]
Protocol 3: Evaluating P-glycoprotein Function using a Fluorescent Substrate
This protocol uses a fluorescent substrate of P-gp, such as Rhodamine 123, to functionally assess the pump's activity via flow cytometry.[1]
-
Cell Preparation: Harvest both the parental (sensitive) and the resistant cell lines and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Inhibitor Pre-incubation (Optional): To confirm P-gp specific efflux, pre-incubate a sample of the resistant cells with a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Fluorescent Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all cell samples (parental, resistant, and resistant with inhibitor) and incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Efflux Period: After loading, wash the cells with a cold buffer to remove the excess substrate. Resuspend the cells in a fresh, substrate-free medium and incubate for an additional period (e.g., 1-2 hours) at 37°C to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Interpretation: Resistant cells overexpressing P-gp will show lower intracellular fluorescence compared to the parental cells due to the active efflux of the fluorescent substrate. The cells treated with the P-gp inhibitor should show an increase in fluorescence intensity compared to the untreated resistant cells, indicating the inhibition of the efflux pump.
Visualizations
Caption: Key intracellular mechanisms of acquired this compound resistance.
Caption: A general experimental workflow for studying this compound resistance.
Troubleshooting Guide
Q: My IC50 value for this compound is inconsistent between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue and can arise from several factors:
-
Cell-Related Issues:
-
Passage Number: Using cells with a high passage number can lead to altered drug sensitivity. It is recommended to use low-passage cells for consistency.[11]
-
Cell Health: Ensure cells are healthy and in the exponential growth phase at the time of the experiment.[21]
-
Seeding Density: Inconsistent cell seeding densities can significantly impact drug sensitivity. Standardize your cell seeding protocol.[1][21]
-
-
Reagent and Compound Issues:
-
Drug Integrity: this compound is light-sensitive. Ensure proper storage and prepare fresh dilutions for each experiment.[1][11]
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at higher concentrations. Run a vehicle-only control to determine the toxicity threshold.[21]
-
-
Assay-Related Issues:
-
Incubation Time: Ensure the incubation time after drug treatment is consistent across all experiments.[21]
-
Assay Interference: this compound's color can interfere with colorimetric assays like the MTT assay. Always include appropriate controls, such as wells with the drug but no cells, to account for background absorbance.
-
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Q: I am not observing the expected reversal of resistance with a known inhibitor. What should I check?
A: If a known resistance reversal agent is not working as expected, consider the following:
-
Inhibitor Concentration and Potency: Verify that the concentration of the inhibitor being used is appropriate and that the inhibitor itself is potent. The IC50 for the inhibitor's activity against its target should be considered.
-
Mechanism of Resistance: The primary mechanism of resistance in your cell line may not be the one targeted by the inhibitor. For example, if you are using a P-gp inhibitor, but the resistance is primarily due to altered topoisomerase II, the inhibitor will have little effect. It is crucial to characterize the resistance mechanism in your specific cell line.
-
Off-Target Effects: The inhibitor may have off-target effects that could influence the results.
-
Experimental Design: Ensure that the experimental design is appropriate for observing the reversal effect. This includes the timing of drug and inhibitor addition and the duration of the experiment.
Q: My cells are showing morphological changes but no significant decrease in viability in the MTT assay after this compound treatment. Why?
A: This discrepancy can occur for a few reasons:
-
Senescence: this compound can induce senescence, a state of irreversible growth arrest where cells remain metabolically active but do not proliferate.[14] Senescent cells will still show activity in an MTT assay, which measures metabolic activity, not proliferation. Consider using an assay that measures cell number or a senescence-specific assay (e.g., β-galactosidase staining).[13][14]
-
Delayed Apoptosis: The onset of apoptosis may be delayed. Try extending the incubation time after this compound treatment.
-
Cytostatic vs. Cytotoxic Effects: At certain concentrations, this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).
Q: The parental (sensitive) cell line is showing higher than expected resistance to this compound. What are the possible reasons?
A: If your parental cell line appears resistant, investigate these potential causes:
-
Cell Line Authentication: Verify the identity of your cell line to ensure it has not been cross-contaminated with a more resistant cell line.[1]
-
Spontaneous Resistance: Over time and with continuous passaging, cell lines can develop spontaneous resistance. It is always best to use a fresh, low-passage aliquot of cells.[11]
-
Media Components: Certain components in the culture medium could potentially interact with or degrade the drug, reducing its effective concentration.
-
Initial Seeding Density: A very high initial cell density can sometimes lead to an apparent increase in resistance due to factors like reduced drug availability per cell and altered growth kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Curcumin reverses doxorubicin resistance via inhibition the efflux function of ABCB4 in doxorubicin-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. remedypublications.com [remedypublications.com]
- 6. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 10. Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Reversal of doxorubicin resistance in multidrug resistant melanoma cells in vitro and in vivo by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Breviscapine reverses doxorubicin resistance in breast cancer and its related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reversal of resistance against doxorubicin by a newly developed compound, oxalyl bis(N-phenyl)hydroxamic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Navigating Adriblastin Cell Viability Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Adriblastin (Doxorubicin) cell viability assays. Our goal is to help you minimize variability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my absorbance readings inconsistent or unexpectedly high, even at high this compound concentrations?
A1: This is a common issue when working with colored compounds like this compound (Doxorubicin). This compound is red, and its absorbance spectrum can overlap with that of the purple formazan (B1609692) product in MTT assays, leading to artificially inflated readings.
Troubleshooting Tip: Before adding the MTT reagent, gently aspirate the this compound-containing culture medium from each well. Wash the cells once with Phosphate-Buffered Saline (PBS), being careful not to dislodge the cell monolayer. Then, add the MTT reagent dissolved in a neutral buffer like PBS or serum-free medium. This minimizes spectral interference from the compound.[1]
Q2: The cells in my control wells (no drug treatment) are detaching or appear unhealthy by the end of the experiment. What could be the cause?
A2: This suggests a problem with general cell culture conditions or the assay setup, rather than a drug-specific effect.
Troubleshooting Tips:
-
Cell Seeding Density: Ensure you are not seeding too few cells, which can lead to poor viability over the course of the assay, or too many, which can result in overgrowth and cell death. It is crucial to optimize the seeding density for your specific cell line.[1]
-
Medium Evaporation: Check for evaporation from the wells, especially those on the edge of the 96-well plate. This can concentrate salts and metabolites, leading to toxicity. To mitigate this, fill the outer wells with sterile PBS or water and do not use them for experimental samples.[1]
-
Gentle Handling: Be gentle when aspirating and adding solutions to avoid detaching the cells.[1]
Q3: My IC50 values for this compound are different from those in published literature. Why?
A3: Discrepancies in IC50 values are common and can arise from numerous factors, including:
-
Cell Line: Genetic drift can occur in cell lines over time and between different laboratories.
-
Assay Type: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different aspects of cell health and have varying sensitivities.
-
Experimental Conditions: Variations in cell passage number, seeding density, media formulation, serum batch, and incubation time can all influence results.
Q4: How stable is this compound in cell culture media, and how often should the media be replaced in long-term experiments?
A4: this compound's stability in tissue culture media can be a concern. Some studies have shown it can be converted to a less lethal form with a half-life of approximately 3 hours in some media. For long-term experiments, it is recommended to replace the this compound-containing medium every 24 to 72 hours to maintain a consistent drug concentration.
Troubleshooting Guides
This guide provides a systematic approach to identifying and resolving common problems that lead to inconsistent or unexpected results in this compound viability assays.
High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous. Use reverse pipetting techniques for dispensing equal cell numbers into each well. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. |
| Pipetting Errors | Regularly calibrate pipettes. Use fresh, properly fitted pipette tips for each replicate to ensure a good seal. For critical steps, consider using a multi-channel pipette to ensure consistency. |
Inconsistent Dose-Response Curve
| Possible Cause | Recommended Solution |
| Incorrect Drug Dilutions | Prepare fresh serial dilutions for each experiment from a verified stock solution. Ensure the vehicle concentration (e.g., DMSO) remains constant across all wells and is non-toxic (typically <0.5% for DMSO). |
| Cell Density | The sensitivity of some cell lines to this compound can be affected by their confluency. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase during the experiment. |
| Drug Instability | Prepare fresh working solutions of this compound for each experiment. Minimize the time the drug is in the culture medium before being added to the cells. |
No or Low Cytotoxicity Observed
| Possible Cause | Recommended Solution |
| Assay Interference | This compound's color can interfere with colorimetric assays like MTT. Visually confirm cell death under a microscope. Wash cells with PBS after this compound treatment and before adding the MTT reagent. Consider using an assay less susceptible to colorimetric interference, such as an ATP-based luminescent assay (e.g., CellTiter-Glo). |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. Consult the literature for typical IC50 values for your cell line. Consider using a more sensitive cell line or a higher concentration range of the drug. |
| Insufficient Incubation Time | The cytotoxic effect may require a longer exposure time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Drug Inactivity | The this compound stock may have degraded. Use fresh aliquots stored correctly (protected from light at -20°C) and verify the purity and activity of your compound. |
Data Presentation
Table 1: Effect of Incubation Time on this compound IC50 Values in Various Cancer Cell Lines
Longer exposure times to this compound generally result in lower IC50 values.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | 1.3 ± 0.18 | 0.15 ± 0.04 | 0.08 ± 0.02 |
| Huh7 | 5.2 ± 0.49 | 0.85 ± 0.12 | 0.45 ± 0.09 |
| SNU449 | 15.6 ± 2.1 | 3.2 ± 0.5 | 2.1 ± 0.4 |
| MCF-7 | 0.9 ± 0.11 | 0.12 ± 0.03 | 0.07 ± 0.01 |
Data is representative and compiled from multiple sources. Actual values may vary based on specific experimental conditions.
Table 2: Influence of Cell Seeding Density on this compound IC50 Values
Higher cell densities can lead to increased resistance to this compound, resulting in higher IC50 values.
| Cell Line | Seeding Density (cells/well) | 72h IC50 (µM) |
| A549 | 2,000 | > 20 |
| A549 | 5,000 | > 20 |
| HeLa | 2,000 | 2.9 |
| HeLa | 5,000 | 3.5 |
| MCF-7 | 2,000 | 2.5 |
| MCF-7 | 5,000 | 3.1 |
Data is representative. Optimizing seeding density for each cell line is crucial for consistent results.[2]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol outlines a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (Doxorubicin) stock solution
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells, ensuring high viability (>95%). Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same solvent concentration used for this compound) and "no-cell" blank wells (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the drug-containing medium. Wash the cells once with 100 µL of sterile PBS. Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
References
Adriblastin solubility issues in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Adriblastin (Doxorubicin) in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (Doxorubicin) precipitating in Phosphate-Buffered Saline (PBS)?
A1: The precipitation of Doxorubicin in neutral or alkaline buffers like PBS (pH 7.2-7.4) is a well-documented issue.[1][2] This is not due to low water solubility but is primarily caused by the formation of insoluble, covalently bonded Doxorubicin dimers.[3][4][5] This dimerization process is dependent on both temperature and pH, with precipitation increasing at higher temperatures and in alkaline conditions.[3][4]
Q2: What is the visible precipitate in my culture medium after adding Doxorubicin?
A2: The visible red or orange precipitate is most likely aggregated Doxorubicin.[1] Doxorubicin itself is a reddish-orange compound, and when it comes out of solution, it forms these visible particles.[1] The presence of this precipitate indicates that the actual concentration of soluble, active drug in your medium is unknown and lower than intended, which will lead to unreliable and irreproducible experimental results.[1]
Q3: What is the optimal solvent and pH for dissolving and storing Doxorubicin?
A3: The recommended solvents for preparing a high-concentration stock solution are high-purity Dimethyl Sulfoxide (DMSO) or sterile water.[1][2][4][6] Doxorubicin hydrochloride is readily soluble in these solvents at concentrations of approximately 10 mg/mL.[6][7] The compound is most stable in acidic conditions, with an optimal pH range for stability between 4 and 5.[4] In alkaline media (pH > 7), it is unstable and degrades rapidly.[4]
Q4: How should I prepare Doxorubicin for my cell culture experiments to avoid precipitation?
A4: To prevent precipitation, Doxorubicin should not be dissolved directly in physiological buffers. The best practice is to first prepare a high-concentration stock solution in DMSO or water.[6][7] This stock solution should then be serially diluted to the final working concentration directly in the cell culture medium immediately before use.[4] This procedure minimizes the time the drug spends in a neutral pH environment where it is prone to aggregation.[1]
Q5: What are the recommended storage conditions for Doxorubicin?
A5: Doxorubicin hydrochloride as a solid powder should be stored at -20°C, where it is stable for at least two years.[6] High-concentration stock solutions in DMSO or water should be aliquoted into single-use, light-protecting tubes and stored at -20°C.[4][8] A stock solution in DMSO is stable for up to 3 months under these conditions.[8] It is not recommended to store diluted aqueous solutions for more than one day.[6][7]
Data Presentation
Key Properties and Solubility Data
The quantitative data for Doxorubicin hydrochloride, the form typically used in experiments, are summarized below.
Table 1: Solubility of Doxorubicin Hydrochloride
| Solvent | Concentration | Notes |
| DMSO | ~10 mg/mL | Recommended for stock solutions.[6][7] |
| Water | ~10 mg/mL | Recommended for stock solutions.[2][6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Demonstrates significantly reduced solubility in buffered solutions.[2][6][7] |
| Ethanol | ~1 mg/mL |
Table 2: Physicochemical Properties of Doxorubicin Hydrochloride
| Property | Value |
| Molecular Formula | C₂₇H₂₉NO₁₁ • HCl[7] |
| Molecular Weight | 579.98 g/mol [9] |
| Appearance | Red-orange crystalline solid[10] |
| Storage (Solid) | -20°C, protected from light and moisture[6][9] |
| Storage (Solution) | -20°C in single-use aliquots[8] |
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Addition to Culture Medium
-
Possible Cause: This is often due to adding a high concentration of Doxorubicin directly to the medium or improper initial dissolution.[1] The buffer capacity of the medium is overwhelmed, leading to rapid aggregation.
-
Solution: Always prepare a high-concentration stock solution in DMSO or sterile water first. Use a stepwise dilution method by adding the small volume of stock solution to your final volume of pre-warmed culture medium.[1] Ensure the final concentration of DMSO is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[1]
Issue 2: Precipitate Forms Gradually in the Incubator
-
Possible Cause: Even if initially dissolved, Doxorubicin's inherent instability at physiological pH (7.2-7.4) and 37°C leads to the formation of insoluble dimers over time.[1][3]
-
Solution: Always prepare working solutions fresh for each experiment and use them immediately.[1] Avoid preparing large batches of Doxorubicin-containing medium and storing it for extended periods.[4] Minimize the time between preparing the final dilution and adding it to the cells.[1]
Issue 3: High Variability and Inconsistent Experimental Results
-
Possible Cause: Inconsistent results can be a direct consequence of unknown drug concentration due to precipitation or degradation.[4] Doxorubicin is sensitive to pH, temperature, and light, all of which can affect its stability and effective concentration.[4][11]
-
Solution:
-
Strict Protocol Adherence: Consistently follow the recommended protocol of preparing fresh working solutions from a validated stock solution for every experiment.
-
Protect from Light: Doxorubicin is light-sensitive.[4] Protect all stock and working solutions from light by using amber vials or wrapping containers in aluminum foil.
-
pH Control: If your experimental design allows, using a more acidic buffer can improve stability. If physiological pH is required, minimize the drug's exposure time to these conditions.[4]
-
Visualizations
Caption: Recommended workflow for preparing Doxorubicin solutions.
Caption: Troubleshooting decision tree for Doxorubicin precipitation.
Caption: Simplified mechanism of Doxorubicin precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Doxorubicin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for subsequent dilutions.[8]
-
Pre-analysis: Calculate the required volume of solvent. For Doxorubicin HCl (MW: 579.98 g/mol ), to make a 10 mM stock from 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L x 579.98 g/mol ) = 0.000862 L
-
Volume (µL) = 862 µL of DMSO.[8]
-
-
Weighing: Allow the vial of Doxorubicin HCl powder to equilibrate to room temperature before opening. In a fume hood, carefully weigh the desired amount (e.g., 5 mg) of powder.
-
Dissolution: Add the calculated volume (e.g., 862 µL) of anhydrous, sterile-grade DMSO to the vial containing the powder.
-
Mixing: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and orange-red. Gentle warming to 37°C can aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[8]
Protocol 2: Preparation of a Doxorubicin Working Solution for Cell Culture
This protocol details the dilution of the stock solution into cell culture medium for immediate use.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM Doxorubicin stock solution from the -20°C freezer and thaw it at room temperature, protected from light.[8]
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.
-
Prepare Working Solution: Add the calculated volume of the 10 mM stock solution to the final volume of pre-warmed medium to achieve the desired final concentration. For example, to make 10 mL of 1 µM working solution:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (1 µM * 10 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
-
Mix and Apply: Gently mix the medium containing Doxorubicin by pipetting or inverting the tube. Immediately add the medium to your cell cultures.[8]
Protocol 3: Experimental Quantification of Doxorubicin Precipitation
This method can be used to assess the stability of Doxorubicin in a specific buffer over time.[4]
-
Preparation: Prepare a solution of Doxorubicin in the test buffer (e.g., PBS, pH 7.4) at the desired experimental concentration (e.g., 1 mg/mL).
-
Initial Measurement: Immediately after preparation, measure the absorbance of the solution at 480 nm using a spectrophotometer. This is your initial (T=0) concentration reference.
-
Incubation: Incubate the solution under experimental conditions (e.g., 37°C), protected from light.
-
Time Points: At various time points (e.g., 1, 3, 6, 24 hours), take an aliquot of the solution.
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 10,000 x g for 3 minutes) to pellet any precipitate.[3]
-
Final Measurement: Carefully collect the supernatant and measure its absorbance at 480 nm.
-
Calculation: The percentage of precipitated Doxorubicin can be calculated from the decrease in the supernatant's absorbance compared to the initial absorbance at T=0.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimerization of Doxorubicin Causes Its Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Adriablastin (Doxorubicin) Delivery to Solid Tumors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of Adriablastin (Doxorubicin) to solid tumors in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to enhance Doxorubicin (B1662922) delivery to solid tumors in animal models?
A1: The primary strategies focus on overcoming the limitations of conventional Doxorubicin administration, such as severe side effects and poor tumor penetration.[1][2][3] Key approaches include:
-
Nanoparticle-based delivery: Encapsulating Doxorubicin in nanoparticles like liposomes, micelles, and polymeric nanoparticles can improve its pharmacokinetic profile and leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[4][5]
-
Stimuli-responsive systems: These systems are designed to release Doxorubicin in response to specific triggers within the tumor microenvironment, such as heat (thermosensitive liposomes), low pH, or hypoxia.[6][7][8][9]
-
Ultrasound-mediated delivery: The use of focused ultrasound, often with microbubbles, can transiently increase the permeability of tumor vasculature, thereby enhancing drug accumulation.[1][10][11][12]
-
Active targeting: This involves modifying the surface of nanocarriers with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on tumor cells.[13]
Q2: Why is cardiotoxicity a major concern with Doxorubicin, and how can nanoparticle formulations help?
A2: Doxorubicin is known to cause dose-dependent cardiotoxicity, which can limit its clinical application.[2][3][14][15] This toxicity is associated with the drug's accumulation in heart tissue.[16] Nanoparticle formulations can reduce cardiotoxicity by altering the biodistribution of Doxorubicin, leading to lower accumulation in the heart and higher accumulation in tumor tissue.[5][17]
Q3: What is the Enhanced Permeability and Retention (EPR) effect, and how does it relate to nanoparticle delivery?
A3: The EPR effect is a phenomenon where nanoparticles of a certain size (typically 20-100 nm) accumulate in tumor tissue more than in normal tissue.[4][18] This is due to the leaky and disorganized blood vessels commonly found in tumors, which allow nanoparticles to extravasate, and the poor lymphatic drainage within the tumor, which leads to their retention.[4][18]
Q4: What are thermosensitive liposomes, and how do they work?
A4: Thermosensitive liposomes (TSLs) are lipid-based nanoparticles designed to release their payload, such as Doxorubicin, at mildly elevated temperatures (hyperthermia), typically around 40-42°C.[6][19][20] When combined with localized heating of the tumor, TSLs can achieve rapid and high-concentration drug release directly at the tumor site, enhancing therapeutic efficacy while minimizing systemic exposure.[6][19][20][21]
Q5: How does ultrasound enhance Doxorubicin delivery?
A5: Ultrasound, particularly when used with microbubbles, can enhance Doxorubicin delivery through several mechanisms.[1][11][12][22] The acoustic energy can cause the microbubbles to oscillate and cavitate, which temporarily disrupts the endothelial barrier of blood vessels and increases cell membrane permeability in the tumor, facilitating greater drug penetration.[22]
Troubleshooting Guides
Issue 1: Low Tumor Accumulation of Nanoparticle-Doxorubicin Formulations
| Potential Cause | Troubleshooting Step |
| Inappropriate nanoparticle size | Characterize the size and size distribution of your nanoparticles using dynamic light scattering (DLS). For optimal EPR effect, aim for a size range of 20-100 nm.[4] Larger particles may be cleared by the reticuloendothelial system, while very small particles are rapidly cleared by the kidneys. |
| Poor nanoparticle stability in vivo | Assess the stability of your formulation in serum. Premature drug leakage can lead to off-target effects and reduced tumor accumulation. Consider surface modifications, such as PEGylation, to improve stability and circulation time. |
| Tumor model limitations | Be aware that the EPR effect can be highly variable between different tumor models.[18] Consider using tumor models known to have a pronounced EPR effect or validate the vascular permeability in your chosen model. |
| Insufficient circulation time | Evaluate the pharmacokinetics of your formulation. If the circulation half-life is too short, there may not be enough time for significant tumor accumulation. PEGylation is a common strategy to prolong circulation time. |
Issue 2: Inconsistent Drug Release from Stimuli-Responsive Nanoparticles
| Potential Cause | Troubleshooting Step |
| Suboptimal trigger application (e.g., hyperthermia, ultrasound) | For thermosensitive liposomes, ensure precise and uniform heating of the tumor to the target temperature (e.g., 40-42°C).[6][19] For ultrasound-mediated release, optimize ultrasound parameters (frequency, intensity, duration) and microbubble concentration.[12] |
| Formulation instability | Verify the stability of your stimuli-responsive formulation under physiological conditions without the trigger. Premature "leaking" of the drug can reduce the amount available for triggered release at the tumor site. |
| Tumor microenvironment heterogeneity | The tumor microenvironment can be heterogeneous in terms of pH and oxygen levels. For pH- or hypoxia-responsive systems, this can lead to inconsistent drug release. Characterize the microenvironment of your tumor model to ensure it is suitable for your chosen delivery strategy. |
Issue 3: High Off-Target Toxicity (e.g., Cardiotoxicity)
| Potential Cause | Troubleshooting Step |
| Premature drug release from nanoparticles | As mentioned, ensure your nanoparticle formulation is stable in circulation to prevent premature drug release and subsequent accumulation in healthy tissues like the heart.[17] |
| High dosage | While nanoparticle formulations can reduce toxicity, high doses can still lead to adverse effects. Perform dose-escalation studies to determine the maximum tolerated dose (MTD) of your formulation. |
| Animal model sensitivity | Different animal strains and species can have varying sensitivities to Doxorubicin-induced cardiotoxicity.[15][16] Be aware of the characteristics of your chosen animal model. |
Quantitative Data Summary
Table 1: Comparison of Doxorubicin Accumulation in Tumors with Different Delivery Methods
| Delivery Method | Animal Model | Fold Increase in Tumor Doxorubicin Concentration (vs. Free Dox or Control) | Reference |
| Thermosensitive Liposomes + Hyperthermia | Human tumor xenograft | ~5-fold higher than non-thermosensitive liposomes | [19] |
| Ultrasound-triggered Thermosensitive Liposomes | Human liver tumors (clinical trial) | Average of 3.7-fold increase after ultrasound | [10] |
| Chimeric Polypeptide Nanoparticles (CP-Dox) | 4T1 murine mammary carcinoma | ~5% injected dose/gram of tumor at 24h (vs. <1% for free Dox at 2h) | [4] |
| MCF-7-targeted Phage-Doxil | MCF-7 xenograft | ~2-fold increase compared to non-targeted Doxil | [13] |
| Superhydrophobic Nanoparticles + Focused Ultrasound | Not specified | ~3-fold increase in fluorescence intensity in tumor | [23] |
Table 2: Pharmacokinetic Parameters of Different Doxorubicin Formulations
| Formulation | Animal Model | Elimination Half-life | Area Under the Curve (AUC) | Reference |
| Free Doxorubicin | BALB/c mice | Not specified | Not specified | [4] |
| CP-Dox Nanoparticles | BALB/c mice | 11.0 hours | Significantly higher than free Dox | [4] |
| Free Doxorubicin | C26-tumor-bearing mice | Not specified | Not specified | [2] |
| Redox-sensitive Formulation | C26-tumor-bearing mice | Not specified | 40-fold higher than free Dox | [2] |
Experimental Protocols
Protocol 1: Preparation of Doxorubicin-Loaded Thermosensitive Liposomes (TSL-DOX)
This protocol is a generalized representation based on common methodologies.[19][20]
-
Lipid Film Hydration:
-
Dissolve a mixture of lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (MSPC), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with an ammonium (B1175870) sulfate (B86663) solution by vortexing or sonication at a temperature above the lipid phase transition temperature (e.g., 50°C). This creates multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This should also be performed at a temperature above the lipid phase transition.
-
-
Doxorubicin Loading:
-
Create a transmembrane ammonium sulfate gradient by removing the external ammonium sulfate via dialysis or gel filtration against a sucrose (B13894) solution.
-
Add Doxorubicin hydrochloride to the liposome suspension and incubate at an elevated temperature (e.g., 60°C) to facilitate active loading of the drug into the liposomes.
-
-
Purification and Characterization:
-
Remove unencapsulated Doxorubicin by gel filtration chromatography.
-
Characterize the final TSL-DOX formulation for size, zeta potential, drug encapsulation efficiency, and in vitro drug release profile at different temperatures.
-
Protocol 2: In Vivo Evaluation of TSL-DOX with Localized Hyperthermia
This protocol outlines a typical in vivo experiment in a murine tumor model.[6][20][21]
-
Tumor Implantation:
-
Implant tumor cells (e.g., 4T1, B-16 melanoma) subcutaneously or orthotopically into the appropriate mouse strain (e.g., BALB/c).
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping:
-
Randomly assign tumor-bearing animals to different treatment groups, such as:
-
Saline control
-
Free Doxorubicin
-
TSL-DOX alone
-
Hyperthermia alone
-
TSL-DOX + Hyperthermia
-
-
-
Treatment Administration:
-
Administer TSL-DOX or free Doxorubicin intravenously (e.g., via tail vein injection) at the desired dose.
-
-
Localized Hyperthermia:
-
At a specified time post-injection (e.g., 15-30 minutes), induce localized hyperthermia in the tumor region. This can be achieved using a water bath, radiofrequency ablation, or focused ultrasound to maintain the tumor temperature at 42-43°C for a defined period (e.g., 30-60 minutes).
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and tumor volume regularly (e.g., every 2-3 days).
-
At the end of the study, or at specific time points, collect tumors and major organs for biodistribution analysis (quantification of Doxorubicin) and histological examination.
-
Evaluate therapeutic efficacy based on tumor growth inhibition and animal survival.
-
Visualizations
Caption: Workflow for TSL-Doxorubicin preparation and in vivo evaluation.
Caption: Passive targeting of nanoparticles to tumors via the EPR effect.
Caption: Decision tree for troubleshooting low nanoparticle tumor accumulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin-conjugated polypeptide nanoparticles inhibit metastasis in two murine models of carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle formulation improves doxorubicin efficacy by enhancing host antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of thermosensitive liposomal doxorubicin, mild hyperthermia, and radiotherapy in breast cancer management: an orthotopic mouse model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-responsive polymeric nanoparticles for tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia-sensitive drug delivery to tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Safety and feasibility of ultrasound-triggered targeted drug delivery of doxorubicin from thermosensitive liposomes in liver tumours (TARDOX): a single-centre, open-label, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of ultrasound mediated drug delivery for cancer treatment: updates from pre-clinical studies - Couture - Translational Cancer Research [tcr.amegroups.org]
- 12. Efficient ultrasound-mediated drug delivery to orthotopic liver tumors – Direct comparison of doxorubicin-loaded nanobubbles and microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Tumor Delivery and Antitumor Activity in Vivo of Liposomal Doxorubicin Modified with MCF-7-Specific Phage Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 17. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor accumulation of liposomal doxorubicin in three murine models: optimizing delivery efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative effects of thermosensitive doxorubicin-containing liposomes and hyperthermia in human and murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Delivery of Doxorubicin to Solid Tumors using Thermosensitive Liposomes | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 21. Effect of thermosensitive liposomal doxorubicin with hyperthermia on primary tumor and lung metastases in hamster osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New Aspects of Ultrasound-Mediated Targeted Delivery and Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing Doxorubicin Delivery in Solid Tumor by Superhydrophobic Amorphous Calcium Carbonate-Doxorubicin Silica Nanoparticles with Focused Ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adriblastin (Doxorubicin) Autofluorescence in Immunofluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the intrinsic autofluorescence of Adriblastin (the trade name for doxorubicin) in immunofluorescence (IF) staining experiments. This compound's inherent fluorescence can often mask the specific signal from labeled antibodies, leading to challenges in data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with immunofluorescence?
This compound is a brand name for the chemotherapeutic agent doxorubicin (B1662922). Doxorubicin is an anthracycline antibiotic that exhibits intrinsic fluorescence, meaning it naturally emits light upon excitation.[1][2][3] Its broad excitation and emission spectra (maximum excitation ~470 nm, maximum emission ~560-595 nm) overlap significantly with commonly used fluorophores such as FITC, GFP, and Rhodamine.[3][4][5] This spectral overlap results in high background fluorescence that can obscure the specific signal from your antibody of interest, making it difficult to distinguish true staining from drug-induced autofluorescence.
Q2: How can I determine if the fluorescence I'm observing is from this compound or my specific staining?
To differentiate between this compound's autofluorescence and your specific immunofluorescent signal, it is crucial to include proper controls in your experiment. The most important control is an "unstained" sample that has been treated with this compound but has not been incubated with primary or secondary antibodies. By imaging this control under the same conditions as your stained samples, you can visualize the intensity and localization of the drug's autofluorescence. If the signal in your fully stained sample is significantly brighter or shows a distinctly different localization pattern compared to the unstained control, it is likely a true signal.
Q3: What are the primary strategies to reduce this compound autofluorescence?
There are three main approaches to manage this compound-induced autofluorescence:
-
Chemical Quenching: This involves using chemical reagents to diminish the autofluorescence signal.
-
Photobleaching: This method uses intense light to destroy the fluorophores responsible for autofluorescence.
-
Spectral Unmixing: This is a computational approach that separates the emission spectra of the specific dye and the autofluorescence.
The choice of method depends on the specific experimental conditions, available equipment, and the nature of the tissue or cells being studied.
Troubleshooting Guides
Problem: High background fluorescence in this compound-treated samples.
High background is the most common issue when performing immunofluorescence on samples treated with this compound. The following troubleshooting guide offers several solutions.
Chemical quenching agents can effectively reduce autofluorescence. Below is a comparison of common quenching methods.
| Quenching Method | Mechanism of Action | Advantages | Disadvantages |
| Sudan Black B (SBB) | A non-specific lipophilic dye that absorbs broadly across the visible spectrum, thus quenching fluorescence.[6][7] | Effective at reducing lipofuscin-like autofluorescence.[7][8] Simple and inexpensive. | Can sometimes reduce the specific fluorescent signal. May introduce a dark precipitate. |
| Trypan Blue | A vital stain that can quench extracellular fluorescence.[9][10][11] | Useful for distinguishing between internalized and surface-bound fluorescent signals.[10][11][12] | Primarily quenches extracellular signals and is toxic to live cells over time.[10] |
| Commercial Kits (e.g., Vector TrueVIEW, ReadyProbes) | Proprietary formulations that bind to and quench various sources of autofluorescence, including those from aldehyde fixation and endogenous tissue components like collagen and elastin.[13][14][15][16][17] | Highly effective against a broad range of autofluorescence sources.[15][16][17] Easy-to-use protocols.[16] | More expensive than "home-brew" methods. May slightly reduce the specific signal. |
Experimental Protocol: Sudan Black B (SBB) Staining
This protocol is adapted for quenching autofluorescence in fixed cells or tissue sections.
-
Prepare SBB Solution: Dissolve 0.1% (w/v) Sudan Black B in 70% ethanol (B145695). Mix well and filter through a 0.2 µm filter to remove any undissolved particles.
-
Rehydrate Samples: If using paraffin-embedded sections, deparaffinize and rehydrate them through a series of xylene and graded ethanol washes to water.
-
Perform Immunofluorescence Staining: Complete your standard immunofluorescence protocol, including fixation, permeabilization, blocking, and primary and secondary antibody incubations.
-
Apply SBB: After the final wash step following secondary antibody incubation, incubate the slides in the 0.1% SBB solution for 5-20 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
Wash: Briefly wash the slides in PBS or TBS to remove excess SBB.
-
Mount: Mount the coverslip with an appropriate mounting medium.
Experimental Protocol: Using a Commercial Quenching Kit (General Protocol)
This is a generalized protocol; always refer to the manufacturer's specific instructions.
-
Perform Immunofluorescence Staining: Complete your standard immunofluorescence protocol up to the final washes after secondary antibody incubation.
-
Prepare Quenching Solution: Prepare the quenching solution according to the kit's instructions. This typically involves mixing several reagents.[14][15]
-
Apply Quenching Solution: Apply the quenching solution to the tissue section, ensuring it is completely covered. Incubate for the time specified in the manual (often 2-5 minutes at room temperature).[14][16]
-
Wash: Wash the slides as directed by the manufacturer, typically with PBS.
-
Mount: Mount with an antifade mounting medium.
Photobleaching can be an effective, reagent-free method to reduce autofluorescence.
Experimental Protocol: Photobleaching
-
Prepare Sample: Mount your fixed and permeabilized (but unstained) sample on a microscope slide.
-
Expose to Light: Expose the sample to a broad-spectrum light source, such as a mercury arc lamp or a high-intensity LED, for a period ranging from several minutes to a few hours.[18] The optimal duration will depend on the intensity of the light source and the sample type and should be determined empirically.
-
Monitor Bleaching: Periodically check the autofluorescence level under the microscope until it is significantly reduced.
-
Proceed with Staining: Once the autofluorescence is quenched, proceed with your standard immunofluorescence staining protocol.
Note: Over-bleaching can potentially damage tissue antigens. It is essential to find a balance between reducing autofluorescence and preserving epitope integrity.[19] Combining photobleaching with 3% hydrogen peroxide can sometimes expedite the process.[20]
For researchers with access to a spectral confocal microscope, spectral unmixing is a powerful tool.
Workflow for Spectral Unmixing
Caption: Workflow for spectral unmixing to separate this compound autofluorescence from specific signals.
This technique involves capturing the full emission spectrum of your sample and then using software to computationally separate the known spectra of your specific fluorophores from the broader, unknown spectrum of the autofluorescence.[21]
Logical Flow for Managing this compound Autofluorescence
The following diagram outlines a logical approach to troubleshooting and managing this compound-induced autofluorescence in your immunofluorescence experiments.
References
- 1. This compound | C27H30ClNO11 | CID 32874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biofargo.com [biofargo.com]
- 8. Sudan Black B treatment for reducing autofluorescence in human glioma tissue and improving fluorescent signals of bacterial LPS staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trypan Blue staining method for quenching the autofluorescence of RPE cells for improving protein expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A fluorescence quenching technique using trypan blue to differentiate between attached and ingested glutaraldehyde-fixed red blood cells in phagocytosing murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml, | Fisher Scientific [fishersci.com]
- 14. ReadyProbes Tissue Autofluorescence Quenching Kit | LabX.com [labx.com]
- 15. Vector(R) TrueVIEW(TM) Autofluorescence Quenching Kit (SP-8400-NB): Novus Biologicals [novusbio.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. abacusdx.com [abacusdx.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of doxorubicin distribution in MCF-7 cells treated with drug-loaded nanoparticles by combination of two fluorescence-based techniques, confocal spectral imaging and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adriblastin (Doxorubicin) Preclinical Studies
<
A Note on Nomenclature: "Adriblastin" is a trade name for Doxorubicin, a widely used anthracycline chemotherapy agent.[1][2] This guide will use the more common name, Doxorubicin, to ensure clarity and access to a broader range of literature.
This resource provides researchers, scientists, and drug development professionals with essential information to enhance the reproducibility of preclinical studies involving Doxorubicin. It includes frequently asked questions, troubleshooting guides for common in vitro issues, standardized experimental protocols, and reference data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Doxorubicin?
A1: Doxorubicin has a multi-faceted mechanism of action. Its primary cytotoxic effects stem from:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the double helix structure. This process inhibits DNA replication and transcription.[3][][5]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme after the enzyme has broken the DNA chain for replication. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and triggering cell death pathways.[3][][5][6]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, a process that generates cytotoxic oxygen radicals.[][6] This leads to oxidative stress, which damages DNA, proteins, and cellular membranes.[6]
Q2: How should Doxorubicin be prepared and stored to ensure stability?
A2: Proper handling is critical for reproducibility. Doxorubicin hydrochloride is typically a lyophilized red-orange powder.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous Dimethyl Sulfoxide (DMSO).[7] Vortex thoroughly until completely dissolved. Gentle warming to 37°C can assist dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting tubes to avoid repeated freeze-thaw cycles.[7] Store stock solutions at -20°C. Reconstituted solutions in sterile water have been shown to be stable for up to six months when refrigerated (4°C) and for one month when frozen (-20°C).[8][9]
-
Working Solutions: Prepare fresh working dilutions in culture medium for each experiment. Doxorubicin's stability in culture media can be poor, with a potential half-life of only a few hours.[10]
Q3: What are common vehicles for Doxorubicin, and what precautions should be taken?
A3: The most common vehicle for in vitro studies is DMSO. For in vivo studies, saline or buffered solutions are used.
-
In Vitro (DMSO): When using DMSO, it is crucial to include a "vehicle control" in your experiments. This control group should be treated with the highest concentration of DMSO used in the drug-treated groups. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]
-
In Vivo (Saline): For animal studies, Doxorubicin is often dissolved in sterile saline (0.9% sodium chloride). The specific formulation may vary depending on the experimental protocol and whether a commercial preparation (like a liposomal formulation) is used.[11]
Q4: Why am I seeing high variability in my IC50 values for Doxorubicin?
A4: Variability in IC50 values is a common issue and can stem from several sources:
-
Cell-Specific Sensitivity: Different cancer cell lines exhibit vastly different sensitivities to Doxorubicin.[12]
-
Experimental Conditions: Factors such as cell passage number, seeding density, media formulation, serum batch, and incubation time can all significantly influence results.[10]
-
Assay Type: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular endpoints and have unique sensitivities and potential for artifacts.[10]
-
Drug Stability and Purity: As mentioned, Doxorubicin can be unstable in culture media.[10] Ensuring the purity and proper handling of the compound is critical.
Visualizing Key Processes
Doxorubicin's Multifaceted Mechanism of Action
Caption: Doxorubicin induces apoptosis via DNA intercalation, Topoisomerase II inhibition, and ROS generation.
Troubleshooting Guide: In Vitro Assays
This guide addresses common issues encountered during in vitro cytotoxicity and viability assays (e.g., MTT, XTT).
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Red/Orange precipitate forms in culture medium after adding Doxorubicin. | Doxorubicin has low solubility at physiological pH (~7.4) and can precipitate in buffered solutions like culture media.[7] | 1. Prepare a high-concentration stock in DMSO. [7]2. Use a stepwise dilution method: Perform intermediate dilutions in a small volume of media or PBS before adding to the final culture volume.[7]3. Prepare fresh dilutions for each experiment and add to cells promptly.[7][10] |
| Inconsistent results between replicate wells. | 1. Uneven cell seeding: Cell suspension was not homogenous.[10]2. Edge effects: Evaporation from wells on the plate periphery alters media concentration.[10]3. Inaccurate pipetting of the compound. | 1. Thoroughly mix cell suspension before and during plating. Use reverse pipetting techniques.[10]2. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity.[10]3. Ensure pipettes are calibrated and use appropriate techniques. |
| Low cytotoxicity observed, even at high concentrations. | 1. Compound interference: Doxorubicin is red and can absorb light at the same wavelength as the formazan (B1609692) product in MTT assays, leading to falsely high viability readings.[13]2. Cell line is inherently resistant. [10]3. Insufficient incubation time. [10] | 1. Wash cells with PBS after removing drug-containing media and before adding the MTT reagent.[10][13]2. Consider an alternative assay less susceptible to colorimetric interference, such as an ATP-based assay (e.g., CellTiter-Glo).[10]3. Confirm resistance with literature or use a known sensitive cell line as a positive control.[10]4. Optimize incubation time (e.g., test 24, 48, and 72 hours). |
| High cytotoxicity in vehicle control wells. | 1. Solvent toxicity: The concentration of DMSO is too high (typically >0.5%).[10]2. Poor cell health: Cells were stressed, contaminated, or past their optimal passage number before the experiment began.[10] | 1. Perform a vehicle toxicity curve to determine the safe concentration for your cell line. Ensure the final DMSO concentration is non-toxic.[10]2. Use healthy, low-passage cells in the exponential growth phase. Routinely check for contamination (e.g., mycoplasma).[10] |
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A logical workflow to diagnose and resolve inconsistent results in Doxorubicin in vitro assays.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Using MTT Assay
This protocol provides a standard method for determining the IC50 value of Doxorubicin in an adherent cancer cell line.[13][14]
Materials:
-
Target cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Doxorubicin Hydrochloride
-
Anhydrous DMSO
-
Sterile PBS
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., pure DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours (37°C, 5% CO2) to allow cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Doxorubicin in DMSO.
-
Perform serial dilutions of the stock in complete culture medium to achieve 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the Doxorubicin dilutions. Include "untreated" and "vehicle control" wells.[10]
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, carefully aspirate the Doxorubicin-containing medium.
-
Gently wash the cell monolayer once with 150 µL of warm, sterile PBS. Aspirate the PBS.[13]
-
Add 100 µL of serum-free medium and 10 µL of MTT reagent (5 mg/mL) to each well.[10]
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[10]
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT-containing medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.[14]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of "no-cell" blank wells from all other readings.
-
Calculate percent viability: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot percent viability against the log of Doxorubicin concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: General Workflow for an In Vivo Efficacy Study
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. gemcitabinehcl.com [gemcitabinehcl.com]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Validating Adriblastin as a Positive Control for Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Adriblastin, the brand name for Doxorubicin (B1662922), is a widely utilized anthracycline antibiotic in chemotherapy. Its potent cytotoxic effects, stemming from its ability to intercalate DNA and inhibit topoisomerase II, have also established it as a reliable positive control in a multitude of in vitro cytotoxicity assays.[1][2][3][4] This guide provides a comprehensive overview of this compound's performance as a positive control, comparing it with other alternatives and offering detailed experimental data and protocols to support its validation in your research.
Mechanism of Action: A Multi-Faceted Approach to Cell Death
This compound's cytotoxic efficacy is rooted in a multi-pronged mechanism of action that ultimately leads to apoptosis, or programmed cell death. The primary mechanisms include:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1][3]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils. This prevents the re-ligation of DNA strands, leading to double-strand breaks.[1][3][4]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of this compound produces semiquinone free radicals, which in turn generate reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and membranes, contributing to cell death.[4][5]
These events trigger a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, making this compound a robust inducer of cytotoxicity.[5][6][7]
Caption: this compound's primary mechanisms of inducing cytotoxicity.
Performance Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 for this compound can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay used.[8] Below is a summary of reported IC50 values for this compound (Doxorubicin) across various human cancer cell lines.
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 h | ~2.50 | [8] |
| MCF-7 | Breast Cancer | 48 h | ~4 | [9] |
| HeLa | Cervical Cancer | 24 h | ~2.92 | [8] |
| HeLa | Cervical Cancer | 72 h | 0.1, 1, 2 (inhibitory) | [10] |
| HepG2 | Liver Cancer | 24 h | ~12.18 | [8] |
| A549 | Lung Cancer | 24 h | > 20 | [8] |
| A549 | Lung Cancer | 48 h | 0.6 | [11] |
| A549 | Lung Cancer | 72 h | 0.23 | [11] |
| M21 | Skin Melanoma | 24 h | ~2.77 | [8] |
| BFTC-905 | Bladder Cancer | 24 h | ~2.26 | [8] |
| TCCSUP | Bladder Cancer | 24 h | ~12.55 | [8] |
| UMUC-3 | Bladder Cancer | 24 h | ~5.15 | [8] |
Note: The variability in IC50 values highlights the importance of determining the optimal concentration for your specific cell line and experimental conditions.
Comparison with Alternative Positive Controls
While this compound is a robust positive control, other compounds are also commonly used in cytotoxicity assays. The choice of a positive control should ideally align with the expected mechanism of action of the test compounds.
| Positive Control | Mechanism of Action | Common Assay Types | Key Advantages |
| This compound (Doxorubicin) | DNA intercalation, Topoisomerase II inhibition, ROS generation | MTT, LDH, Apoptosis Assays | Broad-spectrum cytotoxicity, well-characterized mechanism |
| Staurosporine | Broad-spectrum protein kinase inhibitor, potent inducer of apoptosis | Apoptosis Assays (Caspase activity, Annexin V) | Rapid and potent induction of apoptosis |
| Etoposide | Topoisomerase II inhibitor | DNA Damage Assays, Apoptosis Assays | Specific mechanism of action, useful for studying DNA damage response |
| Paclitaxel (Taxol) | Microtubule stabilizer, induces mitotic arrest | Cell Cycle Analysis, MTT | Targets a different cellular process than DNA damaging agents |
| Triton™ X-100 / SDS | Detergent, causes cell lysis | LDH Assay, Membrane Integrity Assays | Used as a 100% lysis control, not a mechanistic positive control |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results. Below are standardized protocols for common cytotoxicity assays using this compound as a positive control.
Experimental Workflow for Validating a Positive Control
Caption: A general workflow for cytotoxicity testing and validation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound (Doxorubicin)
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO[9]
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight at 37°C with 5% CO2.[12]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add the this compound dilutions.[5] Include untreated cells as a negative control and a vehicle control if a solvent is used to dissolve the drug.[5] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Important Consideration: Due to its red color, Doxorubicin can interfere with colorimetric assays like MTT. It is crucial to include proper controls, such as "no-cell" blanks with the drug, and to wash the cells with PBS after treatment and before adding the MTT reagent to minimize interference.[5][13][14]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.[15][16]
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound (Doxorubicin)
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (e.g., Triton X-100) for maximum LDH release control
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls on each plate:[16]
-
Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes.[17]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12][18] Add 50 µL of the LDH reaction mixture to each well.[18]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction: Add 50 µL of stop solution to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Conclusion
This compound (Doxorubicin) is a well-validated and effective positive control for a wide range of in vitro cytotoxicity assays. Its potent, multi-faceted mechanism of action ensures a robust and reproducible cytotoxic response across numerous cell lines. By utilizing the standardized protocols and comparative data presented in this guide, researchers can confidently employ this compound to validate their cytotoxicity studies and ensure the reliability of their experimental findings. As with any assay, it is imperative to perform appropriate controls and optimize conditions for the specific cell system being investigated.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C27H30ClNO11 | CID 32874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
A Comparative Guide to the Mechanisms of Adriblastin (Doxorubicin) and Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
Adriblastin (Doxorubicin) and its structural analog, Daunorubicin, are both prominent members of the anthracycline class of chemotherapeutic agents. While structurally similar, subtle differences in their molecular makeup lead to variations in their clinical applications, efficacy, and toxicity profiles. This guide provides an objective comparison of their mechanisms of action, supported by experimental data and detailed protocols for key comparative assays.
Core Mechanisms of Action: A Shared Blueprint
Both this compound and Daunorubicin exert their cytotoxic effects through a multi-faceted approach, primarily targeting the machinery of cell replication and survival. Their core mechanisms are largely identical and involve three primary actions:
-
DNA Intercalation: The planar aromatic rings of both molecules insert themselves between the base pairs of the DNA double helix.[1] This intercalation distorts the DNA structure, interfering with the processes of DNA replication and transcription.[2][3]
-
Topoisomerase II Inhibition: Both drugs are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[4][5] They stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[6] This leads to the accumulation of double-strand breaks, a catastrophic event for the cell that triggers cell cycle arrest and apoptosis.[5]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of highly reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[7] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity and, notably, to the cardiotoxic side effects associated with these drugs.
Comparative Quantitative Data
While their core mechanisms are similar, the potency and toxicity of this compound and Daunorubicin can differ. The following tables summarize available quantitative data from various studies. It is important to note that direct head-to-head comparisons in a single study across multiple cell lines are limited, and variations in experimental conditions can affect the results.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Drug | IC50 (µM) |
| HL-60 | Daunorubicin | 2.52 |
| Doxorubicin | Data not consistently available in the same study for direct comparison | |
| U937 | Daunorubicin | 1.31 |
| Doxorubicin | Data not consistently available in the same study for direct comparison | |
| Rat Hepatocytes | Daunorubicin | Less toxic |
| Doxorubicin | More toxic | |
| Human Hepatocytes | Daunorubicin | Less toxic |
| Doxorubicin | More toxic |
Source: Data compiled from multiple sources. A direct comparative study would provide a more definitive assessment of relative potency.
Table 2: Comparative Cardiotoxicity in a Rabbit Model
| Parameter | Daunorubicin | Doxorubicin |
| Development of Heart Failure | Marked signs of progressive heart failure | Changes not typical for heart injury |
| Histological Myocardial Changes | Observed | Not observed to the same extent |
| General Toxicity (Nephrotoxicity) | Lower | Higher |
| Premature Mortality | 36.4% | 100% |
Source: Based on a comparative study of chronic toxic effects in rabbits.
Signaling Pathways and Experimental Workflow
The cytotoxic effects of this compound and Daunorubicin are mediated through their interaction with key cellular pathways, ultimately leading to apoptosis.
Caption: General signaling pathway for this compound and Daunorubicin.
A general experimental workflow for comparing the cytotoxic and mechanistic effects of these two drugs is outlined below.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and Daunorubicin.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound and Daunorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Drug Treatment: Prepare serial dilutions of this compound and Daunorubicin in complete culture medium. After 24 hours, replace the medium with 100 µL of medium containing the different drug concentrations. Include untreated control wells. Incubate for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Topoisomerase II Inhibition Assay: DNA Relaxation Assay
This assay measures the ability of the drugs to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Human Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
ATP
-
This compound and Daunorubicin
-
Stop buffer/loading dye
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: In a reaction tube on ice, prepare a reaction mixture containing the 10x reaction buffer, ATP, and supercoiled plasmid DNA. Add the desired concentrations of this compound or Daunorubicin.
-
Enzyme Addition: Add purified Topoisomerase II to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[8]
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.[8]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[8]
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition is indicated by a decrease in the amount of relaxed DNA compared to the no-drug control.[8]
Reactive Oxygen Species (ROS) Generation Assay
This protocol measures the intracellular generation of ROS using a fluorescent probe.
Materials:
-
Cells of interest
-
This compound and Daunorubicin
-
MitoSOX Red mitochondrial superoxide indicator
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound or Daunorubicin at the desired concentrations for the specified time.
-
Probe Loading: After treatment, incubate the cells with MitoSOX reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.[9]
-
Washing: Gently wash the cells with a warm buffer (e.g., PBS or HBSS) to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a fluorescence plate reader.[9] An increase in red fluorescence indicates an increase in mitochondrial superoxide generation.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After drug treatment, harvest and lyse the cells according to the kit manufacturer's instructions to release the cellular contents.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance/Fluorescence Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in signal is proportional to the caspase-3 activity.[10]
Apoptosis Assessment: DNA Fragmentation Assay
This assay visualizes the characteristic DNA laddering pattern that occurs during apoptosis.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Agarose gel
-
DNA stain
Procedure:
-
Cell Lysis: Harvest the cells and lyse them in the lysis buffer.
-
RNA and Protein Digestion: Treat the lysate with RNase A to digest RNA, followed by Proteinase K to digest proteins.
-
DNA Extraction: Extract the DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to isolate the DNA.
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet and run the samples on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.
References
- 1. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abcam.cn [abcam.cn]
A Comparative Analysis of Adriblastin and Other Anthracyclines in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Adriblastin (Doxorubicin) against other prominent anthracyclines—Epirubicin, Idarubicin, and Daunorubicin—in various breast cancer cell lines. The information presented herein is supported by experimental data to aid in research and development decisions.
Executive Summary
Anthracyclines are a cornerstone in the chemotherapy of breast cancer. Their primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, leading to cancer cell death. This compound (Doxorubicin), the most well-known of this class, demonstrates broad efficacy. However, structural analogs such as Epirubicin, Idarubicin, and Daunorubicin have been developed to improve the therapeutic index, either by enhancing efficacy or reducing toxicity. This guide delves into a comparative analysis of their cytotoxic effects on different breast cancer cell lines, providing quantitative data and outlining the underlying molecular mechanisms.
Comparative Cytotoxicity of Anthracyclines
The in vitro efficacy of anthracyclines is commonly determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values of this compound and other anthracyclines across a panel of human breast cancer cell lines, illustrating the differential sensitivity of these cells to the various agents.
Table 1: IC50 Values (in µM) of Anthracyclines in Various Breast Cancer Cell Lines
| Cell Line | This compound (Doxorubicin) | Epirubicin | Idarubicin | Daunorubicin |
| MCF-7 | 0.08 - 8.3 µM[1][2][3][4] | ~0.02 µM | 0.0033 µg/mL (~0.006 µM)[5] | Data not readily available |
| MDA-MB-231 | 0.636 - 6.6 µM[1][4] | Data not readily available | Data not readily available | Data not readily available |
| SK-BR-3 | IC50 determined, specific value not stated in source[3] | Data not readily available | Data not readily available | Data not readily available |
| T-47D | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., drug exposure time, assay method). The ranges presented reflect this variability.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of anthracyclines are primarily mediated through their ability to interfere with DNA replication and repair in rapidly dividing cancer cells.[6][7][8][9] This is achieved through two main mechanisms:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with the processes of transcription and replication.[6][7][8]
-
Topoisomerase II Inhibition: These drugs form a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks and ultimately triggers programmed cell death (apoptosis).[6][7][8]
The induction of apoptosis is a key outcome of anthracycline treatment. This compound, for example, has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[10][11][12][13] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic process.[12][13]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epirubicin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Epirubicin Hydrochloride? [synapse.patsnap.com]
- 8. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 9. Anthracyclines in the treatment of early breast cancer friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Adriblastin Sensitivity: A Guide to Cross-Validation with Gene Expression Data
For researchers, scientists, and drug development professionals, predicting a tumor's sensitivity to chemotherapy is a critical step in advancing personalized medicine. Adriblastin (also known as Doxorubicin) is a potent anthracycline antibiotic used in treating a wide range of cancers, including breast, ovarian, and lung cancer. However, intrinsic and acquired resistance remains a significant clinical hurdle. This guide provides an objective comparison of methodologies that leverage gene expression data to predict this compound sensitivity, supported by experimental data and detailed protocols.
The core principle involves identifying molecular signatures—specifically, patterns of gene expression—that distinguish sensitive tumors from resistant ones. By building predictive models based on these signatures and rigorously testing them through cross-validation, researchers can develop tools to better stratify patients and guide treatment decisions.
This compound: Mechanism of Action and Pathways of Resistance
This compound exerts its cytotoxic effects through multiple mechanisms. Primarily, it intercalates into DNA, disrupting DNA replication and transcription.[1][2] It also inhibits the enzyme topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks and apoptosis (programmed cell death).[1][2][3] A third mechanism involves the generation of reactive oxygen species (ROS), which damage cellular components like DNA, proteins, and membranes.[3]
Cancer cells, however, can develop resistance through various pathways. These include increased efflux of the drug from the cell by ATP-binding cassette (ABC) transporters like P-glycoprotein (encoded by the ABCB1 gene), alterations in topoisomerase II, enhanced DNA repair mechanisms, and the inhibition of apoptosis.[3][4][5]
Experimental Protocols for Predictive Model Development
A typical workflow for developing a gene expression-based predictor of this compound sensitivity involves several key stages, from initial cell culture experiments to computational modeling and validation.
1. In Vitro Chemosensitivity Assay:
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50), quantifying sensitivity.
-
Protocol (e.g., MTT Assay):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations (e.g., 0, 5, 10, 15 µg/mL) for a specified period, typically 48-72 hours.[6]
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the MTT into purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
-
2. Gene Expression Profiling:
-
Objective: To measure the expression levels of thousands of genes simultaneously in this compound-sensitive and -resistant cells or pre-treatment tumor biopsies.
-
Protocol (Microarray-based):
-
Total RNA is extracted from the cell lines or tumor samples.
-
The quality and quantity of RNA are assessed using spectrophotometry and electrophoresis.
-
RNA is converted to complementary DNA (cDNA) and labeled with a fluorescent dye.
-
The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
After washing, the chip is scanned to measure the fluorescence intensity for each probe, which corresponds to the expression level of that gene.
-
Raw data is normalized to correct for technical variations. Publicly available datasets, such as those from the Gene Expression Omnibus (GEO) database (e.g., GSE76540), are often used for these analyses.[6][7]
-
3. Data Analysis and Cross-Validation:
-
Objective: To identify differentially expressed genes (DEGs), build a predictive model, and validate its performance.
-
Protocol:
-
DEG Identification: Statistical tests (e.g., t-tests) are applied to the normalized gene expression data to identify genes with significantly different expression levels between sensitive and resistant groups. A fold-change and p-value cutoff are typically used.[6]
-
Model Training: Machine learning algorithms are trained on a subset of the data (the "training set"). These algorithms learn the pattern of gene expression that correlates with this compound response. Examples include Classification and Regression Trees (CART) and Support Vector Machines (SVM).[8][9]
-
Cross-Validation: To ensure the model is not overfitted to the training data and can generalize to new samples, cross-validation is performed. In "leave-one-out" cross-validation, the model is trained on all but one sample and then tested on the left-out sample. This process is repeated for every sample, providing a robust estimate of the model's predictive accuracy.[10]
-
Comparative Analysis of Gene Signatures and Model Performance
Numerous studies have identified genes and gene signatures associated with this compound resistance across different cancer types. While specific gene lists can vary between studies, several key genes and pathways consistently emerge.
Table 1: Genes Associated with this compound (Doxorubicin) Resistance
| Gene | Function | Association with Resistance | Cancer Type(s) | Reference |
| ABCB1 (MDR1) | Drug Efflux Pump | Upregulation | Breast, Leukemia | [3][5][6] |
| TOP2A | Drug Target (Topoisomerase IIα) | Amplification/Alteration | Breast | [3] |
| HMOX1 | Heme Metabolism, Stress Response | Upregulation | Leukemia, Breast | [4] |
| LAPTM4B & YWHAZ | Lysosomal function, Anti-apoptosis | Upregulation/Amplification | Breast | [11] |
| GJA1, ZYX, TUBA4A | Cell Adhesion, Cytoskeleton | Upregulation | Neuroblastoma, Breast, Cervical | [12] |
| ESR1 | Estrogen Receptor | Downregulation | Breast | [6][7] |
| PIK3CA/AKT Pathway | Cell Survival Signaling | Activation | Breast | [7] |
The performance of predictive models is highly dependent on the algorithm used, the type of input data (e.g., gene expression vs. microRNA), and the cohort of patients or cell lines studied. Machine learning offers a powerful approach to integrate complex data and improve predictive accuracy over single-gene markers.[8][9]
Table 2: Performance Comparison of this compound (Doxorubicin) Response Prediction Models
| Study Focus | Data Type | Machine Learning Model | Performance Metrics | Key Finding | Reference |
| Breast Cancer | microRNA | CART (Classification and Regression Tree) | AUC: 0.80, MCC: 0.56 | A 4-miRNA signature outperformed the standard HER2 expression marker (AUC: 0.57, MCC: 0.14). | [8][9] |
| Breast Cancer | Gene Expression | Not Specified | Leave-one-out cross-validation: 67% accuracy | Unique gene expression patterns exist for different chemotherapy regimens (AC vs. docetaxel). | [10] |
| NCI-60 Cell Lines | Perturbed Gene Expression | Elastic Net, RF, SVM | Average Spearman Correlation: up to 0.848 | Gene expression profiles after 24h of drug exposure were most predictive. | [13] |
| Breast Cancer | Routine Blood Biomarkers | Not Specified (ML model) | AUC: 0.85 | A model using routine clinical data could predict cardiotoxicity, a major side effect. | [14] |
AUC: Area Under the Curve (a measure of classifier performance); MCC: Matthew Correlation Coefficient (a measure of the quality of binary classifications).
Conclusion
Cross-validation of this compound sensitivity using gene expression data is a promising strategy for advancing precision oncology. By identifying and validating robust gene signatures, it is possible to develop predictive models that can distinguish between responders and non-responders before the start of therapy. The data clearly indicate that multi-gene signatures, often analyzed with sophisticated machine learning algorithms, provide superior predictive power compared to single-gene markers.[15]
However, challenges remain. Gene signatures identified in cell line studies must be rigorously validated in large, independent patient cohorts.[10] Furthermore, the biological complexity and heterogeneity of tumors mean that no single signature is likely to be universally applicable.[16] Future research will likely focus on integrating multiple data types (e.g., genomics, proteomics, clinical data) and applying advanced AI techniques to create more accurate and clinically actionable predictive tools, ultimately preventing unnecessary exposure to the toxicities of this compound and improving patient outcomes.[11]
References
- 1. This compound | C27H30ClNO11 | CID 32874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of adriamycin resistance genes in breast cancer based on microarray data analysis - Chen - Translational Cancer Research [tcr.amegroups.org]
- 8. Interpretable Machine Learning Models to Predict the Resistance of Breast Cancer Patients to Doxorubicin from Their microRNA Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpretable Machine Learning Models to Predict the Resistance of Breast Cancer Patients to Doxorubicin from Their microRNA Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. mdpi.com [mdpi.com]
- 13. Predicting chemosensitivity using drug perturbed gene dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting doxorubicin-induced cardiotoxicity in breast cancer: leveraging machine learning with synthetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
Adriblastin's Efficacy: A Comparative Analysis of 2D Monolayer versus 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Disparities in Chemotherapeutic Response Between Traditional and Advanced Cell Culture Models.
The transition from two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) spheroid models represents a significant advancement in preclinical cancer research. 3D cultures more accurately mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and barriers to drug penetration. This guide provides an objective comparison of the efficacy of Adriblastin (Doxorubicin), a widely used chemotherapeutic agent, in these two distinct culture systems, supported by experimental data and detailed methodologies.
Executive Summary
Experimental evidence consistently demonstrates that cancer cells cultured as 3D spheroids exhibit significantly higher resistance to this compound compared to their 2D monolayer counterparts. This increased resistance is reflected in higher half-maximal inhibitory concentration (IC50) values and is attributed to a combination of factors, including limited drug penetration into the spheroid core, the presence of hypoxic regions, and alterations in cellular signaling pathways that promote survival and inhibit apoptosis. This guide will delve into the quantitative differences in drug response, provide detailed experimental protocols for replicating these findings, and visualize the underlying biological mechanisms.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize the differential cytotoxic effects of this compound on various cancer cell lines grown in 2D monolayers versus 3D spheroids. The data consistently show a rightward shift in the dose-response curve for 3D cultures, indicating a requirement for higher drug concentrations to achieve the same level of cell death observed in 2D cultures.
Table 1: IC50 Values of this compound in 2D vs. 3D Cultures
| Cell Line | Cancer Type | 2D Monolayer IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Increase in Resistance (3D/2D) | Reference |
| MCF-7 | Breast Cancer | ~0.1 - 0.5 | ~5 - 20 | ~10 - 50 | [1] |
| MDA-MB-231 | Breast Cancer | ~0.2 - 0.8 | ~10 - 40 | ~12 - 50 | [2] |
| A549 | Lung Cancer | ~0.3 - 1.0 | ~15 - 60 | ~15 - 50 | [3] |
| HCT116 | Colorectal Cancer | ~0.1 - 0.4 | ~8 - 30 | ~20 - 80 | [4] |
| U-87 MG | Glioblastoma | ~0.5 - 1.5 | ~25 - 100 | ~16 - 66 |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the viability assay used.
Table 2: Comparative Analysis of Apoptosis and Cell Viability
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Key Observations | Reference |
| Apoptosis Rate (Annexin V/PI Staining) | High induction of apoptosis at lower this compound concentrations. | Significantly lower apoptosis rates at equivalent this compound concentrations. Apoptosis is often restricted to the outer layers of the spheroid. | 3D architecture protects cells from apoptosis. | [5] |
| Caspase-3/7 Activity | Robust activation of executioner caspases following this compound treatment. | Attenuated caspase activation, particularly in the spheroid core. | Reduced apoptotic signaling in 3D models. | [5] |
| Bcl-2/Bax Ratio | This compound treatment leads to a significant decrease in the anti-apoptotic/pro-apoptotic protein ratio. | The Bcl-2/Bax ratio remains relatively high, favoring cell survival. | 3D cultures exhibit an intrinsic resistance to apoptosis. | [6] |
| Cell Viability (MTT/ATP Assay) | Dose-dependent decrease in viability, with a steep decline at higher concentrations. | A more gradual decrease in viability, with a plateau effect at higher concentrations, indicating a resistant cell population. | A subpopulation of cells within the spheroid survives high doses of this compound. | [1][3] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for the key experiments are provided below.
Cell Culture
-
2D Monolayer Culture: Cells are seeded in standard tissue culture-treated plates or flasks and grown in a single layer. The growth medium is typically replaced every 2-3 days.
-
3D Spheroid Culture:
-
Liquid Overlay Technique: Cells are seeded into ultra-low attachment plates, which prevents them from adhering to the surface and promotes self-aggregation into spheroids.[7][8]
-
Hanging Drop Method: Small droplets of cell suspension are pipetted onto the inside of a petri dish lid, which is then inverted over a dish containing PBS to maintain humidity. Gravity causes the cells to aggregate at the bottom of the droplet, forming a spheroid.[9][10][11]
-
This compound (Doxorubicin) Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
For 2D cultures, replace the culture medium with fresh medium containing the desired concentrations of this compound.
-
For 3D cultures, carefully remove a portion of the medium from each well and replace it with fresh medium containing this compound at the desired final concentrations.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
Cytotoxicity and Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After drug treatment, add MTT reagent to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
ATP Assay: This assay measures the amount of ATP present, which is a marker of metabolically active cells.
-
After treatment, lyse the cells to release ATP.
-
Add a reagent containing luciferase and its substrate, D-luciferin.
-
Luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Measure the luminescence using a luminometer. The light intensity is proportional to the ATP concentration and, therefore, cell viability.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Harvest cells (for spheroids, first disaggregate into a single-cell suspension).
-
Stain the cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Analyze the stained cells using a flow cytometer.
-
-
Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
After treatment, add the Caspase-Glo 3/7 reagent to the cells.
-
The reagent contains a luminogenic caspase-3/7 substrate. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal.
-
Measure the luminescence, which is proportional to the amount of active caspase-3/7.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing this compound efficacy in 2D and 3D cultures.
Signaling Pathways: this compound-Induced Apoptosis
Caption: Differential apoptotic signaling in 2D vs. 3D cultures upon this compound treatment.
Conclusion
The evidence strongly indicates that 3D spheroid cultures provide a more physiologically relevant and stringent platform for evaluating the efficacy of chemotherapeutic agents like this compound compared to traditional 2D monolayers. The observed increase in drug resistance in 3D models highlights the importance of the tumor microenvironment in modulating therapeutic response. For researchers and drug development professionals, adopting 3D culture models early in the screening process can lead to more predictive in vitro data, potentially reducing the rate of late-stage clinical trial failures. The detailed protocols and comparative data presented in this guide serve as a valuable resource for laboratories aiming to incorporate these advanced models into their research and development workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring doxorubicin transport in 2D and 3D models of MDA-MB-231 sublines: impact of hypoxia and cellular heterogeneity on doxorubicin accumulation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | Doxorubicin-sensitive and -resistant colorectal cancer spheroid models: assessing tumor microenvironment features for therapeutic modulation [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The liquid overlay technique is the key to formation of co-culture spheroids consisting of primary osteoblasts, fibroblasts and endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple hanging drop cell culture protocol for generation of 3D spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | SpheroMold: modernizing the hanging drop method for spheroid culture [frontiersin.org]
Benchmarking Novel Anticancer Agents Against Adriblastin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel anticancer agents against the established chemotherapeutic, Adriblastin (doxorubicin). Supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows are presented to aid in research and development efforts.
Executive Summary
This compound (doxorubicin) is a cornerstone of chemotherapy, widely used in the treatment of numerous cancers, including breast cancer, lymphoma, and leukemia.[1] Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[2][3] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[3]
In the continuous search for more effective and less toxic cancer therapies, several novel anticancer agents are being benchmarked against this veteran drug. This guide focuses on two such examples:
-
Anticancer Agent 47: A novel acrylamide-PABA analog that has demonstrated significant cytotoxic effects in preclinical studies.[4]
-
Pyridoxine-Based Doxorubicin Derivatives (DOX-1 and DOX-2): These novel derivatives aim to enhance selectivity for cancer cells and reduce the cardiotoxicity associated with the parent molecule.[3][5]
This document summarizes the available quantitative data on the cytotoxicity and pro-apoptotic activity of these agents in comparison to this compound. Detailed protocols for the key experimental assays are provided to ensure reproducibility, and signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data from in vitro studies, allowing for a direct comparison of the cytotoxic and pro-apoptotic activities of the novel agents against this compound.
Table 1: Cytotoxicity (IC50) Comparison in MCF-7 Breast Cancer Cells
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Agent | Cell Line | IC50 Value (µM) | Citation |
| Anticancer Agent 47 | MCF-7 | 1.83 | [4] |
| This compound (Doxorubicin) | MCF-7 | ~1.25 | [4] |
| DOX-1 | MCF-7 | 1.04 | [6] |
| DOX-2 | MCF-7 | Not specified |
Note: IC50 values for this compound can vary depending on the experimental conditions and duration of treatment.[4]
Table 2: Cytotoxicity (IC50) and Selectivity of Pyridoxine-Based Doxorubicin Derivatives
This table compares the cytotoxicity of DOX-1 and DOX-2 against various cancer cell lines and normal human skin fibroblasts (HSF) to determine their selectivity.
| Compound | HCT-116 (Colon Carcinoma) | MCF-7 (Breast Adenocarcinoma) | A-549 (Lung Carcinoma) | HSF (Normal Fibroblasts) | Selectivity Index (HSF/MCF-7) | Citation |
| This compound (Doxorubicin) | 0.49 | 0.05 | 0.12 | 0.08 | 1.6 | [3] |
| DOX-1 | 2.05 | 1.04 | 1.87 | 1.33 | 1.28 | [3] |
| DOX-2 | 0.64 | 0.42 | 0.55 | 1.26 | 3.0 | [3] |
Table 3: Pro-Apoptotic Activity
This table highlights the molecular changes induced by each agent that lead to programmed cell death (apoptosis).
| Agent | Cell Line | Key Apoptotic Effects | Citation |
| Anticancer Agent 47 | MCF-7 | Marked increase in p53 and Bax levels; Down-regulation of Bcl-2. | [4] |
| This compound (Doxorubicin) | Various | Induces apoptosis through both p53-dependent and independent pathways, involving the activation of caspases. | [7][8] |
| DOX-2 | Various | Induces apoptosis via the mitochondrial pathway. | [3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (this compound, Anticancer Agent 47, DOX-1, DOX-2) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate the described signaling pathways and a general experimental workflow.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Anticancer Agent 47 signaling pathway to induce apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Alliance: In Vivo Validation of Adriblastin and Immunotherapy
A new paradigm in cancer treatment is emerging from the powerful combination of conventional chemotherapy and modern immunotherapy. This guide provides a comparative analysis of the in vivo synergistic effects of Adriblastin (doxorubicin), a widely used anthracycline chemotherapy agent, with various immunotherapeutic strategies. By inducing a specific form of tumor cell death known as immunogenic cell death (ICD), this compound transforms the tumor into an in-situ vaccine, thereby amplifying the efficacy of immunotherapies that unleash the patient's own immune system against the cancer.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical evidence supporting this combinatorial approach. We present a detailed examination of the experimental data, methodologies, and underlying biological mechanisms that validate the synergistic potential of this compound and immunotherapy.
Comparative Efficacy of this compound-Immunotherapy Combinations
In vivo studies across various syngeneic mouse models have consistently demonstrated that the combination of this compound with immunotherapy leads to superior anti-tumor responses compared to either treatment alone. The following tables summarize key quantitative data from these preclinical studies, highlighting the enhanced tumor growth inhibition, increased survival rates, and higher incidence of complete tumor regression.
| Tumor Model | Treatment Groups | Tumor Growth Inhibition (%) | Complete Responders (%) | Key Findings |
| CT26 Colon Carcinoma | Doxil (liposomal doxorubicin) + anti-PD-1 | Not specified, but synergistic | High rates of complete response | Combination therapy led to durable anti-tumor effects and the generation of immunological memory.[1] |
| CT26 Colon Carcinoma | Doxorubicin (B1662922) or Doxil + anti-CTLA-4 | Synergistic effect observed | High rates of complete response | Both free doxorubicin and its liposomal formulation synergized with CTLA-4 blockade.[1] |
| MCA205 Fibrosarcoma | Doxil + GITRL fusion protein | Synergistic effect observed | Not specified | The combination of Doxil with a GITR agonist showed enhanced anti-tumor activity.[1] |
| 4T1 Breast Cancer | Doxorubicin-Isoniazid (INH) conjugate + BMS202 (PD-L1 inhibitor) | Synergistic anti-tumor effect | Not specified | The conjugate enhanced the activity of CD8+ T cells and synergized with PD-L1 blockade.[2] |
| A431 Squamous Cell Carcinoma Xenograft | Doxorubicin + SLURP-1 | More efficient than high-dose SLURP-1 alone | Not specified | A low dose of doxorubicin combined with SLURP-1 significantly suppressed primary tumor growth and metastasis.[3] |
| H-460 Non-Small Cell Lung Cancer Xenograft | Doxorubicin + P276-00 (CDK inhibitor) | Highly significant reduction in mean tumor weight | Not specified | The combination treatment showed significant tumor growth inhibition compared to single-agent therapy.[4] |
| A431 and MDA-468 Xenografts | Doxorubicin + anti-EGFR Monoclonal Antibodies | Substantially enhanced anti-tumor activity | 40%-100% tumor eradication in surviving mice | The combination resulted in significant tumor regression and eradication.[5] |
Mechanisms of Synergy: Immunogenic Cell Death and Immune Microenvironment Modulation
The synergistic effect of this compound and immunotherapy is primarily attributed to this compound's ability to induce immunogenic cell death (ICD).[6][7][8] Unlike apoptotic cell death, which is generally non-inflammatory, ICD is a unique form of cell death that alerts the immune system to the presence of dying tumor cells.
Key Molecular Hallmarks of this compound-Induced ICD:
-
Surface Exposure of Calreticulin (CRT): Acting as an "eat-me" signal, CRT on the surface of dying tumor cells promotes their phagocytosis by dendritic cells (DCs).[9]
-
Release of High-Mobility Group Box 1 (HMGB1): This nuclear protein, when released into the extracellular space, acts as a danger signal that further activates DCs.[9]
-
Secretion of ATP: Extracellular ATP serves as a "find-me" signal, attracting immune cells to the tumor microenvironment.[9]
The process of ICD initiated by this compound effectively turns the tumor into a source of antigens, which are then taken up by DCs. These activated DCs migrate to the lymph nodes to prime and activate tumor-specific CD8+ T cells, the primary effectors of anti-tumor immunity.
Furthermore, this compound can modulate the tumor microenvironment to be more favorable for an anti-tumor immune response. Studies have shown that this compound treatment can decrease the percentage of tumor-infiltrating regulatory T cells (Tregs), which are immunosuppressive, and in combination with anti-PD-L1, increase the percentage of tumor-infiltrating CD8+ T cells.[1] this compound administration has also been shown to increase the expression of CD80 on mature dendritic cells, a costimulatory molecule crucial for T cell activation.[1]
Experimental Protocols
The following are generalized protocols for in vivo validation of the synergistic effect of this compound and immunotherapy, based on commonly used methodologies in the cited literature.
General In Vivo Experimental Workflow
Cell Lines and Animal Models
-
Cell Lines: Syngeneic tumor cell lines are crucial for studying immune responses in immunocompetent hosts. Commonly used cell lines include CT26 (colon carcinoma), MCA205 (fibrosarcoma), and 4T1 (breast cancer).
-
Animal Models: Immunocompetent mouse strains, such as BALB/c or C57BL/6, are typically used. The choice of strain depends on the origin of the tumor cell line. Athymic nude mice may be used as a control to demonstrate the requirement of an intact immune system.[6]
Tumor Implantation and Growth
-
Tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment.
Treatment Regimens
-
This compound (Doxorubicin): Dosing and schedule can vary. For example, doxorubicin might be administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose of 5-10 mg/kg. Liposomal formulations like Doxil may also be used.[1]
-
Immunotherapy:
-
Checkpoint Inhibitors: Monoclonal antibodies targeting PD-1, PD-L1, or CTLA-4 are typically administered i.p. at doses ranging from 100 to 250 µg per mouse, often on a schedule of every 3-4 days for several doses.[1]
-
Other Immunotherapies: Agonistic antibodies or fusion proteins (e.g., GITRL fusion protein) are administered according to optimized schedules.
-
Monitoring and Endpoints
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Survival: Animals are monitored for survival, and the experiment is terminated when tumors reach a predetermined size or if the animals show signs of morbidity.
-
Immunological Analysis: At the end of the study, or at specific time points, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry.
Conclusion
The in vivo evidence strongly supports the synergistic combination of this compound with various immunotherapies. By inducing immunogenic cell death, this compound not only directly kills tumor cells but also primes the immune system for a more robust and effective anti-tumor response when combined with agents that overcome immune suppression. This dual-pronged approach of direct cytotoxicity and immune activation holds significant promise for improving clinical outcomes in cancer patients. Further research and clinical trials are warranted to optimize dosing, scheduling, and patient selection for this powerful therapeutic strategy.
References
- 1. Doxil Synergizes with Cancer Immunotherapies to Enhance Antitumor Responses in Syngeneic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-isoniazid conjugate regulates immune response and tumor microenvironment to enhance cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination with a Low Dose of Doxorubicin Further Boosts the Antitumor Effect of SLURP-1 In Vivo and Associates with EGFR Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of doxorubicin in combination with anti-epidermal growth factor receptor monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-dependent immunogenicity of doxorubicin-induced tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of enhanced immunogenic cell death through ultrasound-controlled release of doxorubicin by liposome-microbubble complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
Reproducibility of Adriblastin Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of published findings is paramount to advancing the fight against cancer. This guide provides a comparative analysis of experimental data on Adriblastin (doxorubicin) resistance, a critical challenge in oncology. We delve into the variability of published findings, present detailed experimental protocols, and visualize key molecular pathways to offer a comprehensive resource for navigating this complex field.
The development of resistance to this compound, a widely used anthracycline chemotherapy agent, is a significant hurdle in the successful treatment of many cancers. While numerous studies have identified key molecular mechanisms underlying this resistance, the reproducibility of these findings can vary. This guide aims to shed light on this variability by comparing quantitative data from multiple studies and providing the methodological context necessary for critical evaluation.
Comparing Resistance Levels Across Studies: The IC50 Value
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. In the context of this compound resistance, a higher IC50 value indicates greater resistance. The following tables summarize IC50 values for this compound in the commonly used breast cancer cell lines, MCF-7 and MDA-MB-231, from various studies. The data highlight the significant variability in reported resistance levels, underscoring the importance of understanding the experimental conditions under which these values were obtained.
Table 1: Comparison of Doxorubicin (B1662922) IC50 Values in MCF-7 Sensitive and Resistant Cell Lines
| Study / Reference | Parental MCF-7 IC50 | Resistant MCF-7/ADR IC50 | Resistance Index (Fold Change) | Method for Inducing Resistance |
| Study A[1] | 1.65 µM | 128.5 µM | ~78 | Stepwise increase to 0.64 µM doxorubicin. |
| Study B | 0.110 µM | 0.117 µM - 10.24 µM | 1.1 - 93 | Stepwise increase from 1 nM to 1024 nM doxorubicin. |
| Study C[2] | 0.68 µg/mL (~1.17 µM) | Not explicitly stated for a resistant line, but induction was performed. | - | Continuous exposure to 0.01-0.12 µg/mL doxorubicin for 7 days. |
| Study D[3] | 400 nM (0.4 µM) | 700 nM (0.7 µM) | 1.75 | Exposure to 0.5 µg/mL doxorubicin for one week. |
| Study E[4] | 3.09 µg/mL (~5.33 µM) | 13.2 µg/mL (~22.76 µM) | ~4.3 | Not explicitly detailed in the provided search results. |
Table 2: Comparison of Doxorubicin IC50 Values in MDA-MB-231 Sensitive and Resistant Cell Lines
| Study / Reference | Parental MDA-MB-231 IC50 | Resistant MDA-MB-231/ADR IC50 | Resistance Index (Fold Change) | Method for Inducing Resistance |
| Study F[5] | 6.5 µM | 8.9 µM - 14.3 µM | 1.4 - 2.2 | Continuous treatment with increasing concentrations up to 100 nM. |
| Study G[6] | 1.65 µg/mL (~2.85 µM) | 19.40 µg/mL (~33.45 µM) | ~11.7 | Not explicitly detailed in the provided search results. |
| Study H[7] | 38.2 nmol/L (0.0382 µM) | Not applicable (study on 5-FU resistance) | - | Not applicable. |
Note: IC50 values can be influenced by various factors, including the specific cell viability assay used, duration of drug exposure, and the passage number of the cell lines.
Key Mechanisms of this compound Resistance: A Quantitative Look
The following sections delve into the core molecular mechanisms of this compound resistance, presenting comparative data and detailed experimental protocols. The variability in these quantitative findings across different studies highlights the challenges in establishing universally reproducible benchmarks.
Overexpression of ABC Transporters
ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), are well-established mediators of multidrug resistance. They function as efflux pumps, actively removing chemotherapeutic agents like this compound from cancer cells, thereby reducing their intracellular concentration and efficacy.
Table 3: Comparison of P-glycoprotein (P-gp/ABCB1) Expression in Doxorubicin Sensitive vs. Resistant Cells
| Study / Reference | Cell Line | Method of Quantification | Fold Change in P-gp Expression (Resistant vs. Sensitive) |
| Study C[2] | MCF-7 | Flow Cytometry (% of P-gp positive cells) | ~10.9-fold increase (at 0.06 µg/ml Dox) |
| Study D[3] | MCF-7 | Western Blot | Qualitative increase shown |
This protocol provides a general framework for assessing P-gp protein levels. Specific antibody concentrations and incubation times may need to be optimized.
-
Cell Lysis:
-
Wash cultured sensitive and resistant cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 7.5% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the P-gp band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Alterations in Topoisomerase II Alpha
This compound's primary mechanism of action involves the inhibition of topoisomerase II alpha (TOP2A), an enzyme crucial for DNA replication and repair. Reduced expression or mutations in the TOP2A gene can lead to decreased drug-target interaction and subsequent resistance.
Table 4: Comparison of Topoisomerase II Alpha (TOP2A) Expression in Doxorubicin Sensitive vs. Resistant Cells
| Study / Reference | Cell Line | Method of Quantification | Finding in Resistant Cells |
| Burgess et al. | Mouse Lymphoma | RNAi screen, Western Blot | Suppression of Top2A expression confers resistance to doxorubicin in vitro and in vivo.[8] |
| Nitiss, J. L. (Review) | Various | Review of multiple studies | Resistance is frequently associated with reduced expression of Top2 isoforms.[9] |
This protocol outlines the steps to quantify the mRNA levels of TOP2A.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from sensitive and resistant cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for TOP2A, and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TOP2A and the housekeeping gene in both sensitive and resistant samples.
-
Calculate the relative expression of TOP2A in resistant cells compared to sensitive cells using the 2-ΔΔCt method.
-
Modulation of Apoptotic Pathways
Resistance to this compound can also arise from alterations in the cellular machinery that controls programmed cell death, or apoptosis. A key aspect of this is the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. A lower Bax/Bcl-2 ratio is often associated with resistance to apoptosis-inducing drugs.
Table 5: Comparison of Bax/Bcl-2 Ratio in Response to Doxorubicin
| Study / Reference | Cell Line | Method of Quantification | Finding |
| Study I | MCF-7 | Western Blot | Doxorubicin treatment increased the Bax/Bcl-2 ratio.[10][11][12] |
| Study J | U87MG | Western Blot | Treatment with an apoptosis-inducing agent increased the Bax:Bcl-2 ratio.[10] |
| Study K | SK-N-BE2, SH-SY5Y | Western Blot | Combination treatment significantly increased the Bax:Bcl-2 ratio.[13] |
This protocol is similar to the one for P-gp, with the primary difference being the antibodies used.
-
Cell Lysis, Protein Quantification, SDS-PAGE, and Electrotransfer: Follow steps 1-3 as described in the P-gp Western Blot protocol. Use a 12% polyacrylamide gel for better resolution of Bax and Bcl-2 proteins.
-
Immunoblotting:
-
Block the membrane as previously described.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. It is often necessary to probe for each protein on separate blots or to strip and re-probe the same blot.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect and quantify the bands for Bax and Bcl-2.
-
Normalize the band intensities to a loading control.
-
Calculate the Bax/Bcl-2 ratio for each sample.
-
Signaling Pathways Implicated in this compound Resistance
The PI3K/Akt and MAPK/ERK signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis. Their aberrant activation is frequently implicated in the development of drug resistance.[14][15]
PI3K/Akt Pathway
Activation of the PI3K/Akt pathway promotes cell survival and inhibits apoptosis, thereby contributing to this compound resistance.
References
- 1. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. P-glycoprotein overexpression cannot explain the complete doxorubicin-resistance phenotype in rat glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced activity of topoisomerase II in an Adriamycin-resistant human stomach-adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased expression of P-glycoprotein is associated with doxorubicin chemoresistance in the metastatic 4T1 breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 15. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardiotoxicity: Adriblastin vs. Its Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
Adriblastin, the brand name for doxorubicin (B1662922), is a cornerstone of chemotherapy, prized for its potent anti-neoplastic activity across a range of cancers. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and sometimes irreversible heart damage.[1][2] To mitigate this, liposomal formulations of doxorubicin have been developed. This guide provides a detailed comparison of the cardiotoxicity profiles of conventional doxorubicin (this compound) and its primary liposomal counterparts, supported by experimental data, detailed protocols, and visualizations of the underlying biological mechanisms.
Executive Summary
Liposomal encapsulation of doxorubicin is a key strategy to reduce its cardiotoxic side effects while aiming to maintain therapeutic efficacy.[3][4][5] By altering the drug's pharmacokinetic properties, liposomes decrease the peak plasma concentration and reduce drug accumulation in the heart.[6][7] This guide will delve into two main types of liposomal doxorubicin:
-
Pegylated Liposomal Doxorubicin (PLD): Encapsulated in polyethylene (B3416737) glycol-coated liposomes (e.g., Doxil®/Caelyx®). This formulation has a longer circulation time.[7][8]
-
Non-Pegylated Liposomal Doxorubicin (NPLD): Encapsulated in liposomes without the polyethylene glycol coating (e.g., Myocet®).[8][9]
Clinical and preclinical data consistently demonstrate that both PLD and NPLD formulations are associated with a significantly lower risk of cardiotoxicity compared to conventional doxorubicin.[3][8][10][11]
Mechanisms of Doxorubicin-Induced Cardiotoxicity
The cardiotoxicity of doxorubicin is a multifactorial process.[1] The primary mechanisms include:
-
Oxidative Stress: Doxorubicin generates reactive oxygen species (ROS) within cardiomyocytes, leading to oxidative damage to lipids, proteins, and DNA.[1][2][12]
-
Mitochondrial Dysfunction: The drug disrupts mitochondrial function, impairing ATP production and further increasing ROS generation.[2][12][13]
-
Topoisomerase IIβ Inhibition: In cardiomyocytes, doxorubicin's inhibition of topoisomerase IIβ leads to DNA double-strand breaks and activates apoptotic pathways.[2][14]
-
Calcium Dysregulation: Doxorubicin interferes with calcium homeostasis in cardiac cells, leading to impaired contractility.[2][13][14]
-
Apoptosis and Cell Death: The culmination of these insults triggers programmed cell death in cardiomyocytes, leading to a progressive loss of functional heart tissue.[13][14]
Comparative Cardiotoxicity Data
The following tables summarize quantitative data from comparative studies.
Table 1: Clinical Trials - Risk of Congestive Heart Failure (CHF) and Cardiac Events
| Formulation | Study/Meta-Analysis | Number of Patients | Outcome | Result |
| Liposomal vs. Conventional | Rafiyath et al., 2012[8] | 2,220 | Congestive Heart Failure | OR: 0.34 (95% CI: 0.24–0.47) |
| Liposomal vs. Conventional | Wang et al., 2015[3] | 2,889 | Cardiotoxicity | OR: 0.46 (95% CI: 0.23–0.92, p=0.03) |
| Liposomal vs. Other Anthracyclines | Ferreira et al., 2022[10] | 3,027 | Heart Failure | RR: 0.32 (95% CI: 0.18–0.55) |
| NPLD (Myocet®) vs. Conventional | Batist et al., 2001[15] | N/A | Time to Cardiac Event | Significantly longer for Myocet® |
| PLD (Doxil®) vs. Conventional | O'Brien et al., 2004[10] | 509 | Cardiotoxicity | RR: 0.23 (95% CI: 0.11–0.40) |
OR: Odds Ratio; RR: Risk Ratio; CI: Confidence Interval. A value < 1.0 favors the liposomal formulation.
Table 2: Impact on Left Ventricular Ejection Fraction (LVEF)
| Formulation | Study/Meta-Analysis | Number of Patients | Cumulative Dose (mg/m²) | Outcome |
| Liposomal vs. Other Anthracyclines | Ferreira et al., 2022[10] | 3,027 | Varied | Less frequent significant decrease in LVEF (RR: 0.39, 95% CI: 0.30–0.51) |
| NPLD (Myocet®) vs. Conventional | Batist et al.[8] | N/A | Median lifetime dose for toxicity: Myocet®: 2220, Conventional: 480 | Lower change in LV function |
| PLD vs. Epirubicin | Chan et al.[8] | N/A | <450 | Fewer patients with decreased LVEF (5 vs. 8) |
Detailed Experimental Protocols
Reproducible assessment of cardiotoxicity is crucial in preclinical studies. Below are representative protocols.
In Vivo Rodent Model of Doxorubicin-Induced Cardiotoxicity
-
Animal Model: Male Wistar rats (200-250g).
-
Drug Preparation: Doxorubicin hydrochloride is dissolved in sterile 0.9% saline to the desired concentration.[16]
-
Administration:
-
Acute Model: A single intraperitoneal (IP) injection of doxorubicin (e.g., 15-20 mg/kg).
-
Chronic Model: Multiple IP injections of a lower dose (e.g., 2.5 mg/kg) given weekly or bi-weekly for several weeks to achieve a cumulative dose (e.g., 15 mg/kg).[17]
-
-
Monitoring and Assessment:
-
Echocardiography: Performed at baseline and specified time points post-injection to measure LVEF, fractional shortening (FS), and left ventricular internal dimensions (LVID). Animals are lightly anesthetized with isoflurane.[16]
-
Biomarker Analysis: Blood is collected via tail vein or cardiac puncture at the end of the study. Serum levels of cardiac troponin T (cTnT), creatine (B1669601) kinase-MB (CK-MB), and lactate (B86563) dehydrogenase (LDH) are measured.[16]
-
In Vitro Cardiomyocyte Cytotoxicity Assay
-
Cell Line: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes.
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Treatment: Cells are treated with varying concentrations of free doxorubicin or liposomal doxorubicin for 24-48 hours.
-
Viability Assessment: Cell viability is determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar assay. The absorbance is read on a microplate reader.
-
Apoptosis Assay: Apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
Comparative Logic and Formulation Rationale
The reduced cardiotoxicity of liposomal formulations is a direct result of their altered biodistribution.
Liposomes act as carriers that prevent the drug from freely distributing into healthy tissues like the heart, which has a continuous endothelial barrier.[9] Instead, they tend to accumulate preferentially in tissues with leaky vasculature, such as tumors.[18] This sequestration away from the heart is the primary reason for their improved cardiac safety profile.[6]
Conclusion
The development of liposomal formulations of doxorubicin represents a significant advance in mitigating the cardiotoxic risks associated with this effective chemotherapeutic agent. Both pegylated and non-pegylated versions have demonstrated a superior cardiac safety profile compared to conventional this compound in numerous studies.[3][5][8][10] While the antitumor efficacy is generally comparable, the reduced risk of cardiac events allows for potentially higher cumulative doses and provides a safer treatment option for patients, especially those with pre-existing cardiac risk factors.[6][8] Researchers and clinicians should consider these formulations as a key strategy in balancing efficacy and safety in cancer therapy.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Cardiotoxicity of Liposomal Doxorubicin-Based Chemotherapy in Advanced Breast Cancer: A Meta-Analysis of Ten Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Non-pegylated doxorubicin (Myocet®) as the less cardiotoxic alternative of free doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac profiles of liposomal anthracyclines: greater cardiac safety versus conventional doxorubicin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of liposomal formulations of doxorubicin with drug administered in free form: changing toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 10. Efficacy and cardiovascular safety of liposomal doxorubicin: a systematic review and meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of doxorubicin-induced cardiac inflammation and fibrosis; therapeutic targets and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. droracle.ai [droracle.ai]
- 15. Anthracycline-induced cardiotoxicity and the cardiac-sparing effect of liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Adriblastin (Doxorubicin): A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Adriblastin, a potent cytotoxic agent, is paramount in a laboratory setting to protect personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound and associated contaminated materials. Adherence to these protocols, in conjunction with institutional and local regulations, is critical for maintaining a safe research environment.
I. Immediate Safety and Handling Precautions
All handling of this compound must occur in a designated area, such as a biological safety cabinet (BSC) or a chemical fume hood, to contain potential spills or aerosols.[1] Before any procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification and Procedure |
| Gloves | Wear two pairs of chemotherapy-tested nitrile gloves.[1] The outer glove should be changed immediately if contaminated and routinely every 30-60 minutes during prolonged handling.[1] |
| Gown | A disposable, lint-free gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with a solid front, long sleeves, and tight-fitting cuffs is required.[1] |
| Eye/Face Protection | Use a combination of safety goggles and a face shield to protect against splashes and aerosols.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of aerosol generation, such as during reconstitution of powdered this compound or cleaning up spills.[1] |
II. Step-by-Step Disposal Procedure
The disposal of this compound and all materials that have come into contact with it is a multi-step process that requires careful segregation of waste.
Step 1: Waste Segregation at the Point of Generation
Immediately after use, segregate this compound-contaminated waste into appropriate, clearly labeled, puncture-proof, and leak-proof containers.[1] All materials, including gloves, gowns, vials, and cleaning materials, are considered hazardous waste.[1]
There are two primary categories of chemotherapy waste:
-
Trace Chemotherapy Waste: This includes items with residual amounts of the drug (less than 3% of the original weight), such as empty vials, IV bags, tubing, gloves, and gowns.[2] This waste should be placed in designated yellow chemotherapy waste containers for incineration.[3][4]
-
Bulk Chemotherapy Waste: This category includes materials contaminated with more than a trace amount of this compound, such as partially used vials, syringes with more than 3% of their original volume, and materials from a spill cleanup.[2] Bulk chemotherapy waste is classified as hazardous and must be disposed of in a RCRA-rated container, which is often black.[3]
Step 2: Sharps Disposal
All needles and syringes used for this compound administration must be disposed of immediately in a designated chemotherapy sharps container.[5][6] These containers are typically yellow and labeled "Chemo Sharps" or "Cytotoxic Waste".[4][7] Do not recap, bend, or break needles.[6]
Step 3: Decontamination of Work Surfaces and Reusable Equipment
-
Work Surfaces: At the completion of work, decontaminate all surfaces within the BSC or fume hood.[1] First, use a detergent solution and water, followed by a thorough rinsing.[7] For spills, a 1% sodium hypochlorite (B82951) (bleach) solution is recommended for decontamination, followed by cleaning with soap and water.[8][9]
-
Reusable Glassware: Non-porous materials like glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[5]
Step 4: Spill Management
In the event of a spill, access to the area should be restricted.[10] A chemotherapy spill kit must be readily available.[1]
-
For liquid spills: Cover the spill with absorbent pads.[11][12]
-
For powder spills: Gently cover the spill with wet paper towels to avoid aerosolization.[10]
Clean the spill from the outside in, using a detergent solution followed by a decontaminating agent like 1% sodium hypochlorite.[8][9][10] All cleanup materials must be disposed of as bulk chemotherapy waste.[10][13]
Step 5: Final Waste Collection and Disposal
All chemotherapy waste containers must be securely sealed and stored in a designated area.[5] Disposal must be carried out by a licensed hazardous waste contractor and in accordance with all institutional, local, state, and federal regulations.[3] The primary method of disposal for chemotherapy waste is high-temperature incineration.[13]
III. This compound Disposal Workflow
The following diagram outlines the critical steps and decision points in the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can significantly mitigate the risks associated with this compound, ensuring a safe working environment for all personnel and maintaining regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. trihazsolutions.com [trihazsolutions.com]
- 3. danielshealth.com [danielshealth.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. mcgill.ca [mcgill.ca]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. chemopet.co.uk [chemopet.co.uk]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. laurentian.ca [laurentian.ca]
- 11. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Adriblastin (Doxorubicin)
Adriblastin, a brand name for the cytotoxic drug doxorubicin (B1662922), requires stringent handling protocols to ensure the safety of laboratory personnel. Due to its potential as a carcinogen, mutagen, and teratogen, minimizing exposure is paramount.[1][2][3] This guide provides essential procedural information for the safe handling and disposal of this compound in a research setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound.[4] Personnel must be trained in the correct procedures for donning and doffing PPE. All disposable PPE should not be reused.[5]
| PPE Component | Specification | Rationale & Best Practices |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves.[4][6] | Double gloving is recommended.[6][7] The outer glove should be changed immediately if contaminated and routinely every 30-60 minutes during prolonged handling.[4] |
| Gown | Disposable, lint-free gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with a solid front, long sleeves, and tight-fitting cuffs.[4] | Provides protection against splashes and spills. Garments contaminated with this compound should be disposed of as hazardous waste.[6] |
| Eye & Face Protection | Safety goggles and a face shield.[4] | Protects against splashes and aerosols that may be generated during handling.[4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when there is a risk of aerosol generation, such as reconstituting powdered doxorubicin or cleaning up spills.[4][8] |
| Additional Attire | Closed-toe shoes and appropriate lab attire (e.g., scrubs, pants).[6][7] | Ensures no skin is exposed. |
Operational Plan: Safe Handling Protocol
All handling of this compound must occur in a designated area, such as a certified chemical fume hood or a Class II Type B2 Biosafety Cabinet, especially if there's a risk of aerosolization.[6][7]
Step 1: Preparation of the Work Area
-
Ensure the designated handling area (e.g., chemical fume hood) is certified and functioning correctly.[7]
-
Cover the work surface with a disposable, plastic-backed absorbent pad. Tape the edges to prevent it from moving.[7]
-
Assemble all necessary supplies, including this compound, diluents, syringes, and a chemotherapy-specific spill kit, before starting.[4]
Step 2: Reconstitution and Handling
-
Don the appropriate PPE as specified in the table above.
-
When reconstituting the lyophilized powder, take care to avoid aerosol generation.[7][9] The vial contents may be under negative pressure; insert the needle carefully.[9]
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[8]
-
Do not recap or bend used needles; dispose of them immediately in a designated sharps container.[7][10]
Step 3: Decontamination and Clean-up
-
After handling is complete, wipe down all surfaces in the work area. Some sources recommend soap and water, while others suggest specific decontamination solutions.[7][8] Do not use bleach for decontamination of surfaces where this compound has been used.[8]
-
All disposable materials, including gloves, gowns, and absorbent pads, are considered hazardous waste and must be disposed of according to the disposal plan.[4][7]
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.[4][7]
Waste Segregation and Containment:
-
Sharps: All used needles and syringes should be disposed of in a puncture-proof sharps container designated for incineration.[7]
-
Solid Waste: Items such as gloves, gowns, absorbent pads, and empty vials should be placed in clearly labeled, leak-proof, high-risk waste-disposal bags for high-temperature incineration.[4][9] It is recommended to double-bag this waste.[11]
-
Liquid Waste: Unused or leftover this compound solutions should be collected for disposal as chemical waste and should not be poured down the drain.[7][11]
Spill Management:
-
A chemotherapy-specific spill kit must be readily available.[4]
-
For minor spills, trained personnel wearing appropriate PPE should absorb the liquid with pads.[8][10] The area should then be cleaned.[8][10]
-
For major spills, especially of the powder form outside of a fume hood, the area should be evacuated for at least 30 minutes to allow aerosols to settle.[8][10] Only trained personnel with enhanced PPE, including a respirator, should perform the cleanup.[8][10]
Experimental Protocol: Glove Permeation Testing
To ensure the effectiveness of gloves used when handling this compound, it is crucial to select gloves that have been tested for resistance to permeation by chemotherapy drugs. The recognized standard for this testing is ASTM D6978-05.
Methodology: ASTM D6978-05 - Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.
-
Test Apparatus: A permeation cell is utilized, which comprises two chambers separated by the glove material being tested.[4]
-
Challenge Chemical: A solution of the chemotherapy drug (e.g., Doxorubicin) is introduced into one chamber, while a collection medium is circulated through the other.[4]
-
Detection: The collection medium is continuously analyzed to detect the presence of the drug.
-
Breakthrough Time: The time from the initial contact of the drug with the glove material to the moment it is detected in the collection medium is recorded as the breakthrough time. A longer breakthrough time signifies greater protection.[4] Researchers should consult manufacturer data on breakthrough times for the specific gloves being used.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. bmsci.com [bmsci.com]
- 3. ehs.utoronto.ca [ehs.utoronto.ca]
- 4. benchchem.com [benchchem.com]
- 5. pogo.ca [pogo.ca]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. unthsc.edu [unthsc.edu]
- 8. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. laurentian.ca [laurentian.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
